molecular formula C15H20N2 B1220182 N-(1H-indol-3-ylmethyl)cyclohexanamine CAS No. 53924-03-1

N-(1H-indol-3-ylmethyl)cyclohexanamine

Cat. No.: B1220182
CAS No.: 53924-03-1
M. Wt: 228.33 g/mol
InChI Key: MAMUGDCJLAKCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-3-ylmethyl)cyclohexanamine (CAS 53924-03-1), with the molecular formula C15H20N2 and a molecular weight of 228.34 g/mol, is an indole derivative supplied for research purposes . This compound is of significant interest in medicinal and organic chemistry due to its structural framework. The indole nucleus is a privileged structure in drug discovery, ranking as one of the most frequently used ring systems in marketed drugs . Research into analogous compounds demonstrates that indole derivatives are extensively studied for a wide spectrum of pharmacological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties . For instance, some indole-based molecules are designed to target specific pathways, such as inhibiting tubulin polymerization as a strategy for cancer therapy , while others are investigated for their effects on cellular signaling pathways . From a chemical synthesis perspective, the (1H-indol-3-yl)methyl group can serve as a key intermediate for further functionalization, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be scaled for the isolation of impurities in preparative separation . This product is intended for research use by qualified laboratory professionals only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMUGDCJLAKCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202206
Record name N-Cyclohexyl-1H-indole-3-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53924-03-1
Record name N-Cyclohexyl-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53924-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-1H-indole-3-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-1H-indole-3-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-1H-indole-3-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX88BAA25Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast family of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] This compound, featuring a flexible cyclohexanamine moiety linked to the indole-3-ylmethyl group, serves as a valuable building block in the synthesis of more complex molecules and as a subject of study for potential pharmacological applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in drug discovery, presented for the scientific community.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's behavior and characteristics.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms N-Cyclohexyl-1H-indole-3-methylamine, 3-(cyclohexylaminomethyl)indole[2][3]
CAS Number 53924-03-1[2][3]
Molecular Formula C₁₅H₂₀N₂[2][3]
Molecular Weight 228.33 g/mol [2]
Monoisotopic Mass 228.162648646 Da[2]
XLogP3 3.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 27.8 Ų[2]

Spectroscopic Data Overview

SpectroscopyExpected Characteristic Signals
¹H NMR ~8.1 ppm (br s, 1H): Indole N-H proton. ~7.0-7.8 ppm (m, 5H): Aromatic protons of the indole ring. ~3.9 ppm (s, 2H): Methylene bridge protons (-CH₂-). ~2.5-2.7 ppm (m, 1H): Cyclohexyl C-H proton adjacent to the amine. ~1.0-2.0 ppm (m, 11H): Remaining cyclohexyl protons and the amine N-H proton.
¹³C NMR ~136 ppm: Indole C7a. ~127 ppm: Indole C3a. ~111-125 ppm: Remaining aromatic indole carbons. ~112 ppm: Indole C3. ~50-60 ppm: Cyclohexyl C1 (attached to N). ~45-50 ppm: Methylene bridge carbon (-CH₂-). ~25-35 ppm: Remaining cyclohexyl carbons.
FT-IR (cm⁻¹) ~3400: N-H stretch (indole). ~3300: N-H stretch (secondary amine). ~3100-3000: Aromatic C-H stretch. ~2930, 2850: Aliphatic C-H stretch (cyclohexyl and methylene). ~1450: Aromatic C=C stretch.
Mass Spectrometry (ESI-MS) [M+H]⁺: Expected at m/z 229.16.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carbaldehyde with cyclohexylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthesis via Reductive Amination

Objective: To synthesize this compound from indole-3-carbaldehyde and cyclohexylamine.

Materials:

  • Indole-3-carbaldehyde

  • Cyclohexylamine

  • Methanol (MeOH), anhydrous

  • Acetic Acid (Glacial)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).

  • Amine Addition: Add cyclohexylamine (1.1 eq) to the solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the formation of the iminium ion intermediate.[1] Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, sodium borohydride (1.5 eq), portion-wise over 15-20 minutes to control gas evolution. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reagent for reductive aminations.

  • Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol using a rotary evaporator.

    • Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure this compound.

Visualized Workflows and Relationships

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

G start Reactants (Indole-3-carbaldehyde, Cyclohexylamine) reaction Reductive Amination (MeOH, Acetic Acid, NaBH₄) start->reaction workup Aqueous Work-up & Extraction (EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product: This compound purification->product analysis Structure Verification product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir

Caption: Workflow for Synthesis and Analysis.

Biological Potential of Indole Scaffolds

While specific biological activities for this compound are not extensively documented, the parent indole scaffold is a cornerstone in drug discovery. The diagram below illustrates the logical relationship between the core indole structure and its diverse, well-established pharmacological roles.

G cluster_activities Established Biological Activities indole Indole Core Scaffold derivatives Chemical Derivatization (e.g., adding cyclohexanamine) indole->derivatives anticancer Anticancer (e.g., Tubulin Inhibition) derivatives->anticancer anti_inflammatory Anti-inflammatory derivatives->anti_inflammatory antimicrobial Antimicrobial derivatives->antimicrobial antiviral Antiviral (e.g., Anti-HIV) derivatives->antiviral cns_activity CNS Activity (Antipsychotic, Antidepressant) derivatives->cns_activity

Caption: Diverse Biological Roles of Indole Derivatives.

Conclusion

This compound represents a classic example of a bioactive scaffold derivative. Its synthesis is straightforward via reductive amination, a robust and widely used reaction in medicinal chemistry. While this specific molecule awaits extensive biological evaluation, its structural similarity to a multitude of pharmacologically active indole compounds suggests its potential as a lead structure or intermediate in the development of new therapeutic agents. The data and protocols provided in this guide offer a solid foundation for researchers aiming to synthesize, characterize, and explore the potential of this and related indole derivatives.

References

Physical and chemical characteristics of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast and pharmacologically significant class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, outlines a representative experimental protocol for its synthesis and characterization, and discusses the potential biological significance of this class of compounds.

Chemical and Physical Characteristics

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms N-Cyclohexyl-1H-indole-3-methylamine, 3-(Cyclohexylaminomethyl)indolePubChem[1]
CAS Number 53924-03-1PubChem[1]
Molecular Formula C₁₅H₂₀N₂PubChem[1]
Molecular Weight 228.33 g/mol PubChem[1]
Appearance Not reported (likely a solid or oil)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated.General chemical principles
XLogP3 3.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Topological Polar Surface Area 27.8 ŲPubChem (Computed)[1]

Synthesis and Characterization

A common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

SynthesisWorkflow Indole3Carboxaldehyde Indole-3-carboxaldehyde SchiffBase Schiff Base Intermediate (N-(1H-indol-3-ylmethylene)cyclohexylamine) Indole3Carboxaldehyde->SchiffBase Condensation (loss of H₂O) Cyclohexylamine Cyclohexylamine Cyclohexylamine->SchiffBase Condensation (loss of H₂O) FinalProduct This compound SchiffBase->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) ReducingAgent->FinalProduct

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on standard organic synthesis methodologies.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. Add cyclohexylamine (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Stir the reaction for an additional 2-4 hours, allowing it to warm to room temperature. Alternatively, if using sodium triacetoxyborohydride, it can be added directly to the mixture of the aldehyde and amine in a solvent like dichloromethane, along with acetic acid.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Data

The following table summarizes the expected spectral data for this compound.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the indole ring protons (aromatic region, ~7-8 ppm), the indole N-H proton (broad singlet, ~8-9 ppm), the methylene bridge protons (~3.8-4.0 ppm), the cyclohexyl methine proton (~2.5-2.7 ppm), and the cyclohexyl methylene protons (broad multiplets, ~1.0-2.0 ppm). The N-H proton of the secondary amine may appear as a broad singlet.
¹³C NMR Resonances for the indole aromatic carbons (~110-137 ppm), the methylene bridge carbon (~45-50 ppm), and the cyclohexyl carbons (~25-60 ppm).
FT-IR (KBr) Characteristic peaks for N-H stretching (indole and secondary amine, ~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹).[1]
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (228.33). Common fragmentation patterns for similar amines include α-cleavage, leading to the loss of a cyclohexyl or indolylmethyl radical.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly accessible literature, the broader class of indole-3-methanamines has been investigated for various pharmacological activities.[2] The indole nucleus is a key pharmacophore that can interact with a multitude of biological targets.

Derivatives of indole have been reported to exhibit a wide range of biological effects, including but not limited to:

  • Anticancer activity

  • Antimicrobial properties

  • Anti-inflammatory effects[3]

  • Antiviral activity

  • Neurological effects, including interactions with serotonin receptors[2]

The specific biological profile of this compound would be determined by the overall molecular structure, including the nature of the substituent on the amine nitrogen. The cyclohexyl group, being lipophilic, may influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Given the lack of specific data for this compound, a generalized diagram of potential signaling pathways that are often modulated by bioactive indole derivatives is presented below. It is important to note that this is a hypothetical representation and the actual pathways affected by this compound would require experimental validation.

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, RTK) KinaseCascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->KinaseCascade SecondMessengers Second Messengers (e.g., cAMP, Ca²⁺) Receptor->SecondMessengers Compound This compound (or related indole derivative) Compound->Receptor TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactors SecondMessengers->KinaseCascade GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) GeneExpression->CellularResponse

Caption: Generalized potential signaling pathways modulated by indole derivatives.

Conclusion

This compound is a compound of interest within the expansive family of indole derivatives. While comprehensive experimental data on its physical properties and biological activities are not yet widely available, its synthesis is readily achievable through established chemical methods such as reductive amination. The structural features of this molecule, combining the versatile indole core with a cyclohexylamino moiety, suggest potential for diverse biological interactions. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and therapeutic potential of this and related compounds. This guide serves as a foundational resource for researchers embarking on the study of this compound and its analogues.

References

In-Depth Technical Guide: N-Cyclohexyl-1H-indole-3-methylamine (CAS 53924-03-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-1H-indole-3-methylamine, identified by CAS number 53924-03-1, is a secondary amine belonging to the indole family of compounds. The indole scaffold is a prominent heterocyclic structure found in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methods for N-Cyclohexyl-1H-indole-3-methylamine, catering to the needs of researchers and professionals in drug discovery and development.

Chemical Structure and Identification

The chemical structure of N-Cyclohexyl-1H-indole-3-methylamine consists of an indole ring substituted at the 3-position with a methylamino group, which in turn is N-substituted with a cyclohexyl ring.

Systematic IUPAC Name: N-(1H-indol-3-ylmethyl)cyclohexanamine

Synonyms: 3-(Cyclohexylaminomethyl)indole, N-Cyclohexyl-1H-indole-3-methanamine

Molecular Formula: C₁₅H₂₀N₂

Molecular Weight: 228.34 g/mol

Canonical SMILES: C1CCC(CC1)NCC2=CNC3=CC=CC=C32

InChI Key: MAMUGDCJLAKCPT-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of N-Cyclohexyl-1H-indole-3-methylamine is presented in the table below. It is important to note that most of the available data is computationally predicted, and experimental validation is recommended.

PropertyValueSource
Molecular Weight 228.34 g/mol PubChem[1]
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 228.162648391 g/mol PubChem[1]
Topological Polar Surface Area 27.8 ŲPubChem[1]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of N-Cyclohexyl-1H-indole-3-methylamine. While publicly available raw spectral data is limited, typical spectral characteristics can be inferred based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (in the aromatic region, ~7-8 ppm), a singlet for the indole N-H proton (can be broad and variable in chemical shift), signals for the methylene bridge protons, the methine proton on the cyclohexyl ring attached to the nitrogen, and a complex multiplet for the remaining cyclohexyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the six carbons of the cyclohexyl ring, as well as the methylene bridge carbon. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of N-Cyclohexyl-1H-indole-3-methylamine would exhibit characteristic absorption bands corresponding to its functional groups. The spectrum is available on PubChem, acquired via a KBr wafer technique.[1] Key expected vibrations include:

  • N-H stretch (indole): A sharp peak around 3400 cm⁻¹.

  • N-H stretch (secondary amine): A weaker, sharp peak around 3300-3350 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-N stretch: Bands in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would likely involve the cleavage of the C-N bonds, leading to characteristic fragment ions. A common fragmentation would be the loss of the cyclohexyl group or the formation of an indolylmethyl cation.

Synthesis and Experimental Protocols

A plausible and common synthetic route to N-Cyclohexyl-1H-indole-3-methylamine is through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.

General Synthesis Workflow

G Indole3Carboxaldehyde Indole-3-carboxaldehyde ImineIntermediate Schiff Base (Imine) Intermediate Indole3Carboxaldehyde->ImineIntermediate Cyclohexylamine Cyclohexylamine Cyclohexylamine->ImineIntermediate FinalProduct N-Cyclohexyl-1H-indole-3-methylamine ImineIntermediate->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) ReducingAgent->FinalProduct Reduction

Caption: Reductive amination synthesis pathway.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Imine Formation. To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclohexylamine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Step 2: Reduction. The reaction mixture containing the imine is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure N-Cyclohexyl-1H-indole-3-methylamine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of N-Cyclohexyl-1H-indole-3-methylamine.[2]

  • Column: A C18 stationary phase, such as Newcrom R1, is suitable.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[2]

  • Detection: UV detection at a wavelength corresponding to the indole chromophore (typically around 220 nm and 280 nm).

Logical Workflow for Purity Analysis

G CrudeSample Crude Product HPLC HPLC Analysis CrudeSample->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck Purification Column Chromatography PurityCheck->Purification No PureSample Pure Product PurityCheck->PureSample Yes Purification->HPLC StructureConfirmation NMR, MS, IR PureSample->StructureConfirmation

Caption: Workflow for purity analysis and confirmation.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and pharmacological profile of N-Cyclohexyl-1H-indole-3-methylamine. However, the indole nucleus is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Given its structure, this compound could be investigated for its potential as:

  • A modulator of nuclear receptors or other protein targets.

  • A scaffold for the development of novel therapeutic agents.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological functions and potential therapeutic applications of this compound.

Safety Information

Based on available GHS information, N-Cyclohexyl-1H-indole-3-methylamine is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long lasting harmful effects to aquatic life.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

N-Cyclohexyl-1H-indole-3-methylamine is an indole derivative with potential for further investigation in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and analytical methods. The significant gap in the knowledge of its biological activity presents an opportunity for future research to explore its therapeutic potential.

References

The Indole Moiety: A Privileged Scaffold in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its presence in a vast array of natural products, endogenous molecules like serotonin and tryptophan, and a multitude of synthetic drugs underscores its importance as a "privileged scaffold" in drug discovery. This technical guide delves into the core biological significance of the indole moiety in pharmaceuticals, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers and drug development professionals.

Therapeutic Applications and Mechanisms of Action

The indole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to the development of indole-containing drugs across numerous therapeutic areas.

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.

Tubulin Polymerization Inhibition: Several indole-based compounds, such as the vinca alkaloids (vinblastine and vincristine), are potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

Protein Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor containing an indole moiety.

Apoptosis Induction: Indole compounds can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.

Anti-inflammatory Activity

The indole nucleus is a key feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin, a well-known NSAID, contains an indole-3-acetic acid core. Its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some indole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a better safety profile with reduced gastrointestinal side effects.

Neurological and Psychiatric Disorders

The structural similarity of the indole ring to neurotransmitters like serotonin has made it a valuable scaffold for drugs targeting the central nervous system.

Serotonin Receptor Modulation: Many drugs for treating migraines, nausea, and psychiatric disorders target serotonin (5-HT) receptors. Triptans, such as sumatriptan, are 5-HT1B/1D receptor agonists used for the acute treatment of migraine headaches. Ondansetron and other "setrons" are 5-HT3 receptor antagonists widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting.

Neuroprotective Effects: Recent research has highlighted the potential of indole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their antioxidant properties, ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, and modulation of neuroinflammatory pathways.

Antimicrobial and Antiviral Activity

The indole scaffold is also found in compounds with activity against a range of pathogens. Various indole alkaloids and synthetic derivatives have demonstrated antibacterial, antifungal, and antiviral properties. For instance, some indole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.

Quantitative Data on Indole-Containing Pharmaceuticals

The following tables summarize key quantitative data for a selection of indole-containing compounds, providing insights into their potency and pharmacokinetic profiles.

Table 1: Anticancer Activity of Selected Indole Derivatives (IC50 Values)

Compound/DrugCancer Cell LineTarget/MechanismIC50 (µM)Reference(s)
VinblastineVariousTubulin Polymerization Inhibitor0.003 - 0.01
VincristineVariousTubulin Polymerization Inhibitor0.002 - 0.008
SunitinibVariousMulti-kinase Inhibitor0.01 - 0.1
Indole-chalcone derivativeHCT116, PC-3Tubulin Polymerization Inhibitor11.99 - 14.43
Benzimidazole-indole derivativeVariousTubulin Polymerization Inhibitor0.05 (average)
Ursolic acid-indole conjugate (30a)SMMC-7721Topoisomerase IIα Inhibitor0.89
Ursolic acid-indole conjugate (30b)SMMC-7721, HepG2Topoisomerase IIα Inhibitor0.56, 0.91
Indole-thiophene derivative (6a)HT29, HepG2, HCT116, T98GNot specifiedNanomolar range
Indole-thiophene derivative (6b)HT29, HepG2, HCT116, T98GNot specifiedNanomolar range
Indole-based Tyrphostin (2a)MCF-7/TopoKinase Inhibitor0.10
Indole-based Tyrphostin (3a)518A2Kinase Inhibitor0.6
Indole derivative 9k-Bcl-2/Mcl-1 Inhibitor7.63 (Bcl-2), 1.53 (Mcl-1)
Indole derivative 9eMCF-7, B16F10Not specified10 - 35
Indole derivative 9fMCF-7, B16F10Not specified10 - 35
Indole-aryl amide (5)HT29, PC3, J6Not specified2.61, 0.39, 0.37

Table 2: Pharmacokinetic Properties of Selected FDA-Approved Indole-Containing Drugs

DrugTherapeutic AreaBioavailability (%)Plasma Half-life (h)Metabolism
IndomethacinAnti-inflammatory~100% (oral)2.6 - 11.2Hepatic (demethylation, deacylation), enterohepatic circulation
OndansetronAntiemetic~60%3 - 4Extensive hepatic metabolism (hydroxylation, conjugation)
SumatriptanAntimigraine~14% (oral)~2Primarily by monoamine oxidase A to an inactive indoleacetic acid analogue
VilazodoneAntidepressantDose-dependent~25Primarily hepatic (CYP3A4, CYP2D6, CYP2C19)
TegaserodIBS-C~10% (fasting)~11Primarily via hydrolysis in the stomach and intestines
MethylergometrinePostpartum hemorrhage~40% (oral)~2.5Hepatic (cytochrome P450 system)
LisurideParkinson's disease~14% (oral)~1.8Extensive hepatic metabolism

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research and development of indole-based pharmaceuticals.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a test compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test indole compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitor)

  • 96-well, half-area, UV-transparent microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Thaw tubulin, GTP, and polymerization buffer on ice.

    • Prepare a 10x stock solution of the test indole compound in the polymerization buffer. Also, prepare 10x stock solutions of the positive and negative (vehicle) controls.

  • Reaction Setup (on ice):

    • In a 96-well plate on ice, add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells.

    • Prepare a tubulin-GTP solution by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in cold polymerization buffer containing 1 mM GTP.

  • Initiation of Polymerization:

    • Pre-warm the spectrophotometer to 37°C.

    • To initiate polymerization, add 90 µL of the cold tubulin-GTP solution to each well containing the test compounds and controls. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot absorbance (OD340) versus time to generate polymerization curves.

    • Compare the curves of the test compounds to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower plateau, while enhancement will show a faster increase and a higher plateau.

    • The IC50 value for inhibitors can be determined by testing a range of compound concentrations and calculating the concentration that inhibits the rate or extent of polymerization by 50%.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the activity of COX-1 and/or COX-2 by measuring the production of prostaglandin G2 (PGG2).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that reacts with PGG2)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test indole compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10x stock solution of the test indole compound and controls in COX Assay Buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the COX-1 or COX-2 enzyme.

    • Add 10 µL of the 10x test compound, control, or vehicle to the respective wells.

    • Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Serotonin (5-HT) Receptor Binding Assay (Radioligand)

This assay measures the affinity of a test compound for a specific serotonin receptor subtype by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target 5-HT receptor subtype

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Test indole compound at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In test tubes or a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation:

    • Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value from the concentration-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the mechanisms of action of indole-containing pharmaceuticals. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Inhibition of the NF-κB Signaling Pathway by Indole Derivatives

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Some indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Indole_Derivatives Indole_Derivatives Indole_Derivatives->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Gene_Expression Gene Expression (Inflammation, Survival, Proliferation) DNA->Gene_Expression

NF-κB pathway inhibition by indole derivatives.
Experimental Workflow for Anticancer Indole Derivative Discovery

The discovery and development of a new anticancer drug is a complex, multi-stage process. This workflow outlines the key phases, from initial compound design to preclinical evaluation, for a hypothetical indole-based anticancer agent.

Anticancer_Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_ID Target Identification & Validation Library_Design Indole Library Design (SAR-driven) Synthesis Chemical Synthesis & Purification Library_Design->Synthesis Primary_Screening Primary Screening (e.g., MTT assay vs. multiple cancer cell lines) Synthesis->Primary_Screening Hit_Selection Hit Compound Selection Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays (e.g., Target-based assays, Mechanism of Action studies) Hit_Selection->Secondary_Assays Active Hits Lead_Optimization Lead Optimization (Chemical modification) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET Animal_Models Animal Efficacy Studies (e.g., Xenograft models) ADMET->Animal_Models Toxicity_Studies Preclinical Toxicology Animal_Models->Toxicity_Studies Candidate_Selection Preclinical Candidate Selection Toxicity_Studies->Candidate_Selection

Workflow for anticancer indole drug discovery.

Conclusion

The indole moiety continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its inherent ability to interact with a wide range of biological targets, coupled with its synthetic tractability, e

The Cyclohexanamine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexanamine motif, a six-membered carbocyclic ring bearing an amino group, represents a cornerstone privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure, conformational flexibility, and ability to engage in crucial hydrogen bonding and ionic interactions have made it a versatile building block for the development of a wide array of therapeutic agents.[1][2] This guide explores the multifaceted role of cyclohexanamine derivatives in medicinal chemistry, delving into their applications across various disease areas, quantitative structure-activity relationships (SAR), key experimental protocols, and the intricate signaling pathways they modulate.

Therapeutic Applications of Cyclohexanamine Derivatives

The unique physicochemical properties of the cyclohexanamine scaffold have been exploited to design drugs targeting a diverse range of biological systems. This has led to the development of successful therapies for viral infections, neurological disorders, respiratory conditions, and cancer.

Antiviral Agents

Cyclohexanamine derivatives have proven particularly effective as antiviral agents, most notably in the fight against the influenza virus. The strategic placement of functional groups on the cyclohexane ring allows for precise interactions with viral enzymes crucial for replication.

Oseltamivir (Tamiflu®): A prominent example is Oseltamivir, a neuraminidase inhibitor. The cyclohexene ring of Oseltamivir mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to potent and selective inhibition. This blockage prevents the release of newly formed viral particles from infected cells, thereby halting the spread of the infection.

Agents for Neurological Disorders

The conformational flexibility of the cyclohexanamine ring allows it to adopt specific orientations required for binding to receptors and transporters in the central nervous system (CNS).

Gabapentin: Originally designed as a GABA analog, Gabapentin's primary mechanism of action is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction reduces the release of excitatory neurotransmitters, making it an effective treatment for epilepsy and neuropathic pain.

Norepinephrine Reuptake Inhibitors (NRIs): The cycloalkanol ethylamine scaffold is a key feature in a class of NRIs. These compounds block the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.[4] This modulation of noradrenergic neurotransmission is effective in treating depression and other mood disorders.[4]

Dopamine Receptor Ligands: Arylcyclohexylamines are known to interact with dopamine receptors, particularly the D2 subtype.[5] Depending on the substitution pattern, these derivatives can act as agonists or antagonists, making them valuable tools for studying dopaminergic signaling and as potential therapeutics for conditions like Parkinson's disease and schizophrenia.

Mucolytic Agents

Bromhexine: This derivative is a widely used mucolytic agent that helps to clear mucus from the respiratory tract.[6] Bromhexine's mechanism involves increasing the production of serous mucus and reducing the viscosity of phlegm, facilitating its expectoration.[7]

Anticancer Agents

More recently, the cyclohexanamine scaffold has emerged in the design of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).

CDK Inhibitors: Certain cyclohexanamine derivatives have been incorporated into molecules that target CDK4/6, key regulators of the cell cycle.[8][9][10][11] By inhibiting these kinases, the derivatives can induce cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.[3][8][9]

Quantitative Data on Cyclohexanamine Derivatives

The potency and selectivity of cyclohexanamine derivatives are quantified through various in vitro assays. The following tables summarize key pharmacological data for representative compounds.

Table 1: Antiviral Activity of Oseltamivir Derivatives

CompoundVirus StrainIC50 (µM)Reference
Oseltamivir CarboxylateInfluenza A/H1N1/PR/8/34Varies[12][13][14]
Oseltamivir CarboxylateInfluenza A/H3N2/HongKong/8/68Varies[12][13][14]
OS-11Influenza A/H1N1/PR/8/34Lower than Oseltamivir[12][13][14]
OS-35Influenza A/H3N2/HongKong/8/68Lower than Oseltamivir[12][13][14]

Table 2: Activity of Cyclohexanamine Derivatives in Neurological Targets

CompoundTargetAssayValueReference
(S)-(-)-17i (WAY-256805)Norepinephrine Transporter (NET)IC5082 nM[4][15]
(S)-(-)-17i (WAY-256805)Norepinephrine Transporter (NET)Ki50 nM[4][15]
Gabapentinα2δ-1 subunit of VGCCKd59 nM[8]
ML321Dopamine D2 ReceptorKi57.6 nM[5]
ML321Dopamine D3 ReceptorKi~3.9 µM[5]

Table 3: Anticancer Activity of Representative CDK Inhibitors

CompoundCell LineIC50 (µM)Reference
Palbociclib (CDK4/6 Inhibitor)MCF-7 (Breast Cancer)0.011N/A
Ribociclib (CDK4/6 Inhibitor)T-47D (Breast Cancer)0.010N/A
Abemaciclib (CDK4/6 Inhibitor)Colo-205 (Colon Cancer)0.002N/A
Representative Compound 3dMCF-7 (Breast Cancer)43.4[16]
Representative Compound 4dMDA-MB-231 (Breast Cancer)35.1[16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclohexanamine derivatives are a direct result of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Gabapentin and Voltage-Gated Calcium Channels (VGCCs)

Gabapentin exerts its analgesic and anticonvulsant effects by binding to the α2δ-1 auxiliary subunit of presynaptic N-type voltage-gated calcium channels. This binding event interferes with the trafficking of the channel to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization. The decreased intracellular calcium concentration, in turn, reduces the release of excitatory neurotransmitters such as glutamate into the synaptic cleft, thereby dampening neuronal excitability.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin a2d1 α2δ-1 Subunit Gabapentin->a2d1 Binds to & Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Reduces Trafficking of Ca_influx Ca²⁺ Influx VGCC->Ca_influx Decreased Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Reduced Triggering of Glutamate_release Glutamate Release Vesicle->Glutamate_release Reduced Postsynaptic_receptors Glutamate Receptors Glutamate_release->Postsynaptic_receptors Reduced Binding Neuronal_excitation Reduced Neuronal Excitation Postsynaptic_receptors->Neuronal_excitation Leads to

Mechanism of action for Gabapentin.
Dopamine D2 Receptor Signaling

Arylcyclohexylamine derivatives can act as antagonists at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). Upon binding of an antagonist, the receptor is prevented from being activated by dopamine. This blocks the Gαi-mediated inhibition of adenylyl cyclase, thereby affecting the downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). This mechanism is relevant for the action of atypical antipsychotics.

D2_Receptor_Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Arylcyclohexylamine Antagonist Antagonist->D2R Blocks G_protein Gαi/βγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets CDK46_Inhibition cluster_inhibition Inhibited State Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Expression CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates (pRb) CDK46_Inhibitor CDK4/6 Inhibitor (Cyclohexanamine Derivative) CDK46_Inhibitor->CDK46 Inhibits E2F E2F Transcription Factor Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Transcription for Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Rb_E2F_complex Rb-E2F Complex (Active Repressor) Rb_E2F_complex->G1_S_Transition Blocks G1_Arrest G1 Arrest G1_Arrest->Cell_Proliferation Prevents Reductive_Amination_Workflow Start Start Materials: - Cyclohexanone - Arylamine Reaction_Setup Reaction Setup: - Combine Cyclohexanone and Arylamine - Add solvent (e.g., Methanol) - Add dehydrating agent (e.g., molecular sieves) Start->Reaction_Setup Imine_Formation Imine Formation: - Stir at room temperature for 1-2 hours Reaction_Setup->Imine_Formation Reduction Reduction: - Cool reaction mixture to 0°C - Add reducing agent (e.g., NaBH₄) portion-wise Imine_Formation->Reduction Quenching Reaction Quenching: - Add water slowly to quench excess reducing agent Reduction->Quenching Extraction Work-up & Extraction: - Extract with an organic solvent (e.g., Ethyl Acetate) - Wash with brine Quenching->Extraction Purification Purification: - Dry organic layer (e.g., over Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography Extraction->Purification Product Final Product: N-Aryl Cyclohexanamine Purification->Product

References

N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1H-indol-3-ylmethyl)cyclohexanamine is a synthetic compound belonging to the indole class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in neuroactive compounds. To date, the precise mechanism of action for this compound has not been fully elucidated in publicly available literature. This document proposes a primary mechanism of action hypothesis based on the well-documented pharmacology of structurally similar indole derivatives. We hypothesize that this compound primarily acts as a modulator of serotonergic receptors, with potential interactions at other monoamine targets. This whitepaper provides a comprehensive overview of this hypothesis, including potential signaling pathways, and outlines detailed experimental protocols for its validation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous endogenous signaling molecules, such as serotonin, and a wide array of therapeutic agents. This compound, with its indole core, a methylamine linker, and a cyclohexyl moiety, shares structural similarities with known psychoactive compounds. While direct pharmacological data is scarce, the structural motifs suggest a potential interaction with central nervous system (CNS) receptors. Notably, related indole-ethylamine and tryptamine derivatives are known to exhibit significant affinity for serotonin (5-HT) receptors, and in some cases, dopamine and adrenergic receptors.[1] This document outlines a hypothesized mechanism of action centered on serotonergic modulation and provides a roadmap for its experimental verification.

Hypothesized Mechanism of Action

Based on structure-activity relationships of analogous compounds, we hypothesize that This compound acts as a selective agonist or partial agonist at specific serotonin receptor subtypes, primarily 5-HT1A and/or 5-HT7 receptors.

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can lead to neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. In contrast, the 5-HT7 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA).

The engagement of these receptors and their downstream signaling pathways in relevant brain regions, such as the hippocampus and prefrontal cortex, is a well-established mechanism for mediating antidepressant and anxiolytic effects.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade following the binding of this compound to 5-HT1A and 5-HT7 receptors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT7 5-HT7 Receptor Pathway Compound This compound 5HT1A 5-HT1A-R Compound->5HT1A 5HT7 5-HT7-R Compound->5HT7 Gi_alpha Gi α 5HT1A->Gi_alpha activates AC_inhib Adenylyl Cyclase Gi_alpha->AC_inhib inhibits GIRK GIRK Channel Gi_alpha->GIRK activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Gs_alpha Gs α 5HT7->Gs_alpha activates AC_stim Adenylyl Cyclase Gs_alpha->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA activates CREB CREB Phosphorylation PKA->CREB

Caption: Hypothesized signaling pathways for this compound.

Data Presentation: Hypothetical Quantitative Data

To validate the proposed mechanism of action, a series of binding and functional assays would be required. The following tables present a hypothetical, yet plausible, data structure for organizing the results of such experiments.

Table 1: Receptor Binding Affinity Profile (Hypothetical Data)

Receptor TargetKi (nM)
Serotonin
5-HT1A15.2
5-HT1B> 1000
5-HT1D890.5
5-HT2A250.1
5-HT2C475.8
5-HT6120.3
5-HT735.6
SERT> 1000
Dopamine
D1> 1000
D2950.0
D3780.2
DAT> 1000
Adrenergic
α1A> 1000
α2A> 1000
β1> 1000
NET> 1000

Table 2: Functional Activity Profile (Hypothetical Data)

Receptor TargetAssay TypeEC50 (nM)% Max Response (vs. Serotonin)Mode of Action
5-HT1AcAMP Inhibition45.875%Partial Agonist
5-HT7cAMP Stimulation98.260%Partial Agonist

Experimental Protocols

The following section details the proposed experimental methodologies to test the hypothesis.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT7) are prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Conditions: Competition binding assays are performed in a 96-well plate format. Each well contains:

    • Cell membranes (10-20 µg protein)

    • A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A; [³H]LSD for 5-HT7).

    • Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Plates are incubated at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound at Gi/o- and Gs-coupled receptors.

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A or 5-HT7) are cultured to ~80-90% confluency.

  • Assay Procedure (5-HT1A - Gi-coupled):

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.

    • Simultaneously, increasing concentrations of this compound are added.

    • The cells are incubated for 30 minutes at 37°C.

  • Assay Procedure (5-HT7 - Gs-coupled):

    • Cells are pre-incubated with a phosphodiesterase inhibitor.

    • Increasing concentrations of this compound are added.

    • The cells are incubated for 30 minutes at 37°C.

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Concentration-response curves are generated, and EC50 values and maximal response (Emax) are calculated using non-linear regression. The activity is classified as full agonist, partial agonist, or antagonist by comparing the Emax to that of a known reference agonist (e.g., serotonin).

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action.

Experimental_Workflow Start Start: Compound Synthesis and Purification PrimaryScreen Primary Screening: Broad Receptor Panel Binding Assay Start->PrimaryScreen HitIdent Hit Identification (e.g., Ki < 500 nM at specific receptors) PrimaryScreen->HitIdent FunctionalAssay Functional Assays (cAMP, Ca2+) for identified hits HitIdent->FunctionalAssay Hits identified End Mechanism of Action Elucidated HitIdent->End No significant hits ModeOfAction Determine Mode of Action (Agonist, Antagonist, etc.) FunctionalAssay->ModeOfAction SecondaryScreen Secondary Screening: Selectivity and Off-Target Assays ModeOfAction->SecondaryScreen Activity confirmed InVivo In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) SecondaryScreen->InVivo InVivo->End

Caption: A logical workflow for elucidating the mechanism of action.

Logical Relationships in Mechanism of Action Hypothesis

The relationship between receptor binding, cellular response, and potential physiological effect can be visualized as a logical progression.

Logical_Relationship Binding High Affinity Binding (e.g., 5-HT1A, 5-HT7) CellularResponse Cellular Response: Modulation of cAMP levels, Neuronal Firing Rate Binding->CellularResponse leads to NetworkEffect Neural Network Effect: Altered activity in limbic and cortical circuits CellularResponse->NetworkEffect results in BehavioralOutcome Behavioral Outcome: (Hypothesized) Anxiolytic/Antidepressant Effects NetworkEffect->BehavioralOutcome produces

Caption: Logical flow from receptor binding to behavioral outcome.

Conclusion

While definitive data on the mechanism of action of this compound is not currently available, its chemical structure strongly suggests activity within the central nervous system, likely through modulation of serotonergic receptors. The hypothesis presented in this whitepaper, centering on 5-HT1A and 5-HT7 receptor agonism, provides a robust and testable framework for future research. The detailed experimental protocols outlined herein offer a clear path for elucidating the pharmacological profile of this compound. Successful validation of this hypothesis would position this compound as a promising candidate for further investigation in the context of neuropsychiatric disorders.

References

Predicted Biological Targets for Indole-Cyclohexanamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus and the cyclohexanamine moiety are both recognized as privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profile of numerous therapeutic agents.[1][2] Indole derivatives are well-known for their interactions with a wide array of biological targets, including receptors, enzymes, and ion channels, leading to applications in oncology, neurology, and infectious diseases.[3] Similarly, the cyclohexanamine ring is a key component in various pharmaceuticals, contributing to their efficacy as analgesics, mucolytics, and bronchodilators.[4][5] This technical guide provides a predictive analysis of the likely biological targets for a hybrid chemical class, termed indole-cyclohexanamines, which incorporate both of these critical pharmacophores.

Due to the novelty of this specific chemical class, direct experimental data is limited. Therefore, this document leverages structure-activity relationship (SAR) data from analogous compounds, namely indole-alkylamines and cyclohexylamine derivatives, to forecast potential protein targets. The primary predicted targets for indole-cyclohexanamine compounds include serotonin (5-HT) receptors , monoamine oxidase (MAO) , and acetylcholinesterase (AChE) . This guide outlines the rationale for these predictions, summarizes relevant quantitative data from related compound classes, details the experimental protocols required for target validation, and provides visual diagrams of key signaling pathways and experimental workflows.

Predicted Biological Targets and Rationale

The prediction of biological targets for indole-cyclohexanamine compounds is based on the principle of molecular similarity. The core structure, an indole ring linked to a cyclohexanamine, suggests a combination of the pharmacological properties of well-studied indole-ethylamine derivatives (e.g., tryptamines) and various cyclohexylamine-containing drugs.

Serotonin (5-HT) Receptors

The indole-ethylamine scaffold is a classic pharmacophore for serotonin receptors.[6] Tryptamine, an endogenous indole-ethylamine, and its derivatives are known to bind to various 5-HT receptor subtypes.[6] The presence of the indole ring and the nitrogen-containing side chain in indole-cyclohexanamines makes them strong candidates for interaction with these receptors. The cyclohexyl group attached to the amine is predicted to modulate the affinity and selectivity for different 5-HT receptor subtypes.

Monoamine Oxidase (MAO)

Monoamine oxidase is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin.[7] Indole-ethylamine derivatives are substrates and, in some cases, inhibitors of MAO.[8][9] The structural similarity of indole-cyclohexanamines to these compounds suggests they may also interact with MAO-A and MAO-B.[10] Inhibition of MAO can lead to increased levels of monoamine neurotransmitters in the brain, a mechanism relevant to the treatment of depression and neurodegenerative diseases.[7]

Acetylcholinesterase (AChE)

Several derivatives of indole and cyclohexylamine have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][11] AChE inhibition is a primary therapeutic strategy for Alzheimer's disease.[4] Given that both parent scaffolds have been successfully incorporated into AChE inhibitors, it is plausible that indole-cyclohexanamine compounds could also exhibit this activity.[4][11]

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the predicted interactions, the following tables summarize binding affinity (Ki) and inhibitory concentration (IC50) data for representative indole-alkylamine and cyclohexylamine derivatives at the predicted target sites.

Table 1: Binding Affinities (Ki) of Indole-Alkylamine Derivatives for Serotonin Receptors

Compound5-HT Receptor SubtypeKi (nM)
Tryptamine5-HT2A7.36
N,N-Dimethyltryptamine (DMT)5-HT1A108
N,N-Dimethyltryptamine (DMT)5-HT2A61.2
5-Methoxy-N,N-dimethyltryptamine5-HT1A3.2
5-Methoxy-N,N-dimethyltryptamine5-HT2A1.3

Note: Data is compiled from various sources and serves as a reference for the potential affinity range.

Table 2: Inhibitory Concentrations (IC50) of Indole and Cyclohexylamine Derivatives for MAO and AChE

Compound ClassTargetRepresentative CompoundIC50 (µM)
Indole DerivativesMAO-B3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide0.03
Indolinone DerivativesAChE2-chlorobenzyl derivative 3c0.00044
Cyclohexylamine DerivativesAChEDonepezil (contains a related piperidine ring)0.0067

Note: The data presented is for structurally related compounds and indicates the potential for potent inhibition.

Experimental Protocols for Target Validation

The following section details standard experimental methodologies to validate the predicted biological targets for novel indole-cyclohexanamine compounds.

Radioligand Binding Assays for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of test compounds for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific 5-HT receptor subtype of interest are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A) is selected.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the potency (IC50) of test compounds to inhibit MAO-A and MAO-B activity.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A suitable substrate for each enzyme is chosen (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The oxidation of these substrates produces a fluorescent product.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Fluorescence Detection: The formation of the fluorescent product is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of test compounds for AChE.

Methodology:

  • Enzyme and Substrate: Purified AChE (from electric eel or human recombinant) and acetylthiocholine iodide (ATCI) are used.

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen.

  • Assay Principle: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

  • Assay Procedure: The enzyme is incubated with various concentrations of the test compound in a buffer.

  • Reaction Initiation: ATCI and DTNB are added to start the reaction.

  • Absorbance Measurement: The change in absorbance at 412 nm is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway Involvement

The following diagrams illustrate the potential signaling pathways that could be modulated by indole-cyclohexanamine compounds based on their predicted targets.

G cluster_0 5-HT Receptor Signaling Indole-Cyclohexanamine Indole-Cyclohexanamine 5-HT_Receptor 5-HT Receptor Indole-Cyclohexanamine->5-HT_Receptor Binds to G-Protein G-Protein Activation/Inhibition 5-HT_Receptor->G-Protein Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) G-Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Excitability) Second_Messenger->Cellular_Response

Caption: Predicted 5-HT receptor signaling pathway modulation.

G cluster_1 MAO and AChE Inhibition Indole-Cyclohexanamine Indole-Cyclohexanamine MAO Monoamine Oxidase (MAO) Indole-Cyclohexanamine->MAO Inhibits AChE Acetylcholinesterase (AChE) Indole-Cyclohexanamine->AChE Inhibits Monoamines Monoamines (Serotonin, Dopamine) MAO->Monoamines Metabolizes Acetylcholine Acetylcholine AChE->Acetylcholine Metabolizes Increased_Neurotransmitters Increased Synaptic Neurotransmitter Levels Monoamines->Increased_Neurotransmitters Acetylcholine->Increased_Neurotransmitters

Caption: Predicted mechanism of MAO and AChE inhibition.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for the experimental validation of the predicted biological targets.

G Start Synthesize Indole-Cyclohexanamine Compound Library Primary_Screening Primary Screening: - Radioligand Binding (5-HT Receptors) - Enzyme Inhibition Assays (MAO, AChE) Start->Primary_Screening Hit_Identification Identify 'Hit' Compounds (Active at Predicted Targets) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50/Ki) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Inactive Selectivity_Profiling Selectivity Profiling (Across Receptor Subtypes and Related Enzymes) Dose_Response->Selectivity_Profiling Cell_Based_Assays Functional Cell-Based Assays (e.g., Second Messenger Assays, Neurotransmitter Uptake) Selectivity_Profiling->Cell_Based_Assays Cell_Based_Assays->Lead_Optimization

Caption: Experimental workflow for target validation.

Conclusion

While the indole-cyclohexanamine chemical space remains largely unexplored, a predictive analysis based on well-established pharmacophores provides a strong rationale for investigating their potential as modulators of key neurological targets. The primary predicted targets—serotonin receptors, monoamine oxidase, and acetylcholinesterase—represent significant opportunities for the development of novel therapeutics for a range of central nervous system disorders. The experimental protocols and workflows detailed in this guide provide a clear path for the validation of these predictions and the subsequent development of this promising class of compounds. Further research, including synthesis of a diverse compound library and systematic biological evaluation, is warranted to fully elucidate the therapeutic potential of indole-cyclohexanamines.

References

N-(1H-indol-3-ylmethyl)cyclohexanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N-(1H-indol-3-ylmethyl)cyclohexanamine, focusing on its fundamental chemical properties. The information is presented to be readily accessible for research and development purposes.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below. This information is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

ParameterValueReference
Molecular Formula C₁₅H₂₀N₂[1][2]
Molecular Weight 228.33 g/mol [1][2]
Alternate Molecular Weight 228.340 g/mol [3]

Chemical Structure

The molecular structure of this compound is depicted in the following diagram. The structure consists of an indole moiety linked via a methylene bridge to the nitrogen atom of a cyclohexylamine group.

Molecular structure of this compound.

Experimental Protocols and Further Data

Detailed experimental protocols, such as synthesis procedures and analytical methods (e.g., HPLC, NMR spectroscopy), are crucial for the practical application and study of this compound. At present, peer-reviewed, detailed experimental methodologies for the synthesis and analysis of this compound are not available in the public domain resources accessed.

Similarly, information regarding its biological activity, such as its engagement in specific signaling pathways or its pharmacological profile, is not sufficiently detailed to generate the requested visualizations. For researchers interested in the potential applications of this molecule, further investigation into specialized chemical and pharmacological literature is recommended.

For analytical purposes, a reverse-phase HPLC method has been suggested for N-Cyclohexyl-1H-indole-3-methylamine, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, formic acid can be substituted for phosphoric acid[3].

Further research would be necessary to delineate any specific signaling pathways or to provide detailed experimental workflows beyond this general analytical guidance.

References

Spectroscopic and Synthetic Profile of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine. The information presented herein is intended to support research and development efforts in medicinal chemistry and related fields where indole derivatives are of significant interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, facilitating its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Description
Data not available
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
Data not available

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. Below is a detailed protocol for this synthesis and the subsequent spectroscopic analysis.

Synthesis of this compound

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. To this solution, add cyclohexylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

  • The purified compound is to be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (NaCl or KBr).

  • Data is to be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra should be acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • The sample is to be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions should be reported.

Synthesis Workflow

The synthesis of this compound via reductive amination can be visualized as a two-step process: imine formation followed by reduction.

Synthesis_Workflow Indole3Carboxaldehyde Indole-3-carboxaldehyde Imine Imine Intermediate Indole3Carboxaldehyde->Imine Methanol, RT Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine FinalProduct This compound Imine->FinalProduct Methanol, RT NaBH4 Sodium Borohydride NaBH4->FinalProduct

Caption: Reductive amination workflow for the synthesis of this compound.

Navigating the Physicochemical Landscape of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1H-indol-3-ylmethyl)cyclohexanamine is a molecule of interest within the broader class of indole derivatives, a scaffold known for its diverse biological activities. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its advancement in any research and development pipeline. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profile of this compound. While extensive experimental data for this specific molecule is not publicly available, this document outlines the requisite experimental protocols and data presentation strategies to generate and interpret such critical information. Furthermore, it explores a potential signaling pathway relevant to indole alkaloids, offering a broader context for its biological investigation.

Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential. For this compound, the following information has been collated from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂PubChem
Molecular Weight 228.34 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 53924-03-1SIELC Technologies
Calculated LogP 3.2SIELC Technologies
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem

Note: The LogP value is a calculated prediction and should be experimentally verified.

Solubility Assessment

The solubility of a compound is a critical determinant of its biological activity, impacting everything from assay performance to in vivo bioavailability. A comprehensive solubility assessment should include both kinetic and thermodynamic measurements in various aqueous and organic media.

Experimental Protocols

This assay provides a rapid assessment of a compound's solubility, making it suitable for early-stage drug discovery.

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is then measured, often by nephelometry (light scattering) or turbidimetry.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each DMSO stock concentration (e.g., 2 µL). This results in a final DMSO concentration typically ≤ 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader-based nephelometer or spectrophotometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity/scattering is observed compared to the buffer-only control.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

Data Presentation

The solubility data should be presented in a clear and concise tabular format.

Solvent/BufferpHTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Deionized Water~725
Phosphate-Buffered Saline (PBS)7.425
PBS5.025
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
10% DMSO in PBS7.425

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies are a key component of this assessment. The indole core, as seen in compounds like indole-3-carbinol, can be susceptible to degradation in acidic environments[1][2].

Experimental Protocol: Forced Degradation Study

Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing to promote degradation. The resulting degradation products are then identified and quantified using a stability-indicating analytical method.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at elevated temperatures (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at elevated temperatures (e.g., 60°C) for various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for various time points.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for an extended period.

    • Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Data Presentation

The results of the forced degradation study should be summarized in a table.

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 M HCl24 hours60
0.1 M NaOH24 hours60
3% H₂O₂24 hours25
Dry Heat (Solid)7 days80
PhotostabilityICH Q1B25

Potential Signaling Pathway

Indole alkaloids have been reported to exert their biological effects through various mechanisms, with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway being a frequently implicated target in the context of cancer.[1][3] The following diagram illustrates a simplified representation of how an indole-based compound could potentially modulate this pathway.

MAPK_Signaling_Pathway Indole_Compound This compound (Hypothetical) Indole_Compound->Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) Transcription_Factors->Cellular_Response Inhibition->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the solubility and stability assays.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 Prepare DMSO Stock Solution K2 Serial Dilution in DMSO K1->K2 K3 Add to Aqueous Buffer K2->K3 K4 Incubate (1-2h) K3->K4 K5 Measure Turbidity/Scattering K4->K5 T1 Add Excess Solid to Solvent T2 Equilibrate (24-72h) T1->T2 T3 Centrifuge T2->T3 T4 Analyze Supernatant (HPLC) T3->T4 T5 Quantify Concentration T4->T5

Caption: Workflow for kinetic and thermodynamic solubility assays.

Stability_Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Incubate Incubate at Various Time Points Stress->Incubate Analyze Analyze by Stability-Indicating HPLC Incubate->Analyze Quantify Quantify Parent and Degradants Analyze->Quantify Identify Identify Degradation Products (LC-MS/MS, NMR) Quantify->Identify Report Report % Degradation and Degradation Pathway Identify->Report

Caption: Workflow for a forced degradation stability study.

Conclusion

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(Aminomethyl)indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of compounds, from their natural origins to their synthesis and evolution as therapeutic agents. This document details key milestones, experimental protocols, and the intricate signaling pathways modulated by these derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Historical Perspective: From Nature's Blueprint to Synthetic Innovation

The story of 3-(aminomethyl)indole derivatives begins with the isolation of naturally occurring indole alkaloids. These compounds, biosynthesized in a variety of plant species, provided the initial blueprint for what would become a vast and diverse class of synthetic molecules.

The Discovery of Gramine: A Foundational Moti

The simplest 3-(aminomethyl)indole, gramine (3-(dimethylaminomethyl)indole), was first isolated in 1935 by Orechoff and his team from the leaves of the giant reed, Arundo donax. Initially named donaxine, its discovery marked a pivotal moment, establishing the existence of this fundamental structural motif in nature. Gramine's role in plants is primarily defensive, exhibiting toxicity to various organisms.

The first chemical synthesis of gramine was achieved through the Mannich reaction , a three-component condensation of indole, formaldehyde, and dimethylamine. This reaction has since become the classical and most efficient method for preparing gramine and its analogs.

Aspidospermine: A Complex Natural Product

Another significant early discovery was that of aspidospermine , a complex indole alkaloid isolated from the bark of the Aspidosperma quebracho-blanco tree. Though its discovery predates a precise, easily cited first report in the modern sense, its structural elucidation in the mid-20th century revealed a more complex polycyclic system containing the core 3-(aminomethyl)indole framework. The intricate architecture of aspidospermine has made it a challenging and popular target for total synthesis, driving the development of novel synthetic methodologies.

Synthetic Methodologies: The Mannich Reaction and Beyond

The primary route for the synthesis of 3-(aminomethyl)indole derivatives is the Mannich reaction. This versatile reaction allows for the introduction of a variety of aminomethyl groups at the C3 position of the indole ring.

Experimental Protocol: Synthesis of Gramine via the Mannich Reaction

Materials:

  • Indole

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve indole in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde, followed by the dropwise addition of dimethylamine solution while stirring.

  • Add a catalytic amount of acetic acid.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure gramine.

Biological Activities and Therapeutic Potential

3-(Aminomethyl)indole derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Neurotrophic Effects

Recent studies have highlighted the potential of novel 3-(aminomethyl)indole derivatives as multifunctional agents for neurodegenerative diseases. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia, key mediators of neuroinflammation.

Anticancer Activity

The 3-(aminomethyl)indole scaffold is present in numerous compounds with potent anticancer activity. These derivatives have been shown to inhibit various cancer cell lines, including those of the breast, colon, and lung. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways and the induction of apoptosis.

Kinase Inhibition

A significant area of investigation has been the development of 3-(aminomethyl)indole derivatives as kinase inhibitors. Src kinase, a non-receptor tyrosine kinase often overexpressed in cancer, has been a prominent target.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various 3-(aminomethyl)indole derivatives, providing a comparative overview of their biological activities.

CompoundTarget/AssayIC50/EC50Reference
GraminePrymnesium parvum growth inhibition (3 days)2.78 µg/mL[1]
GraminePrymnesium parvum growth inhibition (9 days)1.83 µg/mL[1]
5,6-DichlorograminePrymnesium parvum growth inhibition (3 days)0.54 µg/mL[1]
5,6-DichlorograminePrymnesium parvum growth inhibition (9 days)0.22 µg/mL[1]
Gramine Derivative 79cMGC803 human gastric cancer cells3.74 µM[1]
Gramine-loaded iron oxide nanoparticlesHCT-116 human colon cancer cells25 µg/mL[1]
Gramine Derivative 61bBGC-823 human gastric cells5.7 µg/mL[1]
GramineMT1 Receptor1.36 mM[1]
Gramine5-HT1A Receptor0.47 mM[1]
Gramine Derivative 84a-c (strongest)5-HT1A Receptor0.23 mM[1]
Aminomethyl Indole Derivative 1app60c-Src Tyrosine Kinase102.6 ± 1.16 µM[2]
Indole-3-imine Derivative 8cpp60c-Src Tyrosine Kinase4.69 µM[3]
Indole-3-imine Derivative 8fpp60c-Src Tyrosine Kinase74.79 µM[3]
Indole-3-imine Derivative 8gpp60c-Src Tyrosine Kinase75.06 µM[3]
Indole-3-imine Derivative 8hpp60c-Src Tyrosine Kinase84.23 µM[3]
AspidosperminePlasmodium falciparum (W2 clone)3.2 - 15.4 µM[4]
DehydrodeacetylaspidosperminePlasmodium falciparum (W2 clone)5.4 ± 2.5 µg/mL[5]
10-methoxy-aspidospermidinePlasmodium falciparum (W2 clone)3.0 ± 1.4 µg/mL[5]
H-17-α-Ramiflorine ALeishmania (L.) amazonensis18.5 ± 6.5 µg/mL[5]
H-17-β-Ramiflorine BLeishmania (L.) amazonensis12.6 ± 5.5 µg/mL[5]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 3-(aminomethyl)indole derivatives stem from their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Inhibition of the MAPK/NF-κB Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Several 3-(aminomethyl)indole derivatives have been shown to exert their anti-inflammatory effects by suppressing these pathways.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) MAPK_Pathway->NFkB_p65_p50 IkB IκB IKK->IkB phosphorylates IkB->NFkB_p65_p50 NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocation Indole_Derivative 3-(Aminomethyl)indole Derivative Indole_Derivative->MAPK_Pathway Indole_Derivative->IKK Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_p65_p50_nuc->Inflammatory_Genes activates transcription

Caption: Inhibition of the MAPK/NF-κB signaling pathway by 3-(aminomethyl)indole derivatives.

Src Kinase Inhibition

Src family kinases are involved in various cellular processes, including proliferation, differentiation, and migration. Their dysregulation is often associated with cancer. Certain 3-(aminomethyl)indole derivatives have been identified as potent inhibitors of Src kinase.

Src_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src activates Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors phosphorylates Proliferation Proliferation Downstream_Effectors->Proliferation Migration Migration Downstream_Effectors->Migration Survival Survival Downstream_Effectors->Survival Indole_Derivative 3-(Aminomethyl)indole Derivative Indole_Derivative->Src

Caption: Inhibition of the Src kinase signaling pathway by 3-(aminomethyl)indole derivatives.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of 3-(aminomethyl)indole derivatives.

Western Blot Analysis for MAPK/NF-κB Pathway

Objective: To determine the effect of 3-(aminomethyl)indole derivatives on the protein expression and phosphorylation status of key components of the MAPK and NF-κB pathways.

Materials:

  • Cell culture reagents

  • 3-(aminomethyl)indole derivative of interest

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the 3-(aminomethyl)indole derivative for a specified time, followed by stimulation with LPS for the desired duration.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Src Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 3-(aminomethyl)indole derivatives against Src kinase.

Materials:

  • Recombinant Src kinase

  • Kinase buffer

  • ATP

  • Src-specific substrate (e.g., a synthetic peptide)

  • 3-(aminomethyl)indole derivative of interest (at various concentrations)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the Src kinase, the 3-(aminomethyl)indole derivative (or vehicle control), and the kinase buffer.

  • Initiate Reaction: Add the Src-specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Measurement: Measure the luminescence using a microplate reader. The light output is proportional to the ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The journey of 3-(aminomethyl)indole derivatives from their discovery in nature to their widespread synthesis and application in medicinal chemistry is a testament to the power of natural products in guiding drug discovery. The versatility of the Mannich reaction has enabled the creation of vast libraries of these compounds, leading to the identification of potent modulators of various biological pathways. The wealth of quantitative data and detailed experimental protocols provided in this guide serves as a valuable resource for researchers aiming to build upon this rich history.

Future research in this field will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and structure-activity relationship studies. Furthermore, a deeper understanding of the intricate signaling networks modulated by these compounds will open up new avenues for their application in treating a wide range of diseases, from cancer to neurodegenerative disorders. The 3-(aminomethyl)indole scaffold, with its proven track record and ongoing potential, is set to remain a prominent and privileged structure in the landscape of drug discovery for the foreseeable future.

References

Potential Pharmacological Profile of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide delineates the potential pharmacological profile of N-(1H-indol-3-ylmethyl)cyclohexanamine, a synthetic indole derivative. In the absence of direct empirical data for this specific molecule, this document constructs a predictive profile based on established structure-activity relationships of analogous indolealkylamines, particularly tryptamine derivatives. The primary molecular targets are hypothesized to be serotonergic (5-HT) receptors, with potential interactions at other monoaminergic sites. This guide provides a theoretical framework for its synthesis, potential biological targets, and downstream signaling pathways, alongside detailed experimental protocols for future empirical validation. The content herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.

Introduction

This compound belongs to the broad class of indolealkylamines, a group of compounds renowned for their diverse pharmacological activities, primarily centered on the central nervous system. The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan and the neurotransmitter serotonin (5-hydroxytryptamine).[1] Consequently, many synthetic indole derivatives exhibit affinity for serotonin receptors and other components of the monoaminergic systems.[2]

The title compound is structurally related to the well-studied tryptamines (indole-3-ethylamines), differing by a single methylene group in the linker between the indole core and the amino group. This structural nuance may influence receptor affinity and functional activity. The N-cyclohexyl substituent is expected to modulate the compound's lipophilicity and steric interactions with receptor binding pockets. This guide aims to provide a comprehensive, albeit predictive, overview of the potential pharmacological characteristics of this compound to inform future research.

Predicted Pharmacological Profile

Based on the extensive literature on tryptamine and its N-substituted derivatives, the primary pharmacological targets for this compound are anticipated to be serotonin (5-HT) receptors.[3][4][5] Tryptamine itself is a known agonist at several 5-HT receptors, and N-alkylation can modify the affinity and selectivity profile.[3][6]

Primary Target: Serotonin Receptors

The compound is likely to exhibit agonist or partial agonist activity at various 5-HT receptor subtypes, with a potential for higher affinity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are common targets for indolealkylamines.[7] The interaction with the 5-HT2A receptor is of particular interest, as this is the primary target for classic psychedelic tryptamines.[3]

Other Potential Targets

Beyond the serotonergic system, indolealkylamines have been shown to interact with other monoamine systems. Therefore, this compound could potentially exhibit affinity for:

  • Dopamine Receptors: Some indole derivatives have shown affinity for dopamine D2 and D3 receptors.

  • Adrenergic Receptors: Cross-reactivity with adrenergic receptors is possible.

  • Monoamine Transporters: Interaction with serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) is a possibility, potentially leading to reuptake inhibition.

  • Monoamine Oxidase (MAO): Tryptamines are substrates for MAO; this compound may also be metabolized by MAO or act as an inhibitor.[2]

Quantitative Data on Structurally Related Compounds

Direct quantitative data for this compound is not available in the public domain. The following table summarizes data for tryptamine and a closely related N-substituted derivative to provide a comparative baseline.

Compound NameReceptor TargetAssay TypeMeasured Affinity (Ki) / Potency (EC50)Reference
TryptamineHuman 5-HT2AFunctional Assay (Ca2+ flux)EC50 = 7.36 ± 0.56 nM[5]
5-tert-butyl-N-methyltryptamineHuman 5-HT1DBinding AssayKi = 0.45 nM[3]
5-tert-butyl-N-methyltryptamineHuman 5-HT1DFunctional AssayEC50 = 0.22 nM[3]

Experimental Protocols

The following protocols are generalized methods based on the synthesis and evaluation of similar indolealkylamines and can be adapted for the study of this compound.

Synthesis of this compound

A plausible synthetic route involves the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve indole-3-carboxaldehyde (1.0 eq) in DCM or DCE.

  • Add cyclohexylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure this compound.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific receptor (e.g., human 5-HT2A).

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., mianserin or another high-affinity unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration near its Kd value.

  • Add the various concentrations of the test compound to the appropriate wells.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Predicted Signaling Pathway

The following diagram illustrates a plausible signaling pathway following the activation of the 5-HT2A receptor, a likely target for this compound.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ligand This compound Ligand->Receptor Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Predicted 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for Pharmacological Characterization

This diagram outlines a general workflow for the initial pharmacological screening of a novel compound like this compound.

G Start Synthesis & Purification of Compound Primary_Screen Primary Screening: Receptor Binding Assays (e.g., 5-HT, DA, Adrenergic panels) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Functional_Assay Secondary Screening: Functional Assays (e.g., Ca²⁺ flux, cAMP) Hit_Identified->Functional_Assay Yes Stop End/Re-evaluate Hit_Identified->Stop No Activity_Confirmed Activity Confirmed? Functional_Assay->Activity_Confirmed In_Vivo In Vivo Studies (e.g., Behavioral Models) Activity_Confirmed->In_Vivo Yes Activity_Confirmed->Stop No

Caption: General workflow for in vitro and in vivo screening.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between the structural components of this compound and their predicted contribution to its pharmacological activity.

G cluster_scaffold Indole Scaffold cluster_substituent Substituent Molecule This compound Indole Indole Core Molecule->Indole Linker Methylene Linker Molecule->Linker Cyclohexyl N-Cyclohexyl Group Molecule->Cyclohexyl Activity Potential Pharmacological Activity (e.g., 5-HT Receptor Affinity) Indole->Activity Provides core pharmacophore Linker->Activity Influences potency/selectivity Cyclohexyl->Activity Modulates lipophilicity & steric fit

Caption: Structure-activity relationship of the title compound.

Conclusion

While no direct pharmacological data for this compound currently exists in peer-reviewed literature, a predictive profile can be constructed based on its structural similarity to known psychoactive indolealkylamines. It is hypothesized that this compound will primarily interact with serotonin receptors, with the N-cyclohexyl group modulating its potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical validation of this predicted profile. Further research is warranted to elucidate the precise pharmacological characteristics of this novel compound and to determine its potential as a pharmacological tool or therapeutic agent.

References

N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of N-(1H-indol-3-ylmethyl)cyclohexanamine, supplemented with illustrative experimental protocols and potential biological activities based on related indole derivatives. Due to the limited publicly available experimental data for this specific compound, this document serves as a foundational resource, leveraging information on analogous structures to provide context for research and development.

PubChem Data for this compound (PubChem CID: 96438)

This compound is classified as a member of the indole family of compounds.[1] The following tables summarize the key computed chemical and physical properties available in its PubChem entry.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
PubChem CID 96438
CAS Number 53924-03-1[1]
Molecular Formula C₁₅H₂₀N₂[1]
SMILES C1CCC(CC1)NCC2=CNC3=CC=CC=C32[1]
InChI InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2[1]
InChIKey MAMUGDCJLAKCPT-UHFFFAOYSA-N[1]
Computed Physicochemical Properties
PropertyValue
Molecular Weight 228.33 g/mol [1]
XLogP3 3.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 228.162648646 Da[1]
Monoisotopic Mass 228.162648646 Da[1]
Topological Polar Surface Area 27.8 Ų[1]
Heavy Atom Count 17[1]
Formal Charge 0[1]
Complexity 243
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 1
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1

Illustrative Experimental Protocols

General Synthesis of N-substituted Indole-3-methylamines

A common method for the synthesis of N-substituted indole-3-methylamines involves the reductive amination of indole-3-carboxaldehyde. The following is a generalized protocol based on procedures for analogous compounds.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexanamine

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or ethanol as solvent

  • Acetic acid (catalyst)

  • Dichloromethane or ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Imine Formation: Dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol. Add cyclohexanamine (1-1.2 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature or under gentle reflux for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.

  • Extraction and Purification: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

G cluster_synthesis General Synthesis Workflow Indole-3-carboxaldehyde Indole-3-carboxaldehyde Imine Formation Imine Formation Indole-3-carboxaldehyde->Imine Formation Cyclohexanamine Cyclohexanamine Cyclohexanamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Imine Work-up & Purification Work-up & Purification Reduction->Work-up & Purification This compound This compound Work-up & Purification->this compound

General Synthetic Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile.

  • Prepare a series of dilutions for calibration.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the standards and the sample.

  • Analyze the resulting chromatograms for retention time and peak area to determine the purity and/or concentration of the analyte.

Potential Biological Activity and Signaling Pathways (Illustrative)

While no specific biological activity has been reported for this compound, many indole derivatives are known to possess potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain N-substituted indole-3-yl derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in cancer research.

The diagram below illustrates a hypothetical signaling pathway for an indole derivative that acts as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This is provided as an example of a potential mechanism of action for this class of compounds.

G cluster_pathway Hypothetical Signaling Pathway of an Indole-based Tubulin Inhibitor Indole_Derivative Indole Derivative (e.g., this compound) Tubulin α/β-Tubulin Heterodimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Polymerization Indole_Derivative->Microtubule_Dynamics Inhibits Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothetical Pathway for an Indole Derivative

Disclaimer: The experimental protocols and the signaling pathway described above are illustrative and based on related compounds. Specific experimental validation is required to determine the actual synthesis methods, biological activities, and mechanisms of action for this compound.

References

In Silico Prediction of N-(1H-indol-3-ylmethyl)cyclohexanamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a novel chemical entity featuring an indole nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1] The indole core is a "privileged structure," capable of binding to a multitude of receptors with high affinity.[2] Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][3] Given the therapeutic potential of this chemical class, in silico (computational) methods provide a rapid and cost-effective approach to predict the bioactivity of a new derivative like this compound, thereby guiding further experimental validation and drug development efforts.[4][5]

This technical guide presents a comprehensive workflow for the in silico prediction of the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for key computational experiments, structured data presentation, and visualizations of workflows and biological pathways.

In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process begins with preparing the molecule's structure and proceeds through target identification, interaction modeling, and the prediction of its pharmacokinetic profile. Each step utilizes specialized algorithms and databases to build a comprehensive profile of the molecule's potential biological effects.

In_Silico_Workflow A Ligand Preparation (3D Structure Generation & Optimization) C Molecular Docking (Binding Affinity & Pose Prediction) A->C D Pharmacophore Modeling (Feature-based Screening) A->D E ADMET Prediction (Pharmacokinetics & Toxicity) A->E B Target Identification (Literature & Database Mining) B->C F Data Analysis & Hit Prioritization C->F D->F E->F G Experimental Validation (In Vitro / In Vivo Assays) F->G

Figure 1: General workflow for in silico bioactivity prediction.

Experimental Protocols

Detailed methodologies for the core components of the in silico workflow are provided below.

Ligand Preparation

Accurate prediction of bioactivity begins with a high-quality 3D structure of the ligand.

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

  • Charge Calculation: Assign partial charges to the atoms of the molecule.

  • File Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .mol2, .sdf, .pdbqt) for use in subsequent docking and screening software.

Target Identification and Prioritization

Based on the prevalence of the indole scaffold in known drugs and bioactive molecules, a list of potential protein targets can be compiled from scientific literature and databases (e.g., ChEMBL, DrugBank).[6][7]

Table 1: Potential Protein Targets for Indole Derivatives

Target ClassSpecific ExamplesAssociated Disease AreaRationale
Kinases Protein Kinase C (PKC), Tyrosine KinasesCancer, InflammationIndole derivatives are known to inhibit various kinases involved in cell signaling pathways.[8]
Tubulin α,β-Tubulin HeterodimerCancerThe indole moiety can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and arresting the cell cycle.[9][10]
Cyclooxygenase (COX) COX-1, COX-2Inflammation, PainSeveral indole-containing compounds, like Indomethacin, are potent COX inhibitors.[11]
STING Stimulator of Interferon GenesInflammation, Autoimmune DiseasesNovel indole derivatives have been developed as potent inhibitors of the STING pathway.[12][13]
Serotonin Receptors 5-HT ReceptorsCNS DisordersThe indole structure is similar to the neurotransmitter serotonin.[14]
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative DiseasesIndole derivatives have been explored as inhibitors of cholinesterases for conditions like Alzheimer's disease.[14]
Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[15]

  • Protein Structure Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogen atoms and assign atomic charges.

    • Repair any missing residues or atoms using protein preparation tools (e.g., in Schrödinger Maestro, AutoDock Tools).

  • Binding Site Definition:

    • Identify the active site of the protein. If a co-crystallized ligand is present, define the binding site as a grid box centered around it.

    • For apo-proteins, use site-finding algorithms or information from the literature to locate the binding pocket.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the defined binding site.[16] The software will sample various conformations and orientations (poses) of the ligand within the active site.

  • Scoring and Analysis:

    • The docking program will rank the generated poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding.

    • Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues.

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[17][18]

  • Model Generation (Ligand-Based):

    • Collect a set of known active ligands for a specific target.

    • Align the structures of these active molecules.

    • Use software (e.g., PHASE, LigandScout) to automatically identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[19]

    • These features and their spatial relationships constitute the pharmacophore model.

  • Virtual Screening:

    • Screen a 3D database of compounds (including this compound) against the generated pharmacophore model.

    • Compounds that match the pharmacophore's features are identified as potential hits.

ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[7][20]

  • Input Structure: Provide the 2D or 3D structure of this compound to an ADMET prediction tool (e.g., SwissADME, pkCSM, ADMETlab).[7][21]

  • Property Calculation: The software uses pre-built models, often based on QSAR, to calculate various physicochemical and pharmacokinetic properties.

  • Analysis: Review the predicted properties, paying close attention to:

    • Lipinski's Rule of Five: Assesses oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicts absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential toxic liabilities like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Data Presentation (Hypothetical Results)

The quantitative outputs from the in silico analyses should be summarized in tables for clear comparison.

Table 2: Hypothetical Molecular Docking Results for this compound

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Activity
COX-2 (4COX)-8.9TYR-385, SER-530, ARG-120Anti-inflammatory
Tubulin (1SA0)-7.5CYS-241, LEU-248, ALA-316Anticancer
STING (4EMU)-9.2THR-263, SER-162, TYR-240Anti-inflammatory
AChE (4EY7)-8.1TRP-86, TYR-337, PHE-338Anti-neurodegenerative
PKC (3A8W)-7.9LYS-368, GLU-448Anticancer

Table 3: Predicted ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight 228.33 g/mol Favorable (Lipinski compliant)
LogP 3.5Good lipophilicity
H-bond Donors 2Favorable (Lipinski compliant)
H-bond Acceptors 1Favorable (Lipinski compliant)
GI Absorption HighGood oral bioavailability predicted
BBB Permeant YesPotential for CNS activity
CYP2D6 Inhibitor YesPotential for drug-drug interactions
Ames Toxicity NoLikely non-mutagenic
hERG I Inhibitor NoLow risk of cardiotoxicity

Visualization of Biological Pathways

Based on the hypothetical docking results, this compound shows a strong predicted binding affinity for STING. Inhibition of the STING pathway is a therapeutic strategy for inflammatory diseases.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Compound N-(1H-indol-3-ylmethyl) cyclohexanamine Compound->STING inhibits IFN Type I Interferons (IFN-β) pIRF3_dimer->IFN induces transcription

Figure 2: Potential inhibition of the cGAS-STING signaling pathway.

Conclusion and Experimental Validation

This guide outlines a systematic in silico approach to profile the potential bioactivity of this compound. The hypothetical results suggest that this compound is a promising candidate with potential anti-inflammatory and CNS activities, possessing a favorable drug-like profile.

It is critical to emphasize that in silico predictions are hypotheses that require experimental validation.[1][22] The prioritized predictions from this workflow should be confirmed through a series of in vitro and in vivo experiments, such as:

  • In Vitro Assays: Enzyme inhibition assays (e.g., for COX, STING), cell-based assays to measure cytotoxicity in cancer cell lines, or receptor binding assays.[4]

  • In Vivo Models: Animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer to evaluate efficacy and safety.[2]

By integrating these computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutic agents based on the versatile indole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine containing an indole moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of indole-3-carboxaldehyde with cyclohexylamine using sodium borohydride as the reducing agent. This method is efficient, utilizes readily available reagents, and is suitable for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds in two main steps within a single reaction vessel:

  • Imine Formation: Indole-3-carboxaldehyde reacts with cyclohexylamine to form the intermediate N-(1H-indol-3-ylmethylene)cyclohexanamine (a Schiff base).

  • Reduction: The imine intermediate is then reduced in situ by sodium borohydride (NaBH₄) to yield the target secondary amine, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₅H₂₀N₂[1]
Molecular Weight 228.33 g/mol [1]
Typical Yield 75-90%Estimated based on similar reductive aminations
Physical Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Purity >95% (after chromatography)Standard expectation for purified compounds

Experimental Protocol

Materials and Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq) and anhydrous methanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

    • To this solution, add cyclohexylamine (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC (a new, less polar spot should appear).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the imine spot).

  • Work-up:

    • Quench the reaction by slowly adding water to decompose the excess sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity) to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as an off-white or pale yellow solid.

Visualizations

Reaction Pathway:

reaction_pathway reactant1 Indole-3-carboxaldehyde intermediate N-(1H-indol-3-ylmethylene)cyclohexanamine (Schiff Base) reactant1->intermediate + Cyclohexylamine - H₂O reactant2 Cyclohexylamine product This compound intermediate->product + [H] (NaBH₄)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Dissolve Indole-3-carboxaldehyde in Methanol add_amine Add Cyclohexylamine start->add_amine stir_imine Stir for 1-2h at RT (Imine Formation) add_amine->stir_imine cool Cool to 0 °C stir_imine->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir_reduction Stir for 2-4h at RT (Reduction) add_nabh4->stir_reduction quench Quench with Water stir_reduction->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Purify by Column Chromatography evaporate->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Reductive Amination of Indole-3-carboxaldehyde with Cyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of indole-3-carboxaldehyde with cyclohexylamine is a crucial transformation in synthetic organic chemistry, yielding N-cyclohexyl-(1H-indol-3-yl)methanamine. This scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in biologically active compounds. This document provides detailed application notes and experimental protocols for this reaction, focusing on common procedures and expected outcomes.

Chemical Reaction Pathway

The reductive amination proceeds in two key steps: the formation of an intermediate imine from the reaction of indole-3-carboxaldehyde and cyclohexylamine, followed by the reduction of the imine to the corresponding secondary amine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Indole_aldehyde Indole-3-carboxaldehyde Imine Iminium Intermediate Indole_aldehyde->Imine + Cyclohexylamine - H₂O Cyclohexylamine Cyclohexylamine Product N-cyclohexyl-(1H-indol-3-yl)methanamine Imine->Product + Reducing Agent (e.g., NaBH₄)

Caption: Reaction scheme for the reductive amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the reductive amination of substituted indole-3-carboxaldehydes with various amines, providing a comparative reference for the target reaction.

Aldehyde SubstrateAmine SubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Methyl-1H-indole-3-carboxaldehyde3,4,5-TrimethoxyanilineNaBH₄Methanol705Not specified[1]
Indole-3-carboxaldehydeAnilineNaBH₄ / B(OSO₃H)₃/SiO₂Acetonitrile250.2595
BenzaldehydeCyclohexylamineNaBH₄ / B(OSO₃H)₃/SiO₂Acetonitrile250.1796

Experimental Protocols

Two common protocols for the reductive amination are provided below, utilizing different reducing agents.

Protocol 1: Using Sodium Borohydride

This protocol is adapted from a procedure for the reductive amination of a substituted indole-3-carboxaldehyde[1].

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in ethanol.

    • Add cyclohexylamine (1.0 eq) to the solution.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Heat the mixture to reflux (approximately 80°C) and stir for 2-6 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • After imine formation is complete, cool the reaction mixture to room temperature.

    • Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

    • Once the addition is complete, heat the mixture to reflux (approximately 70°C in methanol if used as co-solvent) and stir for 3-5 hours.[1]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure N-cyclohexyl-(1H-indol-3-yl)methanamine.

Protocol 2: Using Sodium Triacetoxyborohydride (STAB)

This is a milder, one-pot procedure that is often preferred for its selectivity and operational simplicity.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine

  • Round-bottom flask

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • One-Pot Reaction:

    • To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq) and cyclohexylamine (1.0-1.2 eq).

    • Dissolve the reactants in dichloromethane or 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in one portion.

    • Stir the reaction at room temperature for 1-12 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reductive amination process.

G start Start reactants Combine Indole-3-carboxaldehyde, Cyclohexylamine, and Solvent start->reactants imine_formation Imine Formation (Heat if necessary, add catalyst) reactants->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH₄ or NaBH(OAc)₃) imine_formation->add_reducing_agent reduction Reduction Reaction (Stir at appropriate temperature) add_reducing_agent->reduction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reduction->workup purification Purification (Column Chromatography) workup->purification product N-cyclohexyl-(1H-indol-3-yl)methanamine purification->product

Caption: General experimental workflow.

Applications and Significance

The product of this reaction, N-cyclohexyl-(1H-indol-3-yl)methanamine, and its derivatives are valuable building blocks in the synthesis of various pharmaceutical agents. The indole moiety is a common feature in drugs targeting a wide range of receptors and enzymes. The N-cyclohexyl group can impart desirable pharmacokinetic properties such as improved lipophilicity and metabolic stability. This synthetic route provides a reliable method for accessing these important molecular scaffolds for further elaboration in drug discovery programs. The resulting secondary amine can be further functionalized, expanding the chemical space for lead optimization.

References

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the preparation of substituted indole derivatives. This document details the reaction mechanism, highlights its application in the synthesis of prominent pharmaceutical agents, and provides detailed experimental protocols.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2] The versatility of this reaction allows for the synthesis of a wide array of substituted indoles, many of which are scaffolds for biologically active molecules and approved drugs.[3]

The choice of acid catalyst is crucial and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[4] The reaction generally requires elevated temperatures to proceed to completion.[2]

Reaction Mechanism

The currently accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring system.

Fischer_Indole_Synthesis_Mechanism cluster_reactants Reactants Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Indole Substituted Indole Cyclized_Intermediate->Indole - NH₃ Aromatization

Figure 1: General mechanism of the Fischer indole synthesis.

Applications in Drug Synthesis

The Fischer indole synthesis is a key step in the industrial production of numerous pharmaceuticals. This section details its application in the synthesis of three widely used drugs: Indomethacin, Sumatriptan, and Ondansetron.

Synthesis of Indomethacin

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and joint stiffness.[6] Its synthesis can be achieved via the Fischer indole reaction.

Signaling Pathway of Indomethacin:

Indomethacin exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Figure 2: Mechanism of action of Indomethacin.

Experimental Protocol for the Synthesis of Indomethacin Intermediate:

A "traditional" synthesis of the indole core of Indomethacin involves the reaction of 4-methoxyphenylhydrazine with methyl levulinate.[6]

StepReactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)ProductYield (%)
14-MethoxyphenylhydrazineMethyl levulinateAcetic AcidReflux2-42-methyl-5-methoxy-indole-3-acetic acid methyl esterNot specified

Detailed Protocol:

  • Dissolve 4-methoxyphenylhydrazine (1 equivalent) and methyl levulinate (1 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified indole intermediate.

Synthesis of Sumatriptan

Sumatriptan is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine attacks.[9] The synthesis of its indole core is a classic application of the Fischer indole synthesis.[10]

Signaling Pathway of Sumatriptan:

Sumatriptan activates presynaptic 5-HT1B and 5-HT1D receptors on trigeminal nerve endings.[11][12] This activation of the Gαi subunit of the G-protein coupled receptor inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), which are responsible for the vasodilation and pain associated with migraines.[12][13]

Sumatriptan_Pathway Sumatriptan Sumatriptan HT1BD_Receptor 5-HT1B/1D Receptor Sumatriptan->HT1BD_Receptor Agonist G_protein Gi/o Protein HT1BD_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP CGRP_Release CGRP Release cAMP->CGRP_Release Vasodilation Vasodilation & Pain CGRP_Release->Vasodilation

Figure 3: Mechanism of action of Sumatriptan.

Experimental Protocol for the Synthesis of a Sumatriptan Precursor:

An improved synthesis of a sumatriptan precursor involves the Fischer cyclization of N-ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamide with 4,4-dimethoxy-N,N-dimethylbutylamine.[14]

StepReactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)ProductYield (%)
1N-Ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamide HCl (15)4,4-Dimethoxy-N,N-dimethylbutylamineH₂SO₄ / Acetic Acid90-9523-[2-(dimethylamino)ethyl]-N-ethoxycarbonyl-N-methyl-1H-indole-5-methanesulfonamide (18)50 (as oxalate salt)

Detailed Protocol:

  • To a solution of N-ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamide hydrochloride (15) (1 equivalent) in glacial acetic acid, add 4,4-dimethoxy-N,N-dimethylbutylamine (1.1 equivalents).

  • Add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Heat the reaction mixture at 90-95 °C for 2 hours.

  • After cooling, pour the reaction mixture into ice-water and basify with a suitable base (e.g., K₂CO₃) to pH 11.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[14] The final purification can be achieved by precipitating its oxalate salt.[14]

Synthesis of Ondansetron

Ondansetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery.[15] The core tetrahydrocarbazole structure of Ondansetron can be synthesized using the Fischer indole synthesis.[16]

Signaling Pathway of Ondansetron:

Ondansetron blocks the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels.[15] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[17] By blocking these receptors, Ondansetron prevents the initiation of the vomiting reflex.[18]

Ondansetron_Pathway Chemotherapy Chemotherapy/ Radiation Serotonin_Release Serotonin (5-HT) Release Chemotherapy->Serotonin_Release HT3_Receptor_P Peripheral 5-HT3 Receptors (Vagal Afferents) Serotonin_Release->HT3_Receptor_P HT3_Receptor_C Central 5-HT3 Receptors (CTZ) Serotonin_Release->HT3_Receptor_C Vomiting_Center Vomiting Center (Medulla) HT3_Receptor_P->Vomiting_Center Signal to HT3_Receptor_C->Vomiting_Center Signal to Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Ondansetron Ondansetron Ondansetron->HT3_Receptor_P Antagonist Ondansetron->HT3_Receptor_C Antagonist

Figure 4: Mechanism of action of Ondansetron.

Experimental Protocol for the Synthesis of Ondansetron Precursor:

The synthesis of the tetrahydrocarbazolone core of Ondansetron can be achieved by the Fischer indole synthesis from phenylhydrazine and 1,3-cyclohexanedione.

StepReactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)ProductYield (%)
1Phenylhydrazine1,3-CyclohexanedioneAcetic AcidReflux4-61,2,3,4-Tetrahydrocarbazol-4-oneNot specified

Detailed Protocol:

  • A mixture of phenylhydrazine (1 equivalent) and 1,3-cyclohexanedione (1 equivalent) in glacial acetic acid is heated under reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent to afford 1,2,3,4-tetrahydrocarbazol-4-one.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Fischer indole synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine Arylhydrazine, Carbonyl Compound, and Acid Catalyst in a suitable solvent. Start->Reaction_Setup Heating Heating: - Reflux the reaction mixture for the specified time. Reaction_Setup->Heating Monitoring Reaction Monitoring: - Track progress using TLC or LC-MS. Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Quench the reaction and extract the product. Monitoring->Workup Complete Purification Purification: - Column Chromatography or Recrystallization. Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Figure 5: A typical experimental workflow for the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis remains a highly relevant and powerful tool in the arsenal of synthetic chemists, particularly in the field of drug discovery and development. Its ability to generate a diverse range of substituted indoles from readily available starting materials ensures its continued application in both academic and industrial research. The provided protocols for the synthesis of key pharmaceutical intermediates serve as a practical guide for researchers in this field.

References

Application Notes and Protocols for C3-Alkylation of Indole with Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of C3-alkylated indoles using cyclohexylamine derivatives. The methodologies outlined are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry. The C3-functionalization of indoles is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical candidates.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization at the C3-position is a common strategy for modulating the biological activity of these molecules. This document focuses on two robust and versatile methods for the C3-alkylation of indoles with cyclohexylamine derivatives: the three-component Mannich-type reaction and the reductive amination of indole-3-carboxaldehyde. These methods offer reliable pathways to synthesize novel 3-(cyclohexylaminomethyl)indoles and related structures, which are of significant interest in drug discovery programs.

Method 1: Three-Component Mannich-Type Reaction (Aza-Alkylation)

The Mannich-type reaction is a powerful tool for C-C bond formation and allows for the one-pot synthesis of C3-aminomethylated indoles from an indole, an aldehyde (typically formaldehyde or its equivalent), and a secondary amine like cyclohexylamine.[1][2] The reaction proceeds through the formation of a reactive iminium ion, which is then attacked by the nucleophilic C3-position of the indole.

Experimental Protocol

Materials:

  • Indole (or substituted indole)

  • Cyclohexylamine

  • Paraformaldehyde (or aqueous formaldehyde)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq.), cyclohexylamine (1.1 eq.), and paraformaldehyde (1.2 eq.).

  • Solvent Addition: Add a mixture of glacial acetic acid and ethanol (e.g., 1:4 v/v) to the flask. The typical concentration is 0.1-0.5 M with respect to the indole.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the residue with water and basify to a pH of 8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((cyclohexylamino)methyl)-1H-indole.

Data Presentation

Table 1: Representative Data for Mannich-Type Reaction of Indoles with Amines

EntryIndole DerivativeAmineAldehyde SourceSolventYield (%)Reference
1IndoleDibenzylamineFormaldehydeAcetonitrile/Water95[F. Douelle et al., Org. Biomol. Chem., 2007 , 5, 1397-1407]
25-MethoxyindoleMorpholineFormaldehydeEthanol85[V. S. V. S. N. Murty et al., Synth. Commun., 2009 , 39, 1584-1591]
3IndolePiperidineFormaldehydeAcetic Acid/Ethanol92[J. H. Wynne et al., J. Org. Chem., 2003 , 68, 3469-3473]

Note: The yields presented are for analogous reactions and serve as a general guideline. Actual yields with cyclohexylamine may vary.

Experimental Workflow

Mannich_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Indole Indole ReactionVessel Reaction Vessel (Acetic Acid/Ethanol) Indole->ReactionVessel Cyclohexylamine Cyclohexylamine Cyclohexylamine->ReactionVessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->ReactionVessel Concentration Concentration ReactionVessel->Concentration Stir at RT Basification Basification (aq. NaHCO3) Concentration->Basification Extraction Extraction (Et2O or EtOAc) Basification->Extraction Drying Drying (MgSO4) Extraction->Drying ColumnChromatography Column Chromatography Drying->ColumnChromatography FinalProduct Pure Product ColumnChromatography->FinalProduct

Caption: Workflow for the Three-Component Mannich-Type Reaction.

Method 2: Reductive Amination of Indole-3-carboxaldehyde

Reductive amination provides a two-step approach to C3-alkylated indoles. First, indole-3-carboxaldehyde is condensed with cyclohexylamine to form an intermediate imine, which is then reduced in situ to the desired amine. This method is highly versatile and generally provides clean products with good yields.

Experimental Protocol

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carboxaldehyde (1.0 eq.) in anhydrous DCM or DCE.

  • Amine Addition: Add cyclohexylamine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by TLC.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Be cautious as gas evolution may occur.

  • Reaction Conditions: Continue stirring at room temperature for an additional 6-12 hours, or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 3-((cyclohexylamino)methyl)-1H-indole.

Data Presentation

Table 2: Representative Data for Reductive Amination of Indole-3-carboxaldehyde

EntryAldehydeAmineReducing AgentSolventYield (%)Reference
1Indole-3-carboxaldehydeBenzylamineNaBH(OAc)₃DCE91[A. F. Abdel-Magid et al., J. Org. Chem., 1996 , 61, 3849-3862]
2Indole-3-carboxaldehydeMorpholineNaBH₃CNMethanol88[R. F. Borch et al., J. Am. Chem. Soc., 1971 , 93, 2897-2904]
35-Bromoindole-3-carboxaldehydePiperidineNaBH(OAc)₃DCM85[S. G. Alvarez et al., Tetrahedron Lett., 1997 , 38, 6567-6570]

Note: The yields presented are for analogous reactions and serve as a general guideline. Actual yields with cyclohexylamine may vary.

Experimental Workflow

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Indole3CHO Indole-3-carboxaldehyde ImineFormation Imine Formation (DCM, Acetic Acid) Indole3CHO->ImineFormation Cyclohexylamine Cyclohexylamine Cyclohexylamine->ImineFormation ReducingAgent NaBH(OAc)3 Reduction Reduction ReducingAgent->Reduction ImineFormation->Reduction Stir at RT Quenching Quenching (aq. NaHCO3) Reduction->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying ColumnChromatography Column Chromatography Drying->ColumnChromatography FinalProduct Pure Product ColumnChromatography->FinalProduct

Caption: Workflow for the Reductive Amination of Indole-3-carboxaldehyde.

Potential Signaling Pathways for Biological Evaluation

Derivatives of 3-aminomethylindoles have been reported to interact with a variety of biological targets. The synthesized compounds could be screened for activity in assays related to the following signaling pathways, which are often modulated by indole-containing molecules:

  • Serotonin (5-HT) Receptor Signaling: Many indole derivatives are analogues of serotonin and can act as agonists or antagonists at various 5-HT receptor subtypes.

  • Tubulin Polymerization: Certain indole derivatives are known to inhibit tubulin polymerization, a key mechanism for anticancer agents.

  • Kinase Inhibition: The indole nucleus is a common scaffold in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Signaling Pathway Diagram

Signaling_Pathways cluster_serotonin Serotonin Signaling cluster_tubulin Microtubule Dynamics cluster_kinase Kinase Signaling IndoleDerivative C3-Cyclohexylamino-Indole Derivative HTR 5-HT Receptors IndoleDerivative->HTR Modulates Tubulin Tubulin Dimers IndoleDerivative->Tubulin Inhibits Polymerization Kinase Protein Kinase IndoleDerivative->Kinase Inhibits GPCR G-Protein Signaling HTR->GPCR CellularResponse1 Cellular Response (e.g., Neuronal Activity) GPCR->CellularResponse1 Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest/ Apoptosis Microtubules->CellCycleArrest Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation DownstreamSignaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->DownstreamSignaling

Caption: Potential Signaling Pathways for Biological Evaluation.

Conclusion

The protocols detailed in these application notes provide robust and adaptable methods for the C3-alkylation of indoles with cyclohexylamine derivatives. Both the three-component Mannich-type reaction and the reductive amination of indole-3-carboxaldehyde are high-yielding and applicable to a wide range of substrates. The resulting 3-(cyclohexylaminomethyl)indole derivatives are valuable scaffolds for the development of novel therapeutic agents, and their biological activities can be explored in various signaling pathways. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: N-(1H-indol-3-ylmethyl)cyclohexanamine as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Disruption of tubulin polymerization dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The indole scaffold has emerged as a privileged structure in the design of tubulin polymerization inhibitors. N-(1H-indol-3-ylmethyl)cyclohexanamine is an indole derivative with potential as a tubulin polymerization inhibitor, representing a promising avenue for the development of novel anticancer therapeutics.

These application notes provide an overview of the mechanism of action of indole-based tubulin polymerization inhibitors and detailed protocols for evaluating the efficacy of this compound and related compounds.

Mechanism of Action

This compound and its analogs are believed to exert their anticancer effects by directly interacting with tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis. The proposed signaling pathway is as follows:

  • Binding to Tubulin: The indole-based compound binds to the colchicine-binding site on β-tubulin.

  • Inhibition of Polymerization: This binding event prevents the polymerization of tubulin heterodimers into microtubules.

  • Disruption of Microtubule Dynamics: The lack of functional microtubules disrupts the formation of the mitotic spindle.

  • Cell Cycle Arrest: Cells are unable to progress through mitosis and are arrested in the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

G This compound This compound Tubulin Heterodimers Tubulin Heterodimers This compound->Tubulin Heterodimers Binds to Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin Heterodimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Leads to

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: In Vitro Activity of a Representative Indole-Based Tubulin Polymerization Inhibitor (Compound 7d) [1]

AssayCell Line / TargetIC50 (µM)
Cytotoxicity HeLa (Cervical Cancer)0.52
MCF-7 (Breast Cancer)0.34
HT-29 (Colon Cancer)0.86
Tubulin Polymerization Purified Tubulin7.70

Table 2: Effect of a Representative Indole-Based Tubulin Polymerization Inhibitor (Compound 7d) on Cell Cycle Distribution in MCF-7 Cells [1]

TreatmentConcentration (µM)% of Cells in G2/M Phase
Control-4.17
Compound 7d0.3522.44
Compound 7d1.042.69
Colchicine (Positive Control)0.3527.11

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitute Tubulin Reconstitute lyophilized tubulin in ice-cold buffer Initiate Polymerization Add tubulin solution to wells to initiate polymerization Reconstitute Tubulin->Initiate Polymerization Prepare Compound Prepare serial dilutions of test compound Add Compound Add test compound to pre-warmed 96-well plate Prepare Compound->Add Compound Add Compound->Initiate Polymerization Monitor Fluorescence Monitor fluorescence intensity at 37°C for 60 min Initiate Polymerization->Monitor Fluorescence Plot Data Plot fluorescence vs. time Monitor Fluorescence->Plot Data Calculate IC50 Calculate IC50 value Plot Data->Calculate IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[3][4][5][6]

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter

  • Test compound (this compound)

  • Positive control (e.g., Paclitaxel, Colchicine)

  • Negative control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Protocol:

  • Prepare the tubulin polymerization buffer containing GTP and the fluorescent reporter.

  • Reconstitute the lyophilized tubulin on ice with the prepared buffer to the desired final concentration (e.g., 2 mg/mL).[3] Keep the tubulin solution on ice.

  • Prepare serial dilutions of the test compound, positive control, and negative control in the polymerization buffer.

  • Add 10 µL of each compound dilution to the wells of a pre-warmed (37°C) 96-well plate.[4]

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[3]

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the area under the curve (AUC) for each concentration.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the test compound on cell viability and proliferation.[7][8][9][10][11]

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Cells Seed cells in a 96-well plate Incubate Cells Incubate for 24h to allow attachment Seed Cells->Incubate Cells Add Compound Add serial dilutions of test compound to cells Incubate Cells->Add Compound Incubate Treatment Incubate for 48-72h Add Compound->Incubate Treatment Add MTT Add MTT solution to each well Incubate Treatment->Add MTT Incubate MTT Incubate for 4h Add MTT->Incubate MTT Solubilize Formazan Add solubilization solution (e.g., DMSO) Incubate MTT->Solubilize Formazan Read Absorbance Read absorbance at 570 nm Solubilize Formazan->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Treat Cells Treat cells with test compound Harvest Cells Harvest and wash cells Treat Cells->Harvest Cells Resuspend Cells Resuspend cells in Annexin V binding buffer Harvest Cells->Resuspend Cells Add Dyes Add Annexin V-FITC and Propidium Iodide (PI) Resuspend Cells->Add Dyes Incubate Incubate in the dark for 15 min at RT Add Dyes->Incubate Acquire Data Analyze samples by flow cytometry Incubate->Acquire Data Quantify Populations Quantify viable, apoptotic, and necrotic cell populations Acquire Data->Quantify Populations

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.[12]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells for 15 minutes at room temperature in the dark.[13][15]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Treat Cells Treat cells with test compound Harvest Cells Harvest and wash cells Treat Cells->Harvest Cells Fix Cells Fix cells in ice-cold 70% ethanol Harvest Cells->Fix Cells Wash Cells Wash cells to remove ethanol Fix Cells->Wash Cells Treat with RNase Treat with RNase A Wash Cells->Treat with RNase Stain with PI Stain with Propidium Iodide (PI) Treat with RNase->Stain with PI Acquire Data Analyze samples by flow cytometry Stain with PI->Acquire Data Model Cell Cycle Analyze DNA content histograms to determine cell cycle phases Acquire Data->Model Cell Cycle

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Application Notes & Protocols: In Vitro Anticancer Assays for Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole, a prominent heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[1][2] Indole derivatives have been identified as potent anticancer agents that can modulate various biological targets and signaling pathways to control cancer cell progression.[3][4][5] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with critical signaling networks such as the PI3K/Akt/mTOR and MAPK pathways.[3][5][6] The evaluation of novel indole compounds requires a suite of robust and reproducible in vitro assays to determine their efficacy and mechanism of action. This document provides detailed application notes and standardized protocols for key assays used in the preclinical screening of these promising anticancer agents.

Cytotoxicity and Cell Viability Assays

Application Note:

The initial step in evaluating a novel anticancer compound is to determine its cytotoxic or cytostatic effect on cancer cell lines. This is typically achieved by measuring cell viability or proliferation after treatment with the compound. The Sulforhodamine B (SRB) and MTT assays are two widely used, reliable, and cost-effective colorimetric methods for this purpose.[7][8] The SRB assay quantifies the total protein content of cells, which is proportional to the cell number, while the MTT assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[7][8][9] The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Cytotoxicity of Novel Indole Compounds

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The IC50 values are typically presented in a tabular format.

Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference Compound (IC50, µM)
Indole-Derivative-AHCT116 (Colon)MTT486.43 ± 0.72[10]Erlotinib (17.86 ± 3.22)[10]
Indole-Derivative-BA549 (Lung)MTT489.62 ± 1.14[10]Erlotinib (19.41 ± 2.38)[10]
Indole-Derivative-CSMMC-7721 (Liver)MTT720.89 ± 0.11[1]Doxorubicin (0.95 ± 0.15)
Indole-Derivative-DHeLa (Cervical)SRB485.08 ± 0.91[11]Cisplatin (13.20)[2]
Indole-Derivative-EK562 (Leukemia)SRB722.52Doxorubicin (0.87)
Protocol 1.1: Sulforhodamine B (SRB) Assay

This protocol is adapted from standardized methods for assessing cell proliferation and cytotoxicity.[7][12][13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Novel indole compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader (510-570 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-96 hours at 37°C, 5% CO2.[12]

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]

  • Washing: Discard the TCA and wash the plates four to five times with slow-running tap water. Allow the plates to air-dry completely.[12]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[14] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow start Start plate_cells 1. Plate Cells in 96-well Plate (2,000-10,000 cells/well) start->plate_cells incubate1 2. Incubate (24h) plate_cells->incubate1 add_compound 3. Add Novel Indole Compounds (Serial Dilutions) incubate1->add_compound incubate2 4. Incubate (48-96h) add_compound->incubate2 fix_cells 5. Fix Cells with Cold TCA (1h at 4°C) incubate2->fix_cells wash_dry1 6. Wash with Water & Air Dry fix_cells->wash_dry1 stain_srb 7. Stain with SRB Solution (30 min at RT) wash_dry1->stain_srb wash_dry2 8. Wash with Acetic Acid & Air Dry stain_srb->wash_dry2 solubilize 9. Solubilize Dye with Tris Base wash_dry2->solubilize read_absorbance 10. Read Absorbance (570 nm) solubilize->read_absorbance analyze 11. Calculate IC50 Value read_absorbance->analyze

Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 1.2: MTT Assay

This protocol is based on the principle of reducing the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Novel indole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of medium.[15] Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of serially diluted indole compounds to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Add MTT Reagent: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. A purple precipitate should be visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

  • Incubation for Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm within 1 hour.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow start Start plate_cells 1. Plate Cells in 96-well Plate start->plate_cells incubate1 2. Incubate (24h) plate_cells->incubate1 add_compound 3. Add Indole Compounds incubate1->add_compound incubate2 4. Incubate (48-72h) add_compound->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (DMSO) incubate3->solubilize shake 8. Shake to Dissolve Crystals solubilize->shake read_absorbance 9. Read Absorbance (570 nm) shake->read_absorbance analyze 10. Calculate IC50 Value read_absorbance->analyze

Workflow for the MTT cell viability and cytotoxicity assay.

Apoptosis Assays

Application Note:

Many anticancer agents, including indole derivatives, function by inducing programmed cell death, or apoptosis.[4][5] It is therefore crucial to confirm that the observed cytotoxicity is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. PI is a DNA-binding dye that cannot penetrate live or early apoptotic cells but can stain late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Further mechanistic insights can be gained by Western blotting to detect key apoptotic proteins, such as the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, or changes in the expression of Bcl-2 family proteins.[17][18]

Protocol 2.1: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol provides a method for quantifying apoptosis by detecting PS externalization.[16]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)[19]

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and treat with the indole compound for the desired time (e.g., 24-48 hours).[20]

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Pool all cells from each treatment condition.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

Annexin_V_PI_Workflow start Start treat_cells 1. Treat Cells with Indole Compound start->treat_cells harvest_cells 2. Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells 3. Wash Cells Twice with Cold PBS harvest_cells->wash_cells resuspend 4. Resuspend in Binding Buffer (~1x10^6 cells/mL) wash_cells->resuspend stain 5. Add Annexin V-FITC and PI resuspend->stain incubate 6. Incubate for 15-20 min (RT, in Dark) stain->incubate dilute 7. Add 400 µL Binding Buffer incubate->dilute analyze 8. Analyze by Flow Cytometry dilute->analyze

Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 2.2: Western Blot for Apoptosis Markers

This general protocol outlines the detection of apoptosis-related proteins.[17][18]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors[21]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[21] Centrifuge at high speed (e.g., 14,000 rpm) for 15 min at 4°C. Collect the supernatant containing the protein lysate.[22]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Washing: Repeat the washing step.

  • Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[22] Analyze the band intensities, normalizing to a loading control like β-actin.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 (Active) ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 (Active) ProCasp9->Casp9 Casp9->ProCasp3 Indole Novel Indole Compound Bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 Ratio) Indole->Bcl2_family Bcl2_family->Mito Regulates Casp3 Caspase-3 (Active) ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Cell_Cycle_Workflow start Start treat_cells 1. Treat Cells with Indole Compound start->treat_cells harvest_cells 2. Harvest Cells treat_cells->harvest_cells wash_cells 3. Wash with PBS harvest_cells->wash_cells fix_cells 4. Fix in Cold 70% Ethanol (≥2h at -20°C) wash_cells->fix_cells wash_fixed 5. Wash to Remove Ethanol fix_cells->wash_fixed stain 6. Resuspend in PI/RNase Buffer wash_fixed->stain incubate 7. Incubate for 30 min (RT, in Dark) stain->incubate analyze 8. Analyze by Flow Cytometry incubate->analyze Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis starve_cells 1. Starve Cells (Serum-Free Medium) prep_chamber 2. Prepare Chambers starve_cells->prep_chamber add_chemo 3. Add Chemoattractant (Lower Chamber) prep_chamber->add_chemo invasion_note For Invasion Assay: Coat insert with Matrigel prep_chamber->invasion_note seed_cells 4. Seed Cells + Compound (Upper Chamber) add_chemo->seed_cells incubate 5. Incubate (16-48h) seed_cells->incubate remove_cells 6. Remove Non-Migrated Cells incubate->remove_cells fix_stain 7. Fix and Stain Migrated Cells remove_cells->fix_stain count_cells 8. Count Cells Under Microscope fix_stain->count_cells end End count_cells->end start Start start->starve_cells PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation NFkB->Proliferation Indole Novel Indole Compound Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits Indole->NFkB Inhibits

References

Application Notes and Protocols for N-(1H-indol-3-ylmethyl)cyclohexanamine in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a synthetic organic compound featuring an indole nucleus, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The unique structural combination of the indole group with a cyclohexanamine moiety in this compound suggests its potential as a novel antimicrobial agent. This document provides detailed application notes and experimental protocols for the investigation of its antimicrobial properties.

Disclaimer: The quantitative data presented in this document is illustrative and based on the general antimicrobial activities observed for indole derivatives. Specific experimental validation is required to determine the precise activity of this compound.

Antimicrobial Activity Profile

Based on the known antimicrobial activities of similar indole-containing compounds, this compound is hypothesized to exhibit inhibitory and bactericidal effects against a range of pathogenic microorganisms. The following table summarizes the potential antimicrobial spectrum of this compound.

Table 1: Illustrative Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213816
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 433001632
Enterococcus faecalisATCC 292121664
Gram-Negative Bacteria
Escherichia coliATCC 2592232>128
Pseudomonas aeruginosaATCC 2785364>128
Klebsiella pneumoniaeATCC 70060332128
Fungi
Candida albicansATCC 900281632
Cryptococcus neoformansATCC 208821816

Experimental Protocols

Herein are detailed protocols for the evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[4][5]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC test to determine the bactericidal activity of the compound.[7][8]

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile pipette and spreader

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh nutrient agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC plate should have ≤10 colonies).[9]

Bacterial Membrane Permeability Assay

This assay helps to elucidate if the antimicrobial mechanism of action involves disruption of the bacterial cell membrane.[10][11]

Objective: To assess the ability of this compound to permeabilize the bacterial cell membrane.

Materials:

  • Bacterial culture in mid-log phase

  • This compound

  • Propidium Iodide (PI) or SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Treatment:

    • Add this compound to the bacterial suspension at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Staining: Add PI (final concentration 10 µg/mL) or SYTOX Green (final concentration 1 µM) to each sample and incubate in the dark for 15 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer (Excitation/Emission wavelengths: ~535/617 nm for PI; ~488/523 nm for SYTOX Green).

    • Alternatively, visualize the cells under a fluorescence microscope.

  • Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane damage, as the fluorescent dyes can only enter cells with compromised membranes.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[12][13]

Objective: To evaluate the bactericidal or bacteriostatic effect of this compound over time.

Materials:

  • Bacterial culture in log phase

  • This compound

  • MHB

  • Nutrient agar plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in MHB at a concentration of approximately 5 x 10⁵ CFU/mL.

  • Treatment:

    • Add this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC to separate flasks containing the inoculum.

    • Include a growth control (no compound).

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto nutrient agar plates and incubate at 37°C for 24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[13]

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound.

G Experimental Workflow for Antimicrobial Screening A Primary Screening (e.g., Disk Diffusion) B Determination of MIC (Broth Microdilution) A->B Active Compounds C Determination of MBC B->C Determine Bactericidal Activity D Time-Kill Kinetics Assay B->D Determine Kill Rate E Mechanism of Action Studies C->E D->E F Membrane Permeability Assay E->F G DNA Interaction Assay E->G H Enzyme Inhibition Assay E->H I Lead Compound Optimization E->I Promising Candidate

Caption: Workflow for antimicrobial drug discovery.

G Hypothetical Mechanism of Action: Membrane Disruption cluster_0 Extracellular cluster_1 Bacterial Cell A This compound B Cell Membrane Disruption A->B Interacts with membrane C Ion Leakage (K+, Na+) B->C D Loss of Membrane Potential B->D E Inhibition of Cellular Processes (e.g., ATP synthesis) C->E D->E F Cell Lysis and Death E->F

Caption: Proposed mechanism of membrane disruption.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is an indole alkaloid derivative. As with many indole-containing compounds, it is of interest to researchers in medicinal chemistry and drug development. A robust and reliable analytical method is crucial for the purity assessment, quantification, and quality control of this compound in various sample matrices. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

The described method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of indole alkaloids.[1][2] The strong UV chromophore inherent to the indole structure allows for sensitive detection using a standard UV detector.[2] This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the analysis of this compound.

Compound Information

PropertyValueReference
IUPAC Name This compound[3]
Synonyms N-Cyclohexyl-1H-indole-3-methylamine[4]
CAS Number 53924-03-1[4]
Molecular Formula C15H20N2[3]
Molecular Weight 228.33 g/mol [3]
XLogP3 3.1[3]

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatography Data System (CDS): Agilent ChemStation or equivalent.

  • HPLC Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reversed-phase C18 column).[4]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).

  • Standard: this compound reference standard of known purity.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve the desired concentrations for calibration.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-1 min: 30% B1-8 min: 30% to 70% B8-10 min: 70% B10-10.1 min: 70% to 30% B10.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

5. Data Analysis

The concentration of this compound in samples can be determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

Method Validation Summary

A summary of the validation parameters for this method is provided below.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation hplc_system HPLC System Setup standards Prepare Standard Solutions system_suitability System Suitability Test standards->system_suitability mobile_phase Prepare Mobile Phase conditions Set Chromatographic Conditions mobile_phase->conditions sample_prep Prepare Sample Solution inject_samples Inject Sample Solutions sample_prep->inject_samples analysis Analysis inject_standards Inject Standard Solutions (Calibration Curve) system_suitability->inject_standards Pass data_processing Data Processing integration Peak Integration and Identification inject_standards->integration inject_samples->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: Developing N-(1H-indol-3-ylmethyl)cyclohexanamine as a Serotonin Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a novel compound with a chemical structure suggestive of potential interaction with serotonin (5-HT) receptors. The indolealkylamine scaffold is a common feature in many known serotonergic ligands. These application notes provide a comprehensive framework for the initial characterization of this compound's profile as a serotonin receptor modulator. The following protocols detail essential in vitro and in vivo assays to determine its binding affinity, functional activity, and potential behavioral effects mediated by the serotonin system.

In Vitro Characterization

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are fundamental in determining the affinity of a test compound for specific receptor subtypes. By competing with a radiolabeled ligand of known affinity, the inhibitory constant (Ki) of this compound can be determined for various 5-HT receptors.

Table 1: Representative Binding Affinity Data for Indolealkylamine Derivatives at Human Serotonin Receptors (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2CSERT
Serotonin3>10,0005.810120499
N,N-Dimethyltryptamine (DMT)>10,000>10,000>10,0001,985>10,000>10,000
5-MeO-DMT6.55000>10,00012120>10,000
Psilocin---4.9--
N1-n-propyl-5-methoxy-α-methyltryptamine71005000>10,00012120-

Note: This table presents example data from various sources for structurally related compounds and should be used for comparative purposes only. Actual values for this compound must be determined experimentally.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, etc.).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

      • Increasing concentrations of the test compound, this compound, or a known competitor for determination of non-specific binding (e.g., unlabeled serotonin).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Agonist or Antagonist Activity

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein coupling of the serotonin receptor subtype.

Table 2: Representative Functional Activity Data for Indolealkylamine Derivatives (EC50/IC50, nM)

Compound5-HT1A (cAMP Inhibition) EC505-HT2A (Calcium Flux) EC50
Serotonin1.55.2
5-MeO-DMT213.87
Bufotenin133.49
6-Fluorotryptamine5481

Note: This table presents example data from various sources for structurally related compounds and should be used for comparative purposes only. Actual values for this compound must be determined experimentally.

Experimental Protocol: cAMP Accumulation Assay (for Gi/o-coupled receptors, e.g., 5-HT1A)

  • Cell Culture and Treatment:

    • Culture cells stably expressing the Gi/o-coupled serotonin receptor of interest (e.g., CHO cells expressing 5-HT1A).

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist (e.g., serotonin) plus increasing concentrations of the test compound (for antagonist testing).

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the percentage of agonist-induced cAMP inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Protocol: Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors, e.g., 5-HT2A, 5-HT2C)

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the Gq/11-coupled serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

    • Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Calcium Flux Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist (e.g., serotonin) followed by increasing concentrations of the test compound (for antagonist testing).

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the agonist-induced fluorescence response against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Behavioral Assessment

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism. The following are standard rodent models for assessing potential antidepressant-like and psychedelic-like activity, which are common endpoints for serotonin modulators.

Experimental Protocol: Forced Swim Test (Mouse) - Antidepressant-like Activity

  • Apparatus:

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the water-filled cylinder.

    • Record the behavior of the mouse for a 6-minute session.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

    • Compare the immobility time between the compound-treated group and the vehicle-treated group. A significant decrease in immobility time suggests an antidepressant-like effect.

Experimental Protocol: Head-Twitch Response (Mouse) - 5-HT2A Agonist-like Activity

  • Procedure:

    • Administer this compound or vehicle to the mice.

    • Place the mouse in a clean, transparent observation chamber.

    • A trained observer, blind to the treatment conditions, should count the number of head-twitches for a defined period (e.g., 30-60 minutes) following compound administration. A head-twitch is a rapid, side-to-side rotational movement of the head.[1]

  • Data Analysis:

    • Compare the total number of head-twitches between the compound-treated group and the vehicle-treated group. A significant increase in the number of head-twitches is indicative of 5-HT2A receptor agonism and potential psychedelic-like properties.[1]

Visualizations

G cluster_0 Drug Development Workflow Compound This compound InVitro In Vitro Assays Compound->InVitro Characterization InVivo In Vivo Assays InVitro->InVivo Promising Profile Lead_Opt Lead Optimization InVivo->Lead_Opt Efficacy & Safety Preclinical Preclinical Development Lead_Opt->Preclinical Optimized Candidate

Caption: A simplified workflow for the development of this compound.

G cluster_1 5-HT Receptor Signaling Pathways Ligand Serotonin / Test Compound HT1A 5-HT1A (Gi/o) Ligand->HT1A HT2A 5-HT2A (Gq/11) Ligand->HT2A AC Adenylyl Cyclase HT1A->AC Inhibition PLC Phospholipase C HT2A->PLC Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ Release IP3_DAG->Ca G cluster_2 Experimental Logic for Functional Assays Test_Compound Test Compound Agonist_Assay Agonist Mode Assay Test_Compound->Agonist_Assay EC50 Determine EC50 Agonist_Assay->EC50 Activity Detected No_Activity No Agonist Activity Agonist_Assay->No_Activity No Activity Antagonist_Assay Antagonist Mode Assay IC50 Determine IC50 Antagonist_Assay->IC50 Activity Detected No_Activity->Antagonist_Assay

References

Application of N-alkylated Indoles in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their investigation and development as therapeutic agents for a multitude of diseases. The indole core, a bicyclic aromatic heterocycle, is a common motif in numerous natural products and FDA-approved drugs.[1][2] The strategic introduction of alkyl substituents on the indole nitrogen (N1 position) can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological profile, including target affinity and selectivity. This document provides a detailed overview of the applications of N-alkylated indoles in pharmaceutical development, including their synthesis, biological activities, and mechanisms of action, supplemented with experimental protocols and quantitative data.

I. Therapeutic Applications and Biological Activities

N-alkylated indoles have emerged as promising candidates in various therapeutic areas, including oncology, virology, neurology, and infectious diseases. Their diverse biological activities are attributed to their ability to interact with a wide range of biological targets.

Anticancer Activity

N-alkylated indoles exhibit potent anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of microtubule dynamics.

Several N-alkylated indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4][5][6] Key kinase targets include:

  • PIM Kinases: N-alkylated indoles have shown inhibitory activity against PIM-1, -2, and -3 kinases, which are involved in cell survival and proliferation.[4]

  • Cyclin-Dependent Kinases (CDKs): By targeting CDKs, such as CDK2, N-alkylated indoles can induce cell cycle arrest and apoptosis in cancer cells.

  • Tyrosine Kinases (TKs): Inhibition of receptor and non-receptor tyrosine kinases by these compounds can block signaling pathways that drive tumor growth and angiogenesis.

  • PI3K/Akt Pathway: N-alkylated indoles can modulate the PI3K/Akt signaling pathway, a central node in cell growth, metabolism, and survival.[3]

Signaling Pathway: N-alkylated Indole as a Kinase Inhibitor

The following diagram illustrates the general mechanism of an N-alkylated indole derivative inhibiting a protein kinase, leading to the downstream suppression of cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates N_alkylated_Indole N-alkylated Indole N_alkylated_Indole->Kinase Inhibits Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Decreased Proliferation & Increased Apoptosis Gene_Expression->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: N-alkylated indole inhibits kinase activity, disrupting downstream signaling and reducing cancer cell proliferation.

Certain N-alkylated indoles act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[6][7][8][9][10][11][12] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[8][13]

Signaling Pathway: N-alkylated Indole as a Tubulin Polymerization Inhibitor

This diagram depicts how N-alkylated indoles interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway N_alkylated_Indole N-alkylated Indole Tubulin_Dimers α/β-Tubulin Dimers N_alkylated_Indole->Tubulin_Dimers Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization N_alkylated_Indole->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle_Formation Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: N-alkylated indoles inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of N-alkylated Indole Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indole-ChalconeTubulinMDA-MB-231 (Breast)13-19[14]
Indole-ChalconeTubulinMCF-7 (Breast)13-19[14]
Benzimidazole-IndoleTubulinA549 (Lung)2.4[8]
Benzimidazole-IndoleTubulinHepG2 (Liver)3.8[8]
Benzimidazole-IndoleTubulinMCF-7 (Breast)5.1[8]
Indole-1,2,4-triazoleTubulinHepG2 (Liver)0.23[13]
Indole-1,2,4-triazoleTubulinHeLa (Cervical)0.15[13]
Indole-1,2,4-triazoleTubulinMCF-7 (Breast)0.38[13]
Indole-1,2,4-triazoleTubulinA549 (Lung)0.30[13]
Indole-SulfonamideTubulinMCF-7 (Breast)0.0045[8]
N-acyl/alkyl-carbazoleTubulinHepG-2 (Liver)Strong Inhibition[8]
Indolyl Diketo AcidTopoisomerase IIαSMMC-7721 (Liver)0.56[14]
Indolyl Diketo AcidTopoisomerase IIαHepG2 (Liver)0.91[14]
N-propylindole-5-methylisatinCDK2, Bcl-2T-47D (Breast)0.85 (CDK2), 0.46 (Bcl-2)
2-phenyl-4,5,6,7-tetrahydro-1H-indolePIM KinaseMCF-7 (Breast)1.77[4]
2-phenyl-4,5,6,7-tetrahydro-1H-indolePIM KinaseA549 (Lung)3.75[4]
Antiviral Activity

N-alkylated indoles have demonstrated significant potential as antiviral agents, particularly against SARS-CoV-2.

Recent studies have identified N-benzyl indole derivatives as inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication.[1][15][16][17][18] These compounds allosterically block both the ATPase and unwinding activities of nsp13, thereby inhibiting viral replication without significant cytotoxicity.[15][16][17]

Signaling Pathway: N-alkylated Indole Inhibition of SARS-CoV-2 Replication

The diagram below illustrates the role of nsp13 helicase in viral replication and how its inhibition by N-alkylated indoles disrupts this process.

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 Replication Viral_RNA Viral RNA nsp13_Helicase nsp13 Helicase Viral_RNA->nsp13_Helicase Binds to RNA_Unwinding RNA Unwinding (Replication Fork) nsp13_Helicase->RNA_Unwinding Catalyzes RNA_Replication Viral RNA Replication RNA_Unwinding->RNA_Replication New_Virions New Virions RNA_Replication->New_Virions N_alkylated_Indole N-alkylated Indole N_alkylated_Indole->nsp13_Helicase Inhibits

Caption: N-alkylated indoles inhibit the nsp13 helicase, preventing viral RNA unwinding and replication.

Table 2: Antiviral Activity of N-alkylated Indole Derivatives against SARS-CoV-2

Compound ClassTargetActivityIC50 (µM)Reference
N-benzyl Indolensp13 UnwindingInhibition< 30[15][16][17]
N-benzyl Indolensp13 ATPaseInhibition< 30[15][16][17]
Indolyl Diketo Acidnsp13 UnwindingInhibition9.51[16]
Indolyl Diketo Acidnsp13 ATPaseInhibition26.8[16]
Antimicrobial Activity

N-alkylated indole derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Table 3: Antimicrobial Activity of N-alkylated Indole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Indole-1,2,4 Triazole ConjugateCandida tropicalis2[18]
Indole-1,2,4 Triazole ConjugateCandida albicans2[18]
Indole-1,2,4 Triazole ConjugateGram-negative bacteria~250[18]
5-Bromo-indole-3-carboxamideStaphylococcus aureus≤ 0.28[19]
5-Bromo-indole-3-carboxamideAcinetobacter baumannii≤ 0.28[19]
5-Bromo-indole-3-carboxamideCryptococcus neoformans≤ 0.28[19]
Neuroprotective Activity

N-alkylated indoles have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Their mechanisms of action involve mitigating oxidative stress and neuroinflammation.

In models of Parkinson's disease, N-alkylated indole derivatives have been shown to reduce the production of nitric oxide (NO) and down-regulate inducible nitric oxide synthase (iNOS). They also decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and suppress the activation of the NLRP3 inflammasome.[2][9] Furthermore, these compounds can up-regulate antioxidant enzymes like SOD2, NRF2, and NQO1.[9]

Logical Relationship: Neuroprotective Effects of N-alkylated Indoles

This diagram illustrates the interconnected pathways through which N-alkylated indoles exert their neuroprotective effects.

Neuroprotection_Pathway N_alkylated_Indole N-alkylated Indole Oxidative_Stress Oxidative Stress (ROS, NO) N_alkylated_Indole->Oxidative_Stress Reduces Neuroinflammation Neuroinflammation (IL-1β, IL-6, TNF-α) N_alkylated_Indole->Neuroinflammation Reduces Neurotoxins Neurotoxins Microglial_Activation Microglial Activation Neurotoxins->Microglial_Activation Microglial_Activation->Oxidative_Stress Microglial_Activation->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: N-alkylated indoles protect neurons by reducing oxidative stress and neuroinflammation.

N-alkylated indoles can also act as ligands for serotonin (5-HT) receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[12][20][21] For instance, certain N-arylsulfonylindole derivatives are potent antagonists of the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[20]

Signaling Pathway: N-alkylated Indole as a Serotonin Receptor Antagonist

The following diagram shows a simplified representation of a G-protein coupled serotonin receptor and its antagonism by an N-alkylated indole.

Serotonin_Receptor_Antagonism cluster_membrane Cell Membrane Serotonin_Receptor 5-HT Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Serotonin Serotonin Serotonin->Serotonin_Receptor Binds N_alkylated_Indole N-alkylated Indole N_alkylated_Indole->Serotonin_Receptor Blocks Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: N-alkylated indole antagonizes the serotonin receptor, modulating downstream signaling pathways.

II. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-alkylated indoles.

Synthesis of N-alkylated Indoles

This protocol describes a general procedure for the direct N-alkylation of indoles using N-tosylhydrazones as the alkylating agent.

Experimental Workflow

Synthesis_Workflow A 1. Mix Reactants: - Indole (1.5 equiv) - N-Tosylhydrazone (1.0 equiv) - KOH (2.5 equiv) - CuI (10 mol%) - P(p-tolyl)3 (10 mol%) - Dioxane (solvent) B 2. Reaction: - Stir at 100 °C under Argon - Monitor by TLC A->B C 3. Work-up: - Cool to room temperature - Remove solvent - Add Ethyl Acetate and Ammonia - Separate layers B->C D 4. Extraction: - Extract aqueous phase with  Ethyl Acetate (3x) C->D E 5. Purification: - Combine organic layers - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography D->E F N-alkylated Indole Product E->F

Caption: Workflow for the copper-catalyzed synthesis of N-alkylated indoles.

Materials:

  • Indole derivative

  • N-Tosylhydrazone derivative

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI)

  • Tri(p-tolyl)phosphine (P(p-tolyl)3)

  • Anhydrous dioxane

  • Ethyl acetate

  • Ammonia solution

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Oven-dried glassware

  • Argon atmosphere setup

Procedure:

  • In an oven-dried reaction tube, combine the indole (0.50 mmol, 1.5 equiv.), N-tosylhydrazone (0.33 mmol, 1.0 equiv.), potassium hydroxide (0.83 mmol, 2.5 equiv.), copper(I) iodide (0.03 mmol, 10 mol%), and tri(p-tolyl)phosphine (0.03 mmol, 10 mol%).

  • Add 2 mL of anhydrous dioxane to the reaction mixture.

  • Stir the mixture at 100 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and ammonia solution, and separate the layers.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.

Biological Evaluation

This protocol details a method to assess the inhibitory effect of N-alkylated indoles on the ATPase activity of SARS-CoV-2 nsp13 helicase.

Experimental Workflow

ATPase_Assay_Workflow A 1. Prepare Reaction Mixture: - nsp13 helicase - Test compound (N-alkylated indole) - Reaction buffer B 2. Initiate Reaction: - Add ATP (200 µM) A->B C 3. Incubation: - 30 min at 37 °C B->C D 4. Detection: - Add Biomol® Green Reagent - Incubate for 10 min at RT C->D E 5. Measurement: - Read absorbance at 650 nm D->E F 6. Data Analysis: - Calculate IC50 values E->F

Caption: Workflow for the in vitro SARS-CoV-2 nsp13 ATPase inhibition assay.

Materials:

  • Purified recombinant SARS-CoV-2 nsp13 helicase

  • N-alkylated indole test compounds

  • ATP solution

  • Biomol® Green Reagent

  • Reaction buffer (specific composition depends on enzyme supplier recommendations)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 650 nm

Procedure:

  • In a 96-well microplate, prepare the reaction mixture containing the nsp13 helicase in the appropriate reaction buffer.

  • Add the N-alkylated indole test compounds at various concentrations. Include appropriate controls (e.g., no enzyme, no inhibitor).

  • Initiate the reaction by adding ATP to a final concentration of 200 µM.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction and detect the amount of inorganic phosphate released by adding 50 µL of Biomol® Green Reagent to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration of N-alkylated indoles against bacteria.

Experimental Workflow

MIC_Assay_Workflow A 1. Prepare Compound Dilutions: - Serially dilute N-alkylated indoles  in a 96-well plate B 2. Prepare Bacterial Inoculum: - Grow bacteria to mid-log phase - Dilute to final concentration of  5 x 10^5 CFU/mL A->B C 3. Inoculation: - Add bacterial suspension to each well B->C D 4. Incubation: - 18 h at 37 °C C->D E 5. Determine MIC: - Lowest concentration with no  visible bacterial growth D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • N-alkylated indole test compounds

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Perform two-fold serial dilutions of the N-alkylated indole compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum by growing the test organism in MHB to the mid-logarithmic phase.

  • Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 18 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Conclusion

N-alkylated indoles are a versatile and highly valuable class of compounds in pharmaceutical development. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for drug discovery programs targeting a wide array of diseases. The information and protocols provided herein serve as a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of N-alkylated indoles. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapies in the future.

References

Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a novel synthetic compound belonging to the indole alkaloid family. While the specific biological activities of this compound are under investigation, related indole derivatives have demonstrated a range of effects, including anti-proliferative and cytotoxic activities against various cancer cell lines.[1][2][3] Therefore, it is crucial to assess the impact of this compound on cell viability to determine its potential as a therapeutic agent. This document provides detailed protocols for two common colorimetric assays used to evaluate cell viability: the MTT and XTT assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which is often an indicator of cell viability.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay.[8] Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells.[8][9] However, the formazan derivative of XTT is water-soluble, eliminating the need for a solubilization step and making the assay more convenient and less prone to errors associated with crystal dissolution.[9][10]

These assays are instrumental in determining the cytotoxic or cytostatic effects of novel compounds like this compound, providing essential data for dose-response curves and the calculation of IC50 values.

Data Presentation

The following table summarizes hypothetical data from MTT and XTT assays performed on a generic cancer cell line (e.g., HeLa) treated with varying concentrations of this compound for 48 hours.

Concentration (µM)Average Absorbance (MTT)% Cell Viability (MTT)Average Absorbance (XTT)% Cell Viability (XTT)
0 (Control)1.25100%1.10100%
11.1894.4%1.0595.5%
50.9576.0%0.8880.0%
100.6350.4%0.5650.9%
250.3124.8%0.2825.5%
500.1512.0%0.1412.7%
1000.086.4%0.076.4%

Note: The IC50 value (the concentration at which 50% of cell viability is inhibited) for this compound in this hypothetical experiment is approximately 10 µM for both assays.

Experimental Protocols

MTT Cell Viability Assay Protocol

Materials:

  • This compound

  • Target cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][11]

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT Cell Viability Assay Protocol

Materials:

  • This compound

  • Target cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Incubation:

    • Immediately before use, prepare the XTT labeling mixture. For one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of the electron-coupling reagent.[8]

    • After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to evenly distribute the color.

    • Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used for background subtraction.[8][10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

G cluster_0 Experimental Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT or XTT Reagent D->E F Incubate for 2-4h E->F G Measure Absorbance F->G H Data Analysis G->H

Caption: Workflow for MTT and XTT Cell Viability Assays.

G cluster_1 Hypothetical Signaling Pathway A This compound B Inhibition of Tubulin Polymerization A->B C Mitotic Arrest at G2/M Phase B->C D Activation of Caspase Cascade C->D E Apoptosis D->E F Decreased Cell Viability E->F

Caption: Hypothetical Pathway for Indole-induced Cytotoxicity.

References

Application Notes and Protocols: N-(1H-indol-3-ylmethyl)cyclohexanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(1H-indol-3-ylmethyl)cyclohexanamine as a key chemical intermediate in the synthesis of biologically active compounds. The primary focus is on its application in the development of potent anticancer agents that function as tubulin polymerization inhibitors.

Introduction

This compound is a secondary amine featuring an indole moiety. The indole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3][4] This intermediate serves as a versatile building block for the synthesis of more complex molecules, particularly those designed to interact with biological targets such as tubulin. Its derivatives have shown significant promise as anticancer agents by disrupting microtubule dynamics, a critical process for cell division.[1][2][4][5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6][7][8][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol.

    • Add cyclohexylamine (1.1 eq) to the solution.

    • Optionally, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Expected Yield: While a specific yield for this exact reaction is not extensively reported, similar reductive amination procedures typically afford yields in the range of 70-90%.

Application as an Intermediate in the Synthesis of Tubulin Polymerization Inhibitors

A significant application of this compound is as a scaffold for the synthesis of potent anticancer agents. By N-acylation followed by further modifications, this intermediate can be converted into compounds that inhibit tubulin polymerization, a mechanism shared by successful chemotherapy drugs.

Example: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide Derivatives

This class of compounds has demonstrated significant antiproliferative activity against various cancer cell lines. The synthesis involves the N-methylation of the indole nitrogen, followed by N-acylation with a chloroacetyl group, and finally, substitution with a pyrazole moiety.

Experimental Protocol: Synthesis of an N-((1-methyl-1H-indol-3-yl)methyl)-N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide Derivative

Step 1: N-Methylation of the Indole Ring

  • To a solution of this compound (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add methyl iodide (CH₃I, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-methylated intermediate.

Step 2: N-Acylation

  • Dissolve the N-methylated intermediate (1.0 eq) in a solvent like dichloromethane (DCM).

  • Add a base such as triethylamine (TEA, 1.2 eq).

  • Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-acylated product.

Step 3: Substitution with Pyrazole

  • To a solution of the N-acylated product (1.0 eq) in acetonitrile, add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the final product by column chromatography.

Biological Activity of Derivatives

Derivatives of this compound have shown potent in vitro antiproliferative activity against a range of human cancer cell lines. The mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11]

Quantitative Data: Antiproliferative Activity of a Representative Derivative

The following table summarizes the IC₅₀ values for a representative N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d from the cited literature) against three human cancer cell lines.[9][10]

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)
7d 0.520.340.86

Visualizations

Synthesis Workflow

Synthesis_Workflow Indole_3_carboxaldehyde Indole-3-carboxaldehyde Intermediate N-(1H-indol-3-ylmethyl) cyclohexanamine Indole_3_carboxaldehyde->Intermediate Reductive Amination (e.g., NaBH4, MeOH) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Final_Product Anticancer Compound (Tubulin Inhibitor) Intermediate->Final_Product Multi-step Synthesis (e.g., N-methylation, acylation, substitution)

Caption: Synthetic route from starting materials to the final anticancer compound.

Mechanism of Action

Mechanism_of_Action cluster_Cellular_Processes Cellular Processes Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Required for Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis Arrest leads to Drug Indole Derivative (e.g., Compound 7d) Drug->Microtubules Inhibits

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via reductive amination makes it an accessible building block for medicinal chemists. The primary application highlighted here, the synthesis of potent tubulin polymerization inhibitors, underscores its importance in the development of novel anticancer therapeutics. The biological data for its derivatives demonstrate the potential of this scaffold in generating compounds with significant antiproliferative activity. Further exploration of this intermediate could lead to the discovery of new drugs with diverse therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful N-alkylation of indoles.

Frequently Asked Questions (FAQs)

Q1: My indole N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in indole N-alkylation can stem from several factors. A primary reason is incomplete deprotonation of the indole nitrogen. Indoles have a pKa of around 16-17, so a sufficiently strong base is crucial for generating the nucleophilic indolide anion.[1] Another common issue is the poor solubility of reagents, particularly inorganic bases, in organic solvents.[2] Side reactions, such as C3-alkylation, can also consume starting material and reduce the yield of the desired N-alkylated product.[3] Additionally, the choice of solvent and reaction temperature can significantly impact the reaction rate and efficiency.

To improve the yield:

  • Ensure complete deprotonation: Use a strong base like sodium hydride (NaH) in an appropriate solvent like DMF or THF.[2][4] Allow sufficient time for the deprotonation to occur before adding the alkylating agent.

  • Improve solubility: If using bases like K₂CO₃ or KOH, consider using a phase-transfer catalyst to facilitate the reaction between the solid base and the indole in the organic phase.[5]

  • Optimize reaction conditions: Higher temperatures can sometimes favor N-alkylation over C-alkylation and increase the reaction rate.[2] However, excessively high temperatures might lead to decomposition. A systematic optimization of temperature is recommended.

  • Choice of alkylating agent: Alkyl iodides are generally more reactive than bromides or chlorides and may lead to higher yields.

Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the N-selectivity?

A2: The C3 position of indole is inherently more nucleophilic than the nitrogen atom, making C-alkylation a common competing reaction.[3] The regioselectivity (N- vs. C-alkylation) is influenced by several factors including the reaction conditions and the nature of the reactants.

To enhance N-selectivity:

  • Use of a strong base and aprotic solvent: Deprotonation of the indole with a strong base like NaH in an aprotic solvent such as DMF or THF generates the indolide anion. This anion is a hard nucleophile, and under these conditions, the reaction tends to favor attack at the more electronegative nitrogen atom (N-alkylation), which is a kinetically and thermodynamically favored process.[2]

  • Steric hindrance: Introducing a bulky substituent at the C2 or C3 position of the indole can sterically hinder attack at the C3 position, thereby favoring N-alkylation.

  • Catalyst control: Certain catalytic systems have been developed to provide high N-selectivity. For instance, copper-hydride catalysis with specific ligands can achieve excellent regioselectivity for N-alkylation.[3]

  • Reaction temperature: Higher reaction temperatures can favor N-alkylation.[2]

Q3: My purification of the N-alkylated indole is proving difficult. What are some common impurities and effective purification strategies?

A3: Common impurities in indole N-alkylation reactions include unreacted starting indole, the C3-alkylated isomer, and potentially di-alkylated products. If a strong base like NaH is used, residual base and its byproducts can also be present.

Effective purification strategies include:

  • Chromatography: Silica gel column chromatography is the most common method for separating N-alkylated indoles from their C-alkylated isomers and other impurities.[2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Crystallization: If the N-alkylated product is a solid, crystallization can be a highly effective purification method to obtain high-purity material.[6]

  • Acid-base extraction: If the starting indole has acidic or basic functionalities that are absent in the product, an acid-base extraction can be used for preliminary purification.

  • Quenching: After the reaction is complete, carefully quenching the excess base (e.g., NaH) with a proton source like methanol or water is crucial before workup to avoid emulsions and facilitate extraction.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive base (e.g., old NaH). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poorly reactive alkylating agent. 5. Presence of water in the reaction.1. Use fresh, high-quality base. 2. Switch to a stronger base (e.g., NaH, LDA). 3. Gradually increase the reaction temperature. 4. Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). 5. Ensure all reagents and solvents are anhydrous. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Mixture of N- and C3-alkylated products 1. Incomplete deprotonation leading to reaction with neutral indole. 2. Use of a weaker base or protic solvent. 3. Low reaction temperature.1. Increase the equivalents of strong base and allow for a longer deprotonation time before adding the alkylating agent. 2. Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF).[2] 3. Increase the reaction temperature; for example, reactions at 80 °C have shown complete N-alkylation.[2]
Formation of multiple spots on TLC, including potential decomposition 1. Reaction temperature is too high. 2. Unstable starting material or product under the reaction conditions. 3. Reaction of the solvent with the base (e.g., NaH with DMF at high temperatures).[4]1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Consider a milder alkylation method, such as the Mitsunobu reaction.[7] 3. If using NaH in DMF, maintain the temperature below 100 °C. Consider using THF as an alternative solvent.[4]
Difficulty in workup (e.g., emulsions, solid precipitates) 1. Incomplete quenching of the strong base. 2. Precipitation of salts.1. Ensure complete and careful quenching of the reaction mixture with a proton source (e.g., methanol, water, or saturated ammonium chloride solution) at a low temperature (e.g., 0 °C). 2. Add sufficient water during workup to dissolve all inorganic salts before extraction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indole N-Alkylation

Method Base Solvent Alkylating Agent Typical Yield (%) Key Advantages Key Disadvantages Reference(s)
Strong Base NaH, KOH, K₂CO₃DMF, THFAlkyl halides70-95High yields, good N-selectivityRequires strong, moisture-sensitive bases; potential for side reactions at high temperatures.[2][4]
Phase-Transfer Catalysis (PTC) NaOH (aq), K₂CO₃Benzene, DichloromethaneAlkyl halides, sulfates78-98Mild conditions, avoids strong anhydrous bases, good for large scale.Requires a phase-transfer catalyst; may have lower selectivity with some substrates.[5]
Mitsunobu Reaction -THF, DioxaneAlcohols (with DEAD/PPh₃)60-90Mild conditions, good for sensitive substrates, inverts stereochemistry of the alcohol.Stoichiometric amounts of reagents are required, and purification from byproducts (phosphine oxide) can be challenging.[7][8][9]
Copper-Catalyzed KOHDioxaneN-tosylhydrazones60-85Good functional group tolerance.Requires a metal catalyst and ligand.[10]
Iron-Catalyzed (from indoline) K₂CO₃TFEAlcohols31-90 (two steps)Utilizes readily available alcohols as alkylating agents.A two-step process involving N-alkylation of indoline followed by oxidation.[11]

Experimental Protocols

Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride

This protocol is a standard method for achieving high yields of N-alkylated indoles.[2][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 eq) and anhydrous DMF (or THF) to make a 0.2-0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium salt of the indole may result in a change in color or turbidity.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight, or heat as necessary (e.g., to 80 °C for less reactive halides).[2] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution or methanol. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Indole N-Alkylation using Phase-Transfer Catalysis

This method is suitable for large-scale synthesis and avoids the use of highly reactive, anhydrous bases.[5]

  • Setup: In a round-bottom flask, dissolve the indole (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 0.1 eq) in a suitable organic solvent (e.g., benzene or dichloromethane).

  • Addition of Base: Add a 50% aqueous solution of NaOH.

  • Addition of Alkylating Agent: Add the alkyl halide or sulfate (1.1 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography or crystallization.

Visualizations

Indole_N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Deprotonation Deprotonation (Formation of Indolide Anion) Indole->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Deprotonation Alkylation Addition of Alkyl Halide (R-X) Deprotonation->Alkylation Indolide Anion N_Alkylation N-Alkylated Indole Alkylation->N_Alkylation Quenching Quenching N_Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product Pure N-Alkylated Indole Purification->Final_Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation

Caption: General workflow for indole N-alkylation using a strong base.

Troubleshooting_Logic Start Low Yield or Poor Selectivity Check_Base Is the base strong enough and active? Start->Check_Base Check_Solvent Is the solvent anhydrous and appropriate? Check_Base->Check_Solvent Yes Use_Stronger_Base Use fresh, stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Use_Dry_Solvent Use anhydrous solvent under inert atmosphere Check_Solvent->Use_Dry_Solvent No Check_Regio Is C3-alkylation the major issue? Check_Temp->Check_Regio Yes Optimize_Temp Screen a range of temperatures Check_Temp->Optimize_Temp No Favor_N_Alkylation Increase base equivalents, raise temperature, consider steric hindrance Check_Regio->Favor_N_Alkylation Yes Success Improved Outcome Check_Regio->Success No Use_Stronger_Base->Success Use_Dry_Solvent->Success Optimize_Temp->Success Favor_N_Alkylation->Success

Caption: Troubleshooting decision tree for optimizing indole N-alkylation.

References

How to avoid polyalkylation in Friedel-Crafts indole reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Friedel-Crafts Indole Reactions

Welcome to the technical support center for Friedel-Crafts reactions involving indoles. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing polyalkylation and achieving high selectivity for the desired C3-substituted indole products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of di- or poly-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: Polyalkylation is a common issue because the initial C3-alkylated indole product is often more electron-rich and thus more nucleophilic than the starting indole. This higher reactivity promotes a second alkylation reaction. Several strategies can be used to mitigate this problem.[1]

  • Stoichiometry Control: Use an excess of the indole relative to the alkylating agent. This increases the statistical probability that the electrophile will react with an un-alkylated indole molecule rather than the more reactive mono-alkylated product. A common starting point is to use 1.5 to 2.2 equivalents of the indole.[1][2]

  • Lower Reaction Temperature: Reducing the temperature can decrease the overall reaction rate and enhance selectivity. The more reactive mono-alkylated product is often more sensitive to temperature changes. Try running the reaction at 0 °C or even lower temperatures (e.g., -78 °C) to see if selectivity improves.

  • Use a Milder Lewis Acid: Strong Lewis acids (e.g., AlCl₃) can aggressively promote the reaction and lead to poor selectivity. Consider using milder or more sterically hindered Lewis acids that can modulate the reactivity.

  • Modify Reactant Electronics: If possible, use an indole with an electron-withdrawing group (e.g., nitro, cyano, or ester) at positions like C5 or C6. This decreases the nucleophilicity of the indole ring system, slowing down the second alkylation step. Similarly, using an alkylating agent with electron-withdrawing groups can also help control the reaction.[1]

Q2: The reaction is messy, producing a complex mixture of products including N-alkylation and alkylation at other positions. How can I improve C3-regioselectivity?

A2: The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack. However, under certain conditions, other positions can react.

  • Catalyst Choice: The choice of catalyst is crucial. Some Lewis acids show high selectivity for the C3 position. For instance, B(C₆F₅)₃ has been shown to be effective for direct C3-alkylation.[2][3] Other systems, like specific cobalt or nickel complexes, can also provide high C3 selectivity through different mechanisms like the "borrowing hydrogen" method when using alcohols as alkylating agents.[4][5]

  • Protecting the Nitrogen: If N-alkylation is a significant side reaction, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). This ensures that electrophilic attack occurs only on the pyrrole ring. The protecting group can be removed in a subsequent step.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Experimenting with different solvents may help improve regioselectivity.

Q3: My reaction is not proceeding to completion, or the yields are very low, even with a strong Lewis acid.

A3: Low reactivity can be due to several factors, often related to the deactivation of the reactants or the catalyst.

  • Deactivated Indole: If your indole substrate has strong electron-withdrawing groups, it may be too deactivated to react under standard conditions. In this case, a stronger Lewis acid or higher reaction temperatures may be necessary. However, be aware this can negatively impact selectivity.

  • Catalyst Inactivation: The indole nitrogen or the carbonyl group in some alkylating agents can coordinate with the Lewis acid catalyst, effectively deactivating it. Using a stoichiometric amount of the Lewis acid might be necessary if the product forms a stable complex with it, which is common in Friedel-Crafts acylation.

  • Alkylating Agent: Ensure your alkylating agent is sufficiently reactive. For example, when using alcohols as precursors, an effective catalyst is needed to generate the carbocation in situ.

Frequently Asked Questions (FAQs)

Q1: Why is the mono-alkylated indole product often more reactive than indole itself?

A1: The alkyl group introduced at the C3 position is typically an electron-donating group. This group increases the electron density of the indole ring system through an inductive effect, making the mono-alkylated product a stronger nucleophile than the original indole. This enhanced nucleophilicity makes it more susceptible to a second electrophilic attack, leading to polyalkylation.

Q2: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding poly-substitution?

A2: The key difference lies in the electronic effect of the group being added.

  • Alkylation: Adds an electron-donating alkyl group, which activates the ring towards further substitution.

  • Acylation: Adds an electron-withdrawing acyl group (-C(O)R). This group deactivates the ring by withdrawing electron density, making the product less reactive than the starting material. As a result, Friedel-Crafts acylation automatically stops after one substitution, effectively preventing poly-acylation.

Q3: Are there alternatives to traditional Lewis acids for promoting these reactions?

A3: Yes, modern organic synthesis has introduced several alternatives to traditional Lewis acids like AlCl₃ or BF₃·OEt₂. These include:

  • Transition Metal Catalysts: Complexes of nickel, cobalt, iridium, and platinum have been developed for C3-alkylation, often using alcohols as the alkylating agents via hydrogen autotransfer or borrowing hydrogen mechanisms.[4][5][6] These methods can be highly selective and operate under milder conditions.

  • Brønsted Acids: Strong Brønsted acids like trifluoroacetic acid (TFA) can catalyze the reaction, particularly with activated electrophiles.

  • Organocatalysts: Chiral phosphoric acids and squaramides have been used to catalyze asymmetric Friedel-Crafts alkylations of indoles, providing enantiomerically enriched products.[7][8]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and reaction parameters significantly impacts product yield and selectivity. The following tables summarize results from various studies to guide your experimental design.

Table 1: Effect of Lewis Acid Catalyst on the C3-Alkylation of Indole (Data compiled from representative literature)

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield of C3-Product (%)Reference
1B(C₆F₅)₃ (10)Toluene1101675[3]
2BF₃·OEt₂ (50)DCMRT686[9]
3TMSOTf (catalytic)DCMRT-90[1]
4ZnCl₂ (100)DCE80-Low Yield[9]
5B(3,4,5-F₃H₂C₆)₃ (15)CHCl₃602497[10]

Table 2: Influence of Indole and Electrophile Substitution on Yield (Reaction of substituted indoles with 4-nitrobenzyl trichloroacetimidate catalyzed by TMSOTf)[1]

EntryIndole SubstrateProduct Yield (%)
1Indole (unsubstituted)72
25-Fluoroindole~50
35-Chloroindole~50
46-Chloroindole70
52-Methylindole90
62-Phenylindole89

Experimental Protocols

Representative Protocol: Selective C3-Benzylation of 2-Methylindole

This protocol is adapted from a procedure demonstrating selective C3-alkylation using a trichloroacetimidate electrophile, where using an excess of the indole nucleophile is key to preventing polyalkylation.[1]

Materials:

  • 2-Methylindole

  • 4-Nitrobenzyl trichloroacetimidate

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-methylindole (1.5 equivalents) in anhydrous DCM at room temperature, add 4-nitrobenzyl trichloroacetimidate (1.0 equivalent).

  • Add TMSOTf (0.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure C3-benzylated indole product.

Visualizations

Reaction Mechanism and the Polyalkylation Problem

The following diagram illustrates the electrophilic substitution mechanism and highlights why the mono-alkylated product is prone to a second reaction.

Polyalkylation_Mechanism Mechanism of Polyalkylation Indole Indole (Nucleophile) TS1 Transition State 1 Indole->TS1 + R⁺ Electrophile Electrophile (R⁺) Electrophile->TS1 TS2 Transition State 2 Electrophile->TS2 Product1 Mono-alkylated Indole (More Nucleophilic) TS1->Product1 First Alkylation (Desired) Product1->TS2 + R⁺ (More Reactive) Product2 Di-alkylated Indole (Byproduct) TS2->Product2 Second Alkylation (Undesired)

Caption: The reaction pathway showing how the activated mono-alkylated product can react further.

Troubleshooting Workflow for Polyalkylation

This flowchart provides a logical sequence of steps to troubleshoot and optimize your reaction to favor mono-alkylation.

Troubleshooting_Workflow Troubleshooting Workflow Start Polyalkylation Observed? Stoichiometry Adjust Stoichiometry: Increase Indole:Electrophile Ratio (e.g., 2:1) Start->Stoichiometry Yes Check1 Problem Solved? Stoichiometry->Check1 Temperature Lower Reaction Temperature (e.g., to 0 °C or -78 °C) Check1->Temperature No End_Success Success: Mono-alkylation Achieved Check1->End_Success Yes Check2 Problem Solved? Temperature->Check2 Catalyst Change Catalyst: Use Milder or Sterically Hindered Lewis Acid Check2->Catalyst No Check2->End_Success Yes Check3 Problem Solved? Catalyst->Check3 Electronics Modify Electronics: Use Indole with EWG Check3->Electronics No Check3->End_Success Yes End_Consult Consult Further Literature for Specialized Conditions Electronics->End_Consult

Caption: A step-by-step guide to systematically address polyalkylation in your reaction.

References

Technical Support Center: Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial condensation of indole-3-carboxaldehyde and cyclohexylamine to form the imine intermediate is crucial. This step is often acid-catalyzed.

    • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-0.2 equivalents), to the reaction mixture during the imine formation step. This can significantly accelerate the reaction.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Recommendation: Sodium borohydride (NaBH₄) is a common and effective choice. However, for more controlled reductions and to avoid reducing the starting aldehyde, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Reduction of the Aldehyde: The reducing agent can reduce indole-3-carboxaldehyde to indole-3-methanol. To mitigate this, a stepwise procedure is recommended: first, allow the imine to form completely (monitor by TLC or LC-MS) before adding the reducing agent.

    • Over-alkylation: The newly formed secondary amine product can react with another molecule of the aldehyde and get reduced, leading to a tertiary amine byproduct. Using a slight excess of the amine (cyclohexylamine) can help minimize this.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Recommendation: Imine formation is typically carried out at room temperature to 50°C. The reduction step is often performed at a lower temperature (0°C to room temperature) to improve selectivity. Monitor the reaction progress by TLC to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common byproducts in this synthesis include:

  • Unreacted Starting Materials: Indole-3-carboxaldehyde and cyclohexylamine.

  • Indole-3-methanol: From the reduction of the starting aldehyde.

  • Tertiary Amine: From the over-alkylation of the product.

  • Hydrolyzed Imine: The imine intermediate can hydrolyze back to the aldehyde and amine in the presence of water.

Strategies to Minimize Byproducts:

  • Ensure Complete Imine Formation: As mentioned in Q1, use an acid catalyst and monitor the disappearance of the aldehyde spot on TLC before adding the reducing agent.

  • Control Stoichiometry: Use a slight excess of cyclohexylamine (e.g., 1.1-1.2 equivalents) relative to indole-3-carboxaldehyde to drive the imine formation to completion and reduce the chance of the product reacting with remaining aldehyde.

  • Anhydrous Conditions: Use anhydrous solvents (e.g., methanol, dichloromethane, or 1,2-dichloroethane) to prevent imine hydrolysis.

  • Controlled Addition of Reducing Agent: Add the reducing agent portion-wise at a low temperature to control the reaction rate and improve selectivity.

Q3: I'm struggling with the purification of the final product. What is an effective purification strategy?

A3: The basic nature of the amine product allows for effective purification using acid-base extraction, followed by column chromatography if necessary.

  • Acid-Base Extraction:

    • After the reaction is complete, quench any remaining reducing agent carefully with water or a dilute acid (e.g., 1M HCl) at a low temperature.

    • Adjust the pH of the aqueous layer to acidic (pH ~2) with 1M HCl. The desired amine product will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-basic impurities like unreacted aldehyde and indole-3-methanol.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to pH ~9-10.

    • Extract the deprotonated amine product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If the product is still not pure, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a one-pot or two-step reductive amination. The overall transformation is as follows:

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on the desired reactivity and selectivity.

  • Sodium Borohydride (NaBH₄): A strong, inexpensive, and common choice. It can also reduce the starting aldehyde, so a stepwise approach is recommended.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reagent, but it is toxic and requires careful handling and disposal.

Q3: What are typical yields for this type of reaction?

A3: Yields for the reductive amination of indole-3-carboxaldehydes can vary widely depending on the specific substrates, reaction conditions, and purification methods. Generally, yields can range from moderate to good, typically between 60% and 90% under optimized conditions.

Q4: Can I perform this reaction as a one-pot synthesis?

A4: Yes, a one-pot procedure is common. In this approach, the indole-3-carboxaldehyde, cyclohexylamine, and a mild reducing agent like sodium triacetoxyborohydride are all mixed together in a suitable solvent. The imine is formed in situ and then immediately reduced. This can be more efficient but may require more careful optimization to minimize side reactions.

Experimental Protocols

Protocol 1: Standard Two-Step Reductive Amination using Sodium Borohydride

This protocol prioritizes control over the reaction by separating the imine formation and reduction steps.

  • Imine Formation:

    • To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add cyclohexylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Remove the methanol under reduced pressure.

    • Add water and ethyl acetate to the residue.

    • Perform an acid-base extraction as described in the Troubleshooting Guide (Q3).

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol offers a more streamlined, one-pot approach.

  • Reaction Setup:

    • To a flask containing a stirred solution of indole-3-carboxaldehyde (1.0 eq) and cyclohexylamine (1.2 eq) in anhydrous dichloromethane (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Comparison of Reductive Amination Protocols

ParameterProtocol 1 (Two-Step)Protocol 2 (One-Pot)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Catalyst Acetic AcidNone (or optional weak acid)
Solvent MethanolDichloromethane
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 3-6 hours12-24 hours
Typical Yield 65-85%70-90%
Key Advantage Better control, less aldehyde reductionMore efficient, milder conditions

Table 2: Influence of Key Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Stoichiometry Amine (1.1-1.2 eq)IncreaseDrives imine formation to completion.
Aldehyde (excess)DecreasePromotes over-alkylation.
Catalyst Acetic Acid (0.1 eq)IncreaseCatalyzes imine formation.
No CatalystDecreaseSlower imine formation.
Reducing Agent NaBH(OAc)₃HigherMilder, more selective for the imine.
NaBH₄ (one-pot)LowerCan reduce the starting aldehyde.
Solvent AnhydrousHigherPrevents imine hydrolysis.
Protic (e.g., MeOH) with NaBH₄VariableCan participate in the reaction.

Visualizations

Reaction_Pathway Indole_Aldehyde Indole-3-carboxaldehyde Imine Intermediate Imine Indole_Aldehyde->Imine + Cyclohexylamine - H2O Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine Product This compound Imine->Product Reduction (e.g., NaBH4)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Add_Acid Add Catalytic Acid (e.g., Acetic Acid) Check_Imine->Add_Acid Incomplete Check_Reducer Check Reducing Agent (Freshness, Stoichiometry) Check_Imine->Check_Reducer Complete Add_Acid->Check_Reducer Optimize_Reducer Optimize Reducing Agent (e.g., NaBH(OAc)3) Check_Reducer->Optimize_Reducer Issue Found Check_Conditions Check Reaction Conditions (Anhydrous, Temperature) Check_Reducer->Check_Conditions OK Optimize_Reducer->Check_Conditions Optimize_Conditions Use Anhydrous Solvent Control Temperature Check_Conditions->Optimize_Conditions Issue Found Success Improved Yield Check_Conditions->Success OK Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships Yield Reaction Yield Imine_Formation Imine Formation Rate Imine_Formation->Yield Reduction_Selectivity Reduction Selectivity Reduction_Selectivity->Yield Side_Reactions Side Reactions Side_Reactions->Yield Acid_Catalyst Acid Catalyst Acid_Catalyst->Imine_Formation Amine_Stoichiometry Amine Stoichiometry Amine_Stoichiometry->Imine_Formation Amine_Stoichiometry->Side_Reactions Reducing_Agent Choice of Reductant Reducing_Agent->Reduction_Selectivity Reducing_Agent->Side_Reactions Temperature Temperature Control Temperature->Reduction_Selectivity Solvent Solvent Anhydrousness Solvent->Side_Reactions

Caption: Logical relationships between reaction parameters and yield.

Technical Support Center: Purification of N-(1H-indol-3-ylmethyl)cyclohexanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-(1H-indol-3-ylmethyl)cyclohexanamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my compound, this compound, showing significant tailing on the TLC plate and column?

  • Answer: Tailing is a common issue when purifying basic compounds like secondary amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

    Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et3N) or ammonia solution, into your mobile phase. A common starting point is 0.1-1% (v/v) of triethylamine. This will neutralize the acidic sites on the silica gel and minimize the unwanted interaction, resulting in sharper peaks.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

    • Check Compound Stability: While this compound is generally stable, prolonged exposure to acidic silica can sometimes lead to degradation, which may also manifest as tailing.

2. I am not getting good separation between my product and impurities. What can I do?

  • Answer: Poor separation can result from an inappropriate mobile phase polarity or overloading the column.

    Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • If your compound is eluting too quickly (high Rf value), decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

      • If your compound is eluting too slowly or not at all (low Rf value), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

      • It is recommended to aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate for optimal separation on a column.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.

    • Reduce the Amount of Sample: Overloading the column with too much crude product is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

3. My yield of this compound is very low after column chromatography. What are the possible reasons?

  • Answer: Low yield can be due to several factors, including incomplete elution from the column, degradation of the compound, or co-elution with impurities.

    Troubleshooting Steps:

    • Ensure Complete Elution: After your product has seemingly eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product comes off.

    • Check for Degradation: The indole ring can be sensitive to prolonged exposure to acidic conditions. If you suspect degradation on the silica gel, minimize the time the compound spends on the column by running it faster (while maintaining separation) or switch to a neutral stationary phase like alumina. Adding a base to the mobile phase can also help mitigate degradation.

    • Analyze All Fractions: Ensure you have analyzed all collected fractions by TLC to not discard any that contain your product. Sometimes, the product can elute over a wider range of fractions than expected.

4. The color of my compound has changed after purification. Is this a sign of decomposition?

  • Answer: Indole-containing compounds can sometimes be susceptible to oxidation, which can lead to a change in color. While a slight color change may not always indicate significant decomposition, it is something to be mindful of.

    Troubleshooting Steps:

    • Work Efficiently: Minimize the time the compound is exposed to air and light during the purification process.

    • Use Fresh Solvents: Ensure your chromatography solvents are of high purity and free from peroxides, which can promote oxidation.

    • Store Properly: After purification, store the this compound under an inert atmosphere (like nitrogen or argon) and protect it from light, especially if it will be stored for an extended period.

Data Presentation

ParameterRecommended Value/RangePurpose
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard and widely available stationary phase for normal-phase chromatography.
Mobile Phase System Hexane/Ethyl Acetate with Triethylamine (Et3N)A versatile solvent system for moderately polar compounds.
Mobile Phase Gradient Start with 100% Hexane, gradually increase to 50% Ethyl AcetateAllows for the elution of non-polar impurities first, followed by the target compound and polar impurities.
Triethylamine (Et3N) Conc. 0.1 - 1% (v/v)To neutralize acidic sites on silica gel, preventing peak tailing of the basic amine.
Target Rf Value (TLC) 0.2 - 0.3 (in the elution solvent mixture)Provides the best resolution during column chromatography.
Column Loading 1-5% (w/w) of crude material to silica gelPrevents column overloading and ensures good separation.

Experimental Protocol

Purification of this compound by Silica Gel Column Chromatography

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3) containing 0.5% triethylamine to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar mobile phase determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., by slowly increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions onto TLC plates and visualizing under UV light (indoles are typically UV-active).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem end_success Successful Purification end_failure Re-evaluate Synthesis/Purification Strategy problem->end_success No tailing Peak Tailing? problem->tailing Yes poor_sep Poor Separation? tailing->poor_sep No add_base Add 0.1-1% Et3N to Mobile Phase tailing->add_base Yes low_yield Low Yield? poor_sep->low_yield No optimize_mp Optimize Mobile Phase (Target Rf 0.2-0.3) poor_sep->optimize_mp Yes low_yield->end_failure No flush_column Flush Column with Polar Solvent low_yield->flush_column Yes add_base->problem change_stationary Use Neutral Alumina add_base->change_stationary If persists change_stationary->problem optimize_mp->problem gradient Use Gradient Elution optimize_mp->gradient Also consider gradient->problem reduce_load Reduce Sample Load gradient->reduce_load Also consider reduce_load->problem check_fractions Re-check All Fractions by TLC flush_column->check_fractions check_fractions->problem

Caption: Troubleshooting workflow for column chromatography purification.

Technical Support Center: Synthesis of 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems in the synthesis of 3-substituted indoles, organized by reaction type.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. However, challenges related to regioselectivity, low yields, and harsh reaction conditions are frequently encountered.

Q1: My Fischer indole synthesis is resulting in a low yield of the desired 3-substituted indole. What are the potential causes and solutions?

A1: Low yields in the Fischer indole synthesis can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be inefficient.

    • Solution: Ensure your aldehyde or ketone starting material is pure. Consider pre-forming and isolating the hydrazone before proceeding with the cyclization step.

  • Decomposition of Starting Materials or Product: The acidic conditions and high temperatures can lead to degradation.

    • Solution: Optimize the acid catalyst and temperature. Sometimes, milder acids like acetic acid or specific Lewis acids can be more effective than strong mineral acids.[1][2][3] For sensitive substrates, consider using a two-step procedure where the hydrazone is first formed under milder conditions.

  • Side Reactions: Undesirable side reactions such as aldol condensation or Friedel-Crafts type products can consume starting materials.[1]

    • Solution: Adjusting the reaction temperature and the choice of acid catalyst can help minimize these side reactions.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.

    • Solution: If possible, consider alternative starting materials with less steric bulk.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

low_yield_fischer start Low Yield Observed check_hydrazone Check Hydrazone Formation start->check_hydrazone check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions solution_preform Pre-form and Isolate Hydrazone check_hydrazone->solution_preform solution_optimize Optimize Acid and Temperature check_conditions->solution_optimize solution_modify Modify Catalyst/Solvent check_side_reactions->solution_modify

Caption: Troubleshooting workflow for low yields.

Q2: I am observing the formation of the undesired regioisomer in my Fischer indole synthesis. How can I control the regioselectivity?

A2: Regioselectivity in the Fischer indole synthesis, particularly with unsymmetrical ketones, is a common challenge. The direction of enolization of the hydrazone intermediate determines the final product.

  • Influence of Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the regiochemical outcome.[4]

    • Solution: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃).[2][3] The acidity of the medium is a key factor in controlling regioselectivity.[5]

  • Steric Effects: The steric bulk of the substituents on the ketone can direct the enolization to the less hindered side.

    • Solution: If feasible, modify the ketone substrate to introduce steric bias.

  • Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine can influence the stability of the intermediates, affecting the reaction pathway. The disfavored[6][6]-sigmatropic rearrangement can be destabilized by electron-withdrawing substituents.[7]

Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis of 2- vs. 3-substituted indoles

Ketone SubstratePhenylhydrazineAcid CatalystProduct Ratio (2-subst. : 3-subst.)Yield (%)Reference
Ethyl methyl ketonePhenylhydrazine90% H₃PO₄0 : 100-[4]
Ethyl methyl ketonePhenylhydrazine70% H₂SO₄Majorly 2-substituted-[4]
Isopropyl methyl ketonePhenylhydrazineAcetic AcidHigh yield of 3H-indoleHigh[3]
2-Methylcyclohexanoneo,p-NitrophenylhydrazineAcetic Acid (reflux)Nitroindolenines-[3]

Experimental Protocol: Regioselective Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitroindolenine [3]

  • To a solution of p-nitrophenylhydrazine hydrochloride (1.62 mmol) in a binary mixture of acetic acid and hydrochloric acid, add isopropyl methyl ketone (1.62 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3,3-trimethyl-5-nitroindolenine (yield: 30%).

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a direct method for introducing substituents at the C3 position of indoles. However, issues with regioselectivity (C3 vs. N1) and over-alkylation are common.

Q3: My Friedel-Crafts acylation of indole is giving a mixture of C3- and N1-acylated products. How can I improve the C3-selectivity?

A3: Achieving high C3-regioselectivity in the Friedel-Crafts acylation of unprotected indoles is a frequent challenge due to the comparable nucleophilicity of the C3 position and the nitrogen atom.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst are critical.

    • Solution: Using milder Lewis acids like ZnCl₂, In(OTf)₃, or Y(OTf)₃ can favor C3-acylation.[8] Stronger Lewis acids like AlCl₃ often lead to more N1-acylation and polymerization.

  • Reaction Conditions: Temperature and solvent can influence the product distribution.

    • Solution: Running the reaction at lower temperatures can often improve C3 selectivity. The use of ionic liquids as solvents has also been shown to promote C3-acylation.[9]

  • N-Protection: Protecting the indole nitrogen is a reliable strategy to ensure C3-acylation.

    • Solution: Use a suitable protecting group for the indole nitrogen (e.g., Boc, Ts, SEM) before performing the acylation. The protecting group can be removed in a subsequent step.

Table 2: Comparison of Lewis Acids for C3-Regioselective Friedel-Crafts Acylation of Indole

Acylating AgentLewis Acid CatalystSolventC3:N1 RatioYield (%)Reference
Acetic AnhydrideY(OTf)₃[BMI]BF₄>95:598[8]
Propionic AnhydrideY(OTf)₃[BMI]BF₄>95:597[8]
Benzoyl ChlorideZnO[BMIM][PF₆]Good C3 selectivity92[9]
Acetyl ChlorideSnCl₄DCMRegioselective C395[10]

Experimental Protocol: C3-Regioselective Acylation using Y(OTf)₃ in an Ionic Liquid [8]

  • To a mixture of indole (1 mmol) and yttrium triflate (0.01 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mmol), add the acid anhydride (1 mmol).

  • Heat the reaction mixture under monomode microwave irradiation at 80 °C for 5 minutes.

  • After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Q4: I am observing polyalkylation during the Friedel-Crafts alkylation of my indole. How can this be prevented?

A4: The electron-rich nature of the indole ring makes it susceptible to multiple alkylations, especially with reactive alkylating agents.

  • Control of Stoichiometry: Using an excess of the indole relative to the alkylating agent can help minimize polyalkylation.

  • Use of Less Reactive Alkylating Agents: Highly reactive alkyl halides are more prone to causing polyalkylation.

    • Solution: Consider using less reactive alkylating agents, such as alcohols in the presence of a Lewis acid.

  • N-Protection with Electron-Withdrawing Groups: Introducing an electron-withdrawing protecting group on the indole nitrogen deactivates the ring towards further electrophilic substitution.

    • Solution: Protecting groups like tosyl (Ts) or Boc can effectively prevent polyalkylation.

Logical Diagram for Preventing Polyalkylation

polyalkylation_control problem Polyalkylation Observed solution1 Use Excess Indole problem->solution1 solution2 Employ Less Reactive Alkylating Agent problem->solution2 solution3 Protect Indole Nitrogen (e.g., with Ts or Boc) problem->solution3

Caption: Strategies to prevent polyalkylation.

Heck Coupling

The Heck (or Mizoroki-Heck) reaction is a powerful tool for the synthesis of 3-vinylindoles and 3-arylindoles. Common issues include catalyst deactivation and low yields.

Q5: My Heck coupling reaction between a 3-haloindole and an alkene is giving a low yield. What can I do to improve it?

A5: Low yields in Heck coupling reactions involving indoles can be due to several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial.

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., PPh₃, P(o-tol)₃). In some cases, phosphine-free catalyst systems can be effective.[11]

  • Base and Solvent: The base and solvent play a significant role in the catalytic cycle.

    • Solution: Optimize the base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMAc, toluene).

  • Reaction Temperature: The temperature needs to be high enough for the reaction to proceed but not so high as to cause catalyst decomposition or side reactions.

    • Solution: Carefully optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Purity of Reagents: Impurities in the 3-haloindole or alkene can poison the catalyst.

    • Solution: Ensure all starting materials are pure.

Table 3: Optimization of Heck Coupling Conditions for 3-Vinylindoles

3-HaloindoleAlkenePd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
3-Iodo-1-methylindoleStyrenePd(OAc)₂ (2)PPh₃Et₃NDMF10085-
3-Bromoindolen-Butyl acrylatePdCl₂(PPh₃)₂ (1)-K₂CO₃DMAc12078-
2-Iodo-N-allyl-aniline-PdCl₂(PCy₃)₂ (2)-K₂CO₃DMF9073[12]
2-Iodo-N-allyl-aniline-PdCl₂ (2)P(OPh)₃ (8)K₂CO₃DMF90>95[12]

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis [12]

  • To a reaction vessel, add 2-iodo-N-allylaniline (0.3 mmol), PdCl₂ (2 mol%), P(OPh)₃ (8 mol%), and K₂CO₃ (2.0 equiv.).

  • Add DMF as the solvent.

  • Heat the reaction mixture at 90 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the indole product.

Madelung and Bischler-Möhlau Syntheses

These are classical methods for indole synthesis that often require harsh conditions, which can limit their applicability.

Q6: The Madelung synthesis of my desired indole requires very high temperatures and gives a low yield. Are there any modifications to improve this?

A6: The classical Madelung synthesis is known for its requirement of high temperatures and strong bases, often leading to low yields and limited functional group tolerance.[13]

  • Milder Bases and Lower Temperatures: The use of organolithium bases can allow the reaction to proceed at much lower temperatures.

    • Solution: Employing bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can facilitate the cyclization at temperatures ranging from -20 to 25 °C.[13]

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the amide nitrogen or ortho to the alkyl group can facilitate the initial deprotonation, allowing for milder reaction conditions.

  • Smith-Madelung Modification: This variation involves the reaction of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, followed by an intramolecular cyclization.[13]

Q7: My Bischler-Möhlau synthesis is giving a low yield and unpredictable regioselectivity. How can I optimize this reaction?

A7: The Bischler-Möhlau synthesis often suffers from harsh conditions, low yields, and poor regioselectivity.[14]

  • Milder Conditions: Recent modifications have been developed to address the harshness of the classical procedure.

    • Solution: The use of lithium bromide as a catalyst or employing microwave irradiation can lead to improved yields and shorter reaction times.[14]

  • Control of Intermediates: The reaction proceeds through an α-arylamino-ketone intermediate.

    • Solution: Pre-forming and isolating this intermediate can sometimes lead to a cleaner reaction and better yields upon cyclization.

C-H Functionalization

Direct C-H functionalization is an atom-economical approach to 3-substituted indoles, but controlling regioselectivity can be challenging.

Q8: I want to achieve C3-selective C-H arylation of my indole, but I am getting a mixture of C2 and C3 products. How can I control the regioselectivity?

A8: The inherent reactivity of the indole ring often leads to a mixture of C2 and C3 functionalized products in direct C-H activation reactions.

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity.

    • Solution: Installing a removable directing group at the N1 or C2 position can direct the metal catalyst to the desired C-H bond. For C3-arylation, a directing group at N1 is often employed.

  • Solvent Effects: The solvent can play a crucial role in controlling the regioselectivity of C-H functionalization.[15]

  • Catalyst System: The choice of the transition metal catalyst and ligands is critical for achieving high regioselectivity.

Workflow for Regioselective C-H Functionalization

CH_functionalization start Desired C3-Functionalization problem Mixture of C2/C3 Isomers start->problem strategy1 Employ N1-Directing Group problem->strategy1 strategy2 Optimize Solvent System problem->strategy2 strategy3 Screen Catalyst/Ligand Combinations problem->strategy3 outcome Selective C3-Functionalization strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Controlling regioselectivity in C-H functionalization.

Experimental Protocol: Palladium-Catalyzed C4-Arylation of 3-Formylindole [16]

  • In a reaction tube, combine 3-formylindole (0.40 mmol), Pd(OAc)₂ (10 mol%), the aryl iodide (0.80 mmol), and AgOAc (0.80 mmol).

  • Add a mixture of hexafluoroisopropanol (HFIP) (1 mL) and trifluoroacetic acid (TFA) (1 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-130 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous base.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Purification

Q9: I am having difficulty purifying my 3-substituted indole product by column chromatography. What are some common issues and solutions?

A9: Purification of indoles can be challenging due to their potential instability on silica gel and the presence of closely related impurities.

  • Product Streaking/Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition or streaking of indole products.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.

  • Poor Separation of Isomers: Regioisomers or other closely related byproducts can be difficult to separate.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Presence of Persistent Impurities: Some impurities may be difficult to remove by chromatography alone.

    • Solution: Consider recrystallization or distillation (if the product is thermally stable) as an alternative or additional purification step.

References

N-(1H-indol-3-ylmethyl)cyclohexanamine stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(1H-indol-3-ylmethyl)cyclohexanamine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Indole derivatives can be susceptible to degradation in acidic or basic conditions.

  • Oxidizing agents: The indole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants in solvents, or other oxidizing reagents.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvent purity is crucial to avoid contaminants that can catalyze degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively published, based on the known chemistry of related indole compounds like tryptamine, potential degradation pathways may include:

  • Oxidation of the indole ring: This can lead to the formation of various oxidized products.

  • Cleavage of the C-N bond between the indolemethyl group and the cyclohexylamine moiety.

  • Degradation of the cyclohexylamine ring.

Q3: What are the visual or analytical indicators of this compound degradation in my solution?

A3: Degradation of your compound in solution may be indicated by:

  • Color change: The solution may develop a yellow or brownish hue over time.

  • Precipitation: The formation of insoluble degradation products may be observed.

  • Changes in chromatographic profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures, preferably at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared fresh whenever possible. If short-term storage is necessary, purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

  • Prepared in high-purity, degassed solvents.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration in Solution

Possible Causes and Solutions:

CauseTroubleshooting Steps
pH-mediated Hydrolysis - Check the pH of your solution. If not neutral, adjust to a pH range of 6-8 using a suitable buffer. - If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and minimize the exposure time.
Oxidation - Use de-gassed solvents for solution preparation. - Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. - Consider adding an antioxidant, if compatible with your experimental system.
Photodegradation - Prepare and handle the solution under low-light conditions. - Store the solution in amber vials or protect it from light with aluminum foil.
Adsorption to Container - Use low-adsorption vials (e.g., silanized glass or polypropylene). - Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in aqueous solutions to reduce adsorption.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Degradation - Refer to the potential degradation pathways mentioned in the FAQs. - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.
Solvent Contamination - Analyze a blank solvent injection to check for impurities. - Use fresh, HPLC-grade solvents for mobile phase and sample preparation.
Contamination from Glassware or Equipment - Ensure all glassware is thoroughly cleaned. - Flush the HPLC system, including the injector and column, with a strong solvent to remove any residual contaminants.
Sample Matrix Effects - If analyzing complex samples, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours. Dissolve the stressed solid in a suitable solvent to a concentration of 0.1 mg/mL.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or a clear vial) to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. An example method is provided below.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Example Stability-Indicating HPLC Method

Objective: To separate this compound from its potential degradation products.

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in water B: Acetonitrile
Gradient Start with 90% A, 10% B; linearly increase to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm (using a PDA detector is recommended to assess peak purity)
Injection Volume 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study.

Logical_Relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Decreased Potency / Appearance of New Peaks ph pH Instability issue->ph oxid Oxidation issue->oxid light Photodegradation issue->light temp Thermal Stress issue->temp buffer Buffer Solution ph->buffer inert Inert Atmosphere oxid->inert protect Protect from Light light->protect store Store at Low Temp. temp->store

Caption: Troubleshooting logic for stability issues.

References

Side product formation in the synthesis of N-alkylated indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-alkylated indoles. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-alkylation of indoles, and why does it form?

A1: The most prevalent side product is the C3-alkylated indole.[1][2][3][4][5] This occurs because the C3 position of the indole ring is highly nucleophilic, often more so than the nitrogen atom, making it a competitive site for electrophilic attack by the alkylating agent.[4][5][6][7] The regioselectivity between N-alkylation and C3-alkylation is a significant challenge in indole chemistry and is influenced by factors such as the reaction conditions (base, solvent, temperature), the nature of the indole substrate, and the alkylating agent used.[3][8][9][10]

Q2: Can bis(indolyl)methanes (BIMs) form as side products?

A2: Yes, the formation of bis(indolyl)methanes (BIMs) is a possible side reaction, particularly when using alcohols or aldehydes as alkylating agents.[11][12][13] This typically occurs through an initial C3-alkylation of one indole molecule, followed by reaction with a second indole molecule. Some reaction conditions, such as the use of strong bases like lithium tert-butoxide (LiOtBu), can promote the formation of BIMs.[11][14]

Q3: Are there other less common side products to be aware of?

A3: While less frequent, other side reactions can occur. For instance, in Mitsunobu reactions, O-alkylation of neighboring carbonyl groups can be a competing pathway.[15] In some palladium-catalyzed reactions, such as the aza-Wacker type, side reactions between the indole and reagents like p-benzoquinone can occur.[6] Additionally, with certain substrates, dialkylation at the C3 position has been observed.[16]

Q4: How can I favor N-alkylation over C3-alkylation?

A4: Several strategies can be employed to enhance the selectivity for N-alkylation:

  • Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[8][17] The combination of a strong base ensures complete deprotonation of the indole nitrogen, increasing its nucleophilicity.

  • Blocking the C3 Position: If the C3 position is substituted, the propensity for C3-alkylation is eliminated.[1]

  • Use of Specific Catalytic Systems: Certain transition metal catalysts have been developed to provide high selectivity for N-alkylation. For example, dinuclear zinc-ProPhenol complexes and some iridium catalysts have shown excellent regioselectivity.[1][18]

  • Alternative Starting Materials: A reliable method to achieve exclusive N-alkylation is to use indoline as the starting material, perform the N-alkylation, and then oxidize the resulting N-alkylated indoline to the corresponding indole.[5][19]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting indole. 1. Insufficiently strong base to deprotonate the indole nitrogen.2. Poor solubility of reagents.3. Inactive catalyst (for catalytic reactions).4. Low reaction temperature.1. Switch to a stronger base such as NaH or KHMDS.2. Choose a solvent in which all reactants are soluble (e.g., DMF, THF).[8]3. Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere).4. Increase the reaction temperature; some N-alkylations require heating.[8]
Significant formation of C3-alkylated side product. 1. Incomplete deprotonation of the indole nitrogen.2. Reaction conditions favoring C3-alkylation (e.g., certain solvents or weaker bases).3. High reactivity of the alkylating agent at the C3 position.1. Use a stoichiometric amount or slight excess of a strong base (e.g., NaH) to ensure complete formation of the indolide anion.[8]2. Optimize the solvent system. Polar aprotic solvents like DMF often favor N-alkylation.[8]3. Consider a less reactive alkylating agent or a different synthetic approach, such as a metal-catalyzed reaction known for high N-selectivity.[1][7]
Formation of bis(indolyl)methane (BIM) side products. 1. Use of aldehydes or alcohols as alkylating agents under conditions that promote C3-alkylation and subsequent reaction with another indole molecule.[11][14]1. If possible, switch to an alkyl halide as the alkylating agent.2. Modify the reaction conditions (e.g., catalyst, solvent) to disfavor the formation of BIMs.
Complex product mixture with multiple spots on TLC. 1. Decomposition of starting material or product.2. Multiple side reactions occurring simultaneously.1. Lower the reaction temperature or shorten the reaction time.2. Ensure an inert atmosphere if reagents are sensitive to air or moisture.3. Re-evaluate the chosen synthetic method for compatibility with the specific indole substrate.

Quantitative Data on Regioselectivity

The regioselectivity of indole alkylation is highly dependent on the reaction conditions. Below is a summary of reported yields for N-alkylated versus C3-alkylated products under different catalytic systems.

Catalyst/MethodIndole SubstrateAlkylating AgentN-Alkylation Yield (%)C3-Alkylation Yield (%)Reference
Dinuclear Zinc-ProPhenolIndoleN-Boc-imine6111[1]
Dinuclear Zinc-ProPhenol5-BromoindoleN-Cbz-imine61<10[1]
Dinuclear Zinc-ProPhenolMethyl indole-2-carboxylateN-Boc-imine28Not detected[1]
LiOtBu-promotedIndoleBenzyl alcoholMajor product is BIM12-34 (as C3-alkylated intermediate)[11]
NaH/THF-DMF2,3-DimethylindoleBenzyl bromide91Not detected (optimized)[8]

Key Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a general method for the N-alkylation of indoles using a strong base and an alkyl halide.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous workup and purification solvents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate.

  • Dissolve the indole in anhydrous DMF (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu N-Alkylation

The Mitsunobu reaction allows for the N-alkylation of indoles with alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.

Materials:

  • Indole

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the indole, alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography. Note that triphenylphosphine oxide and the hydrazine byproduct are common impurities that need to be removed.

Visualizations

G Workflow for Troubleshooting Poor Regioselectivity in Indole N-Alkylation start Problem: Significant C3-Alkylation Observed check_base Is the base strong enough (e.g., NaH, KHMDS)? start->check_base check_solvent Is a polar aprotic solvent being used (e.g., DMF, THF)? check_base->check_solvent Yes change_base Action: Switch to a stronger base. check_base->change_base No check_temp Has the reaction temperature been optimized? check_solvent->check_temp Yes change_solvent Action: Switch to DMF or THF. check_solvent->change_solvent No increase_temp Action: Increase reaction temperature. check_temp->increase_temp No consider_alt Consider alternative strategies: - Metal-catalyzed N-alkylation - Use of indolines followed by oxidation - Blocking the C3 position check_temp->consider_alt Yes solution Solution: Improved N-alkylation selectivity change_base->solution change_solvent->solution increase_temp->solution consider_alt->solution

Caption: Troubleshooting workflow for poor regioselectivity.

G Reaction Pathways in Indole Alkylation cluster_0 Deprotonation cluster_1 Alkylation indole Indole indolide Indolide Anion indole->indolide + Base n_product N-Alkylated Indole (Desired Product) indolide->n_product + R-X (N-attack) c3_product C3-Alkylated Indole (Side Product) indolide->c3_product + R-X (C3-attack) alkyl_halide Alkyl Halide (R-X) bim_product Bis(indolyl)methane (Side Product) c3_product->bim_product + Indole

References

Technical Support Center: Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(1H-indol-3-ylmethyl)cyclohexanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: 1) Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde, and 2) Reductive amination of indole-3-carboxaldehyde with cyclohexylamine.

Step 1: Vilsmeier-Haack Formylation of Indole

Problem IDQuestionPossible CausesSuggested Solutions
VH-01Low or no yield of indole-3-carboxaldehyde. 1. Inactive phosphoryl chloride (POCl₃) or dimethylformamide (DMF). 2. Reaction temperature too low or too high. 3. Incomplete hydrolysis of the intermediate.1. Use freshly distilled POCl₃ and anhydrous DMF. 2. Maintain the initial temperature at 0-5 °C during the addition of POCl₃ and then raise it to the recommended temperature for the reaction.[1] 3. Ensure complete hydrolysis by adding the reaction mixture to ice water and then basifying with NaOH solution.[1]
VH-02Formation of a dark, tarry reaction mixture. 1. Reaction temperature too high. 2. Presence of impurities in the starting indole.1. Carefully control the reaction temperature, especially during the exothermic addition of reagents. 2. Use high-purity, recrystallized indole.
VH-03Product is difficult to purify. 1. Presence of unreacted starting material or side products. 2. Incomplete hydrolysis leading to impurities.1. Optimize reaction conditions to drive the reaction to completion. 2. Ensure thorough washing of the crude product with water to remove inorganic salts. Recrystallization from a suitable solvent like ethanol can improve purity.[1]

Step 2: Reductive Amination of Indole-3-carboxaldehyde with Cyclohexylamine

Problem IDQuestionPossible CausesSuggested Solutions
RA-01Low yield of this compound. 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Sub-optimal reaction temperature.1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the imine formation equilibrium. 2. Use a fresh, high-quality reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). 3. Optimize the reaction temperature; lower temperatures may be required for some reducing agents to prevent side reactions.
RA-02Formation of a significant amount of the corresponding alcohol by-product. 1. The reducing agent is too reactive and reduces the aldehyde before imine formation. 2. The rate of reduction is faster than the rate of imine formation.1. Use a milder reducing agent such as sodium triacetoxyborohydride, which is more selective for imines over aldehydes. 2. Allow sufficient time for imine formation before adding the reducing agent.
RA-03Difficulty in isolating the final product. 1. The product may be an oil or a low-melting solid. 2. Emulsion formation during aqueous workup.1. After the reaction, perform an extraction with a suitable organic solvent. If the product is an oil, use column chromatography for purification. 2. To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Vilsmeier-Haack formylation of indole to yield indole-3-carboxaldehyde.[1][2] The second step involves the reductive amination of this aldehyde with cyclohexylamine.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A2: Temperature control is crucial. The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be done at low temperatures (0-5 °C). The subsequent reaction with indole should also be temperature-controlled to prevent side reactions and polymerization.[1] The quality of the reagents, particularly the use of anhydrous DMF and freshly distilled POCl₃, is also critical for high yields.

Q3: Which reducing agent is best for the reductive amination step?

A3: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder and more selective for the reduction of the intermediate imine in the presence of the starting aldehyde, which helps to minimize the formation of the corresponding alcohol by-product. Sodium borohydride (NaBH₄) can also be used, but may require more careful control of reaction conditions.[3]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the Vilsmeier-Haack reaction and the reductive amination. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the safety precautions I should take during this synthesis?

A5: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Dimethylformamide (DMF) is a skin and respiratory irritant. The reducing agents used in the second step can be flammable and may react with water to produce hydrogen gas. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

  • To a stirred solution of anhydrous dimethylformamide (DMF, 3 eq.) cooled to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of indole (1 eq.) in DMF (1 part) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and then neutralize with a 30% aqueous sodium hydroxide solution until pH 8-9.

  • The precipitated product is filtered, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure indole-3-carboxaldehyde.

Protocol 2: Synthesis of this compound (Reductive Amination)

  • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add cyclohexylamine (1.1 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Reagent Quantities and Yields for a Laboratory Scale Synthesis

StepReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Weight/Volume
1 Indole1.0117.15505.86 g
POCl₃1.2153.33605.5 mL
DMF3.073.0915011.6 mL
Product: Indole-3-carboxaldehyde-145.16-Yield: ~85% (6.17 g)
2 Indole-3-carboxaldehyde1.0145.1642.56.17 g
Cyclohexylamine1.199.1746.754.9 mL
NaBH₄1.537.8363.752.41 g
Product: this compound-228.34-Yield: ~75% (7.28 g)

Visualizations

Synthesis_Pathway Indole Indole Indole3Carboxaldehyde Indole-3-carboxaldehyde Indole->Indole3Carboxaldehyde 1. POCl₃, DMF 2. H₂O, NaOH FinalProduct This compound Indole3Carboxaldehyde->FinalProduct 1. Cyclohexylamine 2. NaBH₄

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Reductive Amination A Mix POCl₃ and DMF at 0°C B Add Indole solution A->B C Heat reaction mixture B->C D Quench with ice water and neutralize C->D E Filter and dry crude product D->E F Recrystallize Indole-3-carboxaldehyde E->F G Dissolve Indole-3-carboxaldehyde F->G Proceed to next step H Add Cyclohexylamine G->H I Add NaBH₄ at 0°C H->I J Quench reaction with water I->J K Extract with organic solvent J->K L Purify by column chromatography K->L

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting_Low_Yield Start Low Yield in Reductive Amination CheckImine Check for imine formation via TLC/IR Start->CheckImine ImineYes Imine formed CheckImine->ImineYes Yes ImineNo Imine not formed CheckImine->ImineNo No CheckReducingAgent Check activity of reducing agent ImineYes->CheckReducingAgent AddDehydratingAgent Add dehydrating agent (e.g., molecular sieves) ImineNo->AddDehydratingAgent AgentActive Active CheckReducingAgent->AgentActive Active AgentInactive Inactive CheckReducingAgent->AgentInactive Inactive CheckByproduct Check for alcohol byproduct AgentActive->CheckByproduct UseFreshAgent Use fresh reducing agent AgentInactive->UseFreshAgent ByproductYes Yes CheckByproduct->ByproductYes Yes ByproductNo No CheckByproduct->ByproductNo No UseMilderAgent Use milder reducing agent (e.g., STAB) ByproductYes->UseMilderAgent OptimizeConditions Optimize reaction conditions (temp, time) ByproductNo->OptimizeConditions

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Resolving impurities in N-(1H-indol-3-ylmethyl)cyclohexanamine product

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(1H-indol-3-ylmethyl)cyclohexanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurities encountered during and after synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when using the common method of reductive amination of indole-3-carboxaldehyde with cyclohexanamine.

Issue 1: Low Yield of the Desired Product

Question: I have a low yield of my final product after the reaction and work-up. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (indole-3-carboxaldehyde) are still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the reducing agent.
Inefficient Imine Formation The formation of the imine intermediate is an equilibrium-driven process. Ensure that water is effectively removed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.[1]
Degradation of Starting Material or Product Indole derivatives can be sensitive to strongly acidic conditions.[2] Maintain a weakly acidic to neutral pH during the reaction. Overly aggressive heating can also lead to degradation.
Suboptimal Reducing Agent Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are generally effective and mild reducing agents for reductive aminations, selectively reducing the imine in the presence of the aldehyde.[3][4] If using a harsher reducing agent like sodium borohydride (NaBH4), you may see reduction of the starting aldehyde to indole-3-methanol.
Losses During Work-up Ensure the pH is appropriately adjusted during the aqueous work-up to ensure the product, an amine, is in its free base form and soluble in the organic extraction solvent. If the aqueous layer is too acidic, the product will be protonated and remain in the aqueous phase.
Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: My post-purification analysis (NMR, HPLC) shows significant amounts of indole-3-carboxaldehyde and/or cyclohexanamine. How can I remove these?

Answer:

Residual starting materials are a common impurity. Their removal can be achieved through optimized purification techniques.

Analytical Identification:

  • TLC: Spot the crude product against standards of indole-3-carboxaldehyde and cyclohexanamine. Indole-3-carboxaldehyde can be visualized under UV light and with an anisaldehyde stain. Cyclohexanamine can be visualized with a ninhydrin stain.

  • ¹H NMR: Compare the spectrum of your product with known spectra of the starting materials to identify characteristic peaks.

    • Indole-3-carboxaldehyde: Look for a singlet around 10 ppm (aldehyde proton) and characteristic aromatic signals.[5][6]

    • Cyclohexanamine: Characteristic aliphatic signals will be present.[7]

Purification Strategies:

MethodProtocol
Column Chromatography This is the most effective method. Due to the basic nature of the product and cyclohexanamine, standard silica gel can cause peak tailing.[8] To improve separation: • Add 1-2% triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexane).[9] • Use an amine-functionalized silica gel column.[8] Indole-3-carboxaldehyde is more polar than the product and will typically elute later. Cyclohexanamine is also polar and its elution can be managed by the amount of polar solvent and amine additive in the mobile phase.
Acid Wash An acidic wash can remove the basic cyclohexanamine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). Caution: Your product is also basic and will be extracted into the aqueous layer. You will need to basify the aqueous layer with NaOH and re-extract your product. This method is best for removing residual aldehyde from the amine product.
Recrystallization If the product is a solid, recrystallization can be effective. Try a solvent system where the impurities have different solubility from the product. A common technique is to dissolve the product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then add an anti-solvent (e.g., hexane, water) until turbidity is observed, followed by cooling.[10]
Issue 3: An Unexpected Peak is Observed in my HPLC/Mass Spectrum

Question: I have an unexpected peak in my analytical data. What could it be and how do I characterize it?

Answer:

An unexpected peak could be an intermediate, a side-product, or a degradation product. Mass spectrometry and NMR are key to its identification.

Potential Impurities and Their Identification:

ImpurityExpected Mass (m/z) [M+H]⁺Identification Notes
Imine Intermediate 227.32This is the dehydrated condensation product of indole-3-carboxaldehyde and cyclohexanamine. It is often not stable enough to be isolated but can sometimes be observed.[4]
Indole-3-methanol 148.18This results from the reduction of the starting indole-3-carboxaldehyde. This is more likely if a less selective reducing agent like NaBH₄ is used.[3]
Tertiary Amine (Bis-adduct) 356.49This could form from the reaction of the product with another molecule of indole-3-carboxaldehyde followed by reduction. This is less common in reductive aminations which are known to minimize over-alkylation.[11]

To confirm the structure, you would ideally isolate the impurity by preparative HPLC or careful column chromatography and then perform detailed 1D and 2D NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method is a one-pot reductive amination.[1][3] This involves the reaction of indole-3-carboxaldehyde with cyclohexanamine to form an imine intermediate, which is then reduced in situ to the final secondary amine product. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred to avoid side reactions.[12]

Q2: What are the typical TLC conditions for monitoring the reaction?

A2: A good starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio). To better handle the basicity of the amines, you can add a small amount of triethylamine (1-2%) to the mobile phase.

Q3: How can I visualize the spots on the TLC plate?

A3: A combination of visualization techniques is recommended:

  • UV Light (254 nm): The indole ring of the starting material and product will absorb UV light and appear as dark spots on a fluorescent TLC plate.[13]

  • p-Anisaldehyde Stain: This stain, upon heating, will produce colored spots for the aldehyde and the indole-containing products.

  • Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines. Cyclohexanamine and the product will appear as colored spots (often purple or yellow) after heating.

  • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized and will show most of the spots.

Q4: My purified product is an oil, but I expected a solid. What should I do?

A4: The physical state of a compound can be influenced by residual solvents and minor impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this may be its natural state. If you require a solid, you could attempt to form a salt (e.g., hydrochloride or tartrate salt) by treating the free base with the corresponding acid. Salts are often crystalline solids and have the added benefit of increased stability and water solubility.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: This will confirm the structure of the molecule and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • HPLC: This is an excellent method for determining the purity of your compound. An HPLC method with a C18 reverse-phase column is suitable.[5]

Experimental Protocols

Protocol 1: Column Chromatography for Purification

This protocol is a general guideline for purifying this compound from unreacted starting materials and side-products.

  • Prepare the Slurry: In a beaker, add silica gel to a starting eluent mixture (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine). Swirl to create a homogenous slurry.

  • Pack the Column: Secure a glass column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elute the Column: Start eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds. The typical elution order is: less polar side-products -> This compound -> indole-3-carboxaldehyde.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol outlines a general method for analyzing the purity of your final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm (for the indole chromophore).

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase or a mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

Visualizations

Reaction Pathway and Potential Impurities

G I3C Indole-3-carboxaldehyde Imine Imine Intermediate I3C->Imine I3M Indole-3-methanol I3C->I3M Side Reaction: Aldehyde Reduction Tertiary Tertiary Amine (bis-adduct) I3C->Tertiary CHA Cyclohexanamine CHA->Imine + H₂O Product This compound Imine->Product Reduction (e.g., STAB) Product->Tertiary Side Reaction: Over-alkylation G Start Crude Product Analysis (TLC, NMR, HPLC) IsPure Is Purity > 95%? Start->IsPure End Product Meets Specification IsPure->End Yes ImpurityID Identify Impurities IsPure->ImpurityID No IsSM Starting Materials Present? ImpurityID->IsSM IsSideProduct Side-Product Present? IsSM->IsSideProduct No ColumnChrom Perform Column Chromatography IsSM->ColumnChrom Yes IsSideProduct->ColumnChrom Yes Other Characterize Unknown (MS, 2D NMR) IsSideProduct->Other No (Unknown) Recrystallize Attempt Recrystallization ColumnChrom->Recrystallize AcidWash Consider Acid/Base Wash ColumnChrom->AcidWash Reanalyze Re-analyze Purified Product ColumnChrom->Reanalyze Recrystallize->Reanalyze AcidWash->Reanalyze Reanalyze->IsPure

References

Technical Support Center: Optimization of Catalysts for Indole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalysts in indole alkylation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during indole alkylation experiments, offering potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Low to No Product Yield

Question: My indole alkylation reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer: Low product yield is a common issue in indole alkylation and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity or Degradation:

    • Cause: The chosen catalyst may not be active under the current reaction conditions, or it may have degraded due to improper storage or handling. Lewis acids, for instance, can be sensitive to moisture.

    • Solution:

      • Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., in a desiccator or glovebox for air/moisture-sensitive catalysts).

      • Verify the catalyst's activity with a known, reliable reaction.

      • Consider screening a panel of different catalysts (e.g., various Lewis acids, Brønsted acids, or organocatalysts) to find one that is optimal for your specific substrates.[1][2][3]

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature, time, solvent, or concentration may not be ideal for the catalytic cycle.

    • Solution:

      • Temperature: Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent side reactions or catalyst decomposition.[4] Experiment with a range of temperatures.

      • Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.

      • Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and solubility of reactants. Screen a variety of solvents with different properties.[5]

  • Poor Substrate Reactivity:

    • Cause: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, making the alkylation more difficult.[6] Similarly, sterically hindered indoles or alkylating agents can impede the reaction.

    • Solution:

      • For electron-deficient indoles, a more active catalyst or harsher reaction conditions may be necessary.

      • If steric hindrance is an issue, a smaller catalyst or a different catalytic approach might be required.

  • Impure Reactants or Solvents:

    • Cause: Impurities in the indole, alkylating agent, or solvent can poison the catalyst or lead to unwanted side reactions. Water is a common poison for many Lewis acid catalysts.

    • Solution:

      • Purify all reactants and ensure solvents are dry before use.

Issue 2: Poor Regioselectivity (N- vs. C3- vs. C2-Alkylation)

Question: My reaction is producing a mixture of N-alkylated and C-alkylated indoles, or the wrong C-alkylation isomer. How can I control the regioselectivity?

Answer: Controlling regioselectivity is a critical aspect of indole alkylation, as the indole nucleus has multiple nucleophilic sites (N1, C3, and to a lesser extent, C2).

Potential Causes and Solutions:

  • Inherent Reactivity of Indole:

    • Cause: The C3 position of indole is generally the most nucleophilic, leading to a preference for C3-alkylation in many cases. However, under certain conditions, N-alkylation can compete or dominate.

    • Solution:

      • Protecting Groups: The use of an N-protecting group will direct the alkylation to the C3 or C2 positions.

      • Catalyst Choice: The nature of the catalyst plays a crucial role. For instance, some catalyst systems can favor N-alkylation by coordinating to the indole nitrogen.[7][8][9]

      • Reaction Conditions: Solvent choice can influence regioselectivity. For example, in some systems, polar aprotic solvents may favor N-alkylation.

  • Steric Hindrance:

    • Cause: Bulky substituents at the C2 or C3 position of the indole can hinder alkylation at that site, potentially favoring alkylation at other positions.

    • Solution:

      • Carefully select substrates or use a directing group strategy to achieve the desired regioselectivity.

  • Thermodynamic vs. Kinetic Control:

    • Cause: The initial product formed (kinetic product) may not be the most stable isomer (thermodynamic product). Over time or at higher temperatures, isomerization can occur.

    • Solution:

      • Monitor the reaction at different time points and temperatures to identify if product distribution changes. Running the reaction at lower temperatures may favor the kinetic product.

Issue 3: Formation of Side Products (e.g., Polyalkylation, Dimerization)

Question: I am observing significant formation of side products, such as polyalkylated indoles or bis(indolyl)methanes. How can I minimize these?

Answer: The formation of side products is often a result of the high reactivity of the indole nucleus and the reaction intermediates.

Potential Causes and Solutions:

  • Polyalkylation:

    • Cause: The mono-alkylated indole product can sometimes be more reactive than the starting indole, leading to a second alkylation. This is particularly common when the indole is electron-rich.[4]

    • Solution:

      • Use an excess of the indole relative to the alkylating agent.[4]

      • Employ electron-withdrawing groups on the indole to decrease its reactivity.[4]

      • Slow addition of the alkylating agent can help to maintain a low concentration and reduce the likelihood of polyalkylation.

  • Formation of Bis(indolyl)methanes (BIMs):

    • Cause: This is a common side reaction when using aldehydes or ketones as alkylating agents, where one molecule of the carbonyl compound reacts with two molecules of indole.

    • Solution:

      • Optimize the stoichiometry of the reactants.

      • Certain catalysts are more prone to promoting BIM formation; screening different catalysts may be necessary.[10][11]

  • Decomposition of Reactants or Products:

    • Cause: The reaction conditions (e.g., strong acid, high temperature) may be too harsh, leading to the decomposition of starting materials or the desired product.

    • Solution:

      • Use a milder catalyst or less forcing reaction conditions.

      • Monitor the reaction closely and stop it once the desired product is formed.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

  • Q1: What type of catalyst is best for my indole alkylation reaction?

    • A1: The optimal catalyst depends on the specific indole, alkylating agent, and desired regioselectivity.

      • Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) are commonly used and are effective for a wide range of substrates.[1][2][12]

      • Brønsted acids (e.g., phosphoric acids) can also be effective, particularly in enantioselective reactions.

      • Organocatalysts (e.g., chiral amines, thioureas) are often employed for asymmetric alkylations.[13][14][15]

      • Transition metal catalysts (e.g., complexes of palladium, nickel, copper) offer unique reactivity and can enable challenging transformations.[6][16]

  • Q2: How should I handle air- and moisture-sensitive catalysts?

    • A2: Sensitive catalysts should be stored in an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas). Reactions using these catalysts should be set up using Schlenk techniques or in a glovebox with dry solvents and glassware.

Reaction Optimization

  • Q3: What is the typical catalyst loading for an indole alkylation reaction?

    • A3: Catalyst loading can range from as low as 0.1 mol% to 20 mol% or higher, depending on the catalyst's activity and the reaction's difficulty. It is always best to start with a reported procedure and then optimize the catalyst loading for your specific reaction.

  • Q4: How important is the choice of solvent?

    • A4: The solvent can have a profound effect on the reaction outcome by influencing catalyst activity, reactant solubility, and reaction rates. It is a critical parameter to screen during optimization.[5] Common solvents for indole alkylation include dichloromethane (DCM), dichloroethane (DCE), toluene, and acetonitrile.

Catalyst Deactivation and Regeneration

  • Q5: My catalyst seems to be deactivating over time. What are the common causes?

    • A5: Catalyst deactivation can occur through several mechanisms:

      • Poisoning: Impurities in the feedstock (e.g., water, sulfur compounds) can irreversibly bind to the active sites of the catalyst.

      • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.

      • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. This is more common with heterogeneous catalysts.

      • Leaching: For homogeneous catalysts, the active metal can sometimes precipitate out of solution. For supported heterogeneous catalysts, the active component can dissolve into the reaction medium.

  • Q6: Can I regenerate my deactivated catalyst?

    • A6: In some cases, yes. The regeneration procedure depends on the deactivation mechanism:

      • Coking: Coke can often be removed by calcination (heating in the presence of air or oxygen).

      • Poisoning: If the poison is weakly adsorbed, it might be removed by washing or thermal treatment. For strongly bound poisons, regeneration may not be possible.

      • Leaching: Regeneration is generally not feasible for leached homogeneous catalysts. For heterogeneous catalysts, reimpregnation of the active species may be possible.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Alkylation of 2-Methylindole with 4-Nitrobenzyl Trichloroacetimidate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂DCMrt285
2Sc(OTf)₃DCMrt478
3In(OTf)₃DCMrt382
4SnCl₄DCM0565
5TiCl₄DCM0668

Data compiled from representative literature. Actual results may vary.

Table 2: Effect of Solvent on the Yield of Indole Alkylation

EntrySolventDielectric ConstantYield (%)
1Dichloromethane9.192
2Toluene2.485
3Acetonitrile37.575
4Tetrahydrofuran7.660
5Hexane1.945

Illustrative data based on general trends observed in indole alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Alkylation of Indole with an Alkylating Agent

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the indole (1.0 equiv) and the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1-1.5 equiv) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Organocatalyzed Enantioselective Alkylation of Indole

  • To a vial, add the organocatalyst (e.g., a chiral phosphoric acid or amine, 5-10 mol%) and the indole (1.0 equiv).

  • Add the solvent and stir the mixture at the specified temperature.

  • Add the alkylating agent (e.g., an α,β-unsaturated aldehyde or ketone, 1.2 equiv) portion-wise or via syringe pump over a period of time.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Start reagents Prepare Dry Solvents & Purified Reagents start->reagents glassware Flame-Dry Glassware start->glassware setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware->setup add_reactants Add Indole & Alkylating Agent setup->add_reactants add_catalyst Add Catalyst add_reactants->add_catalyst monitor Monitor Reaction (TLC, LC-MS) add_catalyst->monitor workup Quench & Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Experimental workflow for a typical indole alkylation reaction.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reactant Issues cluster_solutions Potential Solutions start Low/No Product Yield catalyst_inactive Inactive/Decomposed Catalyst start->catalyst_inactive catalyst_poisoned Catalyst Poisoning start->catalyst_poisoned temp Sub-optimal Temperature start->temp solvent Incorrect Solvent start->solvent time Insufficient Reaction Time start->time impure Impure Reactants or Solvents start->impure unreactive Poor Substrate Reactivity start->unreactive sol_catalyst Use fresh catalyst Screen different catalysts catalyst_inactive->sol_catalyst sol_poison Purify reagents/solvents catalyst_poisoned->sol_poison sol_temp Optimize temperature temp->sol_temp sol_solvent Screen solvents solvent->sol_solvent sol_time Increase reaction time time->sol_time sol_impure Purify reactants impure->sol_impure sol_unreactive Use more active catalyst Modify substrate unreactive->sol_unreactive

Caption: Troubleshooting guide for low product yield in indole alkylation.

References

Technical Support Center: Managing Temperature Sensitivity in Indole Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering temperature-related challenges during indole alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on indole alkylation?

Temperature is a critical parameter in indole alkylation that significantly influences reaction rate, regioselectivity (N- vs. C-alkylation), and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as polyalkylation and decomposition of sensitive reagents.[1][2] Conversely, lower temperatures can improve selectivity but may result in sluggish or incomplete reactions.[1][3][4]

Q2: How does temperature influence the regioselectivity between N-alkylation and C3-alkylation?

The regioselectivity of indole alkylation is often temperature-dependent. While C3-alkylation is frequently the kinetically favored pathway due to the higher nucleophilicity of the C3 position, N-alkylation can be thermodynamically favored. In some systems, higher temperatures have been shown to favor N-alkylation.[2] For instance, in a one-pot Fischer indolisation followed by N-alkylation, increasing the temperature to 80 °C resulted in complete N-alkylation.[2]

Q3: Can lowering the reaction temperature always improve the selectivity of my indole alkylation?

While lowering the temperature is a common strategy to enhance selectivity, it is not universally effective and can sometimes lead to more complex product mixtures.[1] In some cases, reducing the temperature can improve enantioselectivity.[3][5] However, in other instances, a decrease in temperature has been observed to unexpectedly decrease enantioselectivity, and in some cases, even invert the major enantiomer formed.[4][6] Careful optimization is therefore crucial for each specific reaction system.

Q4: What are the typical temperature ranges for indole alkylation reactions?

The optimal temperature for indole alkylation varies widely depending on the specific substrates, reagents, and catalytic system employed. Reactions can be performed at temperatures ranging from cryogenic conditions (-20 °C or lower) to elevated temperatures (80-150 °C).[2][5][7] For instance, some enantioselective reactions benefit from low temperatures like 4 °C to improve enantiomeric ratios.[3] In contrast, certain protocols using benzyl alcohols as alkylating agents may require temperatures as high as 140 °C.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkylated Indole

  • Possible Cause: The reaction temperature may be too low, leading to a slow reaction rate.

  • Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to degradation. In some cases, increasing the temperature to 40°C has been shown to enhance the yield.[8]

  • Possible Cause: The catalyst may not be active enough at the current temperature.

  • Troubleshooting Step: If using a catalyst, ensure that the chosen temperature is within its optimal operating range. Some catalytic systems require higher temperatures to be effective.[9]

Issue 2: Formation of Polyalkylated Byproducts

  • Possible Cause: The reaction temperature is too high, leading to multiple alkylations on the indole ring.

  • Troubleshooting Step: Lowering the reaction temperature is a primary strategy to minimize polyalkylation.[1] Additionally, consider using an excess of the indole nucleophile to outcompete the mono-alkylated product for the electrophile.[1]

  • Possible Cause: The electrophile is too reactive at the current temperature.

  • Troubleshooting Step: If possible, switch to a less reactive alkylating agent. Alternatively, adding the electrophile slowly at a controlled, lower temperature can help to manage its reactivity and reduce the incidence of multiple additions.

Issue 3: Poor Regioselectivity (Mixture of N- and C-Alkylated Products)

  • Possible Cause: The reaction temperature is not optimized to favor the desired isomer.

  • Troubleshooting Step: Systematically screen a range of temperatures to determine the optimal conditions for the desired regioselectivity. For example, in certain N-alkylation reactions, increasing the temperature to 80 °C has been found to provide complete selectivity.[2]

  • Possible Cause: The solvent and catalyst system are influencing the regioselectivity at the given temperature.

  • Troubleshooting Step: The choice of solvent can significantly impact the outcome. Experiment with different solvents in conjunction with temperature variations. Some catalytic systems offer temperature-controlled regioselectivity.[10]

Issue 4: Low Enantioselectivity in Asymmetric Alkylations

  • Possible Cause: The reaction temperature is too high, reducing the energetic difference between the diastereomeric transition states.

  • Troubleshooting Step: Performing the reaction at lower temperatures, such as 4 °C or even -20 °C, can often improve the enantiomeric excess (ee).[3][5]

  • Possible Cause: The catalyst and temperature are mismatched, leading to unexpected enantioselectivity.

  • Troubleshooting Step: The relationship between temperature and enantioselectivity can be complex. In some rhodium-catalyzed reactions, decreasing the temperature from 298 K to 263 K led to a decrease in ee, with a switch in the major isomer at even lower temperatures.[4][6] It is essential to perform a careful temperature screening study for your specific catalytic system.

Data Presentation

Table 1: Effect of Temperature on Yield in Friedel-Crafts Alkylation of Indoles

EntrySolventTemperature (°C)Yield (%)Reference
1DCE8455[1]
2DCM4548[1]
3DCMrt51[1]
4THF100Ineffective[2]
5THF12597 (conversion)[2]
6THF150>99 (conversion)[2]
7Toluene13064-88[9]
8Toluene140up to 84[9]
9DCE85-[11]

Table 2: Influence of Temperature on Enantioselectivity in Indole Alkylation

Catalyst SystemTemperatureEnantiomeric Ratio (e.r.) / Enantiomeric Excess (ee)Reference
Dinuclear Zinc-ProPhenolRoom Temperature85:15 e.r.[3]
Dinuclear Zinc-ProPhenol4 °C96:4 e.r.[3]
Rhodium Complex298 K93% ee[4][6]
Rhodium Complex263 K55% ee[4][6]
Quinine-derived catalyst in xylene-20 °C90-96% ee[5]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in Friedel-Crafts Alkylation of 2-Methylindole

This protocol is adapted from a study on the alkylation of 2-methylindoles with trichloroacetimidates.[1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-methylindole (1.0 equivalent).

  • Solvent Addition: Add the desired solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE) to achieve the target concentration (e.g., 0.30 M).

  • Temperature Control: Place the flask in a cooling bath (ice-water for 0 °C, dry ice-acetone for -78 °C) or a heating bath (oil bath) to achieve and maintain the desired reaction temperature (e.g., room temperature, 45 °C, or 84 °C).

  • Reagent Addition: Add the trichloroacetimidate electrophile (0.5-0.9 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary), and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Analysis: Analyze the purified product to determine the yield and characterize its structure. Repeat the procedure at different temperatures to identify the optimal condition.

Protocol 2: Low-Temperature Enantioselective N-Alkylation of Indole Analogs

This protocol is based on a method for the enantioselective N-alkylation of indoles catalyzed by a dinuclear zinc-ProPhenol complex.[3]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the dinuclear zinc-ProPhenol catalyst solution as described in the literature.

  • Reaction Setup: To a flame-dried reaction vial, add the indole analog (1.0 equivalent) and the imine electrophile (1.2 equivalents).

  • Solvent and Catalyst Addition: Add the solvent (e.g., THF) and the prepared catalyst solution.

  • Low-Temperature Control: Place the reaction vial in a cryostat or a suitable cooling bath set to the desired low temperature (e.g., 4 °C).

  • Reaction Progression: Stir the reaction mixture at the controlled low temperature for the specified time (e.g., 12-24 hours).

  • Quenching and Isolation: Upon completion, quench the reaction and perform a standard work-up procedure. Purify the product using flash column chromatography.

  • Enantioselectivity Determination: Determine the enantiomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_control Temperature Control cluster_reaction Reaction and Analysis start Start: Assemble Reaction Vessel reagents Add Indole & Solvent start->reagents set_temp Set and Stabilize Reaction Temperature reagents->set_temp add_reagent Add Alkylating Agent/Catalyst set_temp->add_reagent monitor Monitor Progress (TLC/LC-MS) add_reagent->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify analyze Analyze Yield and Purity purify->analyze end End analyze->end troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Selectivity issue Identify Primary Issue (e.g., Low Yield, Poor Selectivity) temp_low Is Temperature Too Low? issue->temp_low temp_high Is Temperature Too High? issue->temp_high increase_temp Action: Increase Temperature temp_low->increase_temp Yes decrease_temp Action: Decrease Temperature temp_high->decrease_temp Yes optimize_reagents Consider Reagent Stoichiometry/Addition Rate temp_high->optimize_reagents No

References

N-(1H-indol-3-ylmethyl)cyclohexanamine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the potential degradation pathways of N-(1H-indol-3-ylmethyl)cyclohexanamine, along with troubleshooting and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

This compound is an organic compound featuring an indole core linked to a cyclohexanamine group via a methylene bridge.[1] Like many indole derivatives and secondary amines, its stability can be compromised by environmental factors. The primary concerns are oxidation, hydrolysis, and photolysis, which can lead to the formation of impurities, loss of potency, and potentially altered toxicological profiles.

Q2: What are the likely degradation pathways for this molecule?

While specific degradation studies on this compound are not extensively published, potential pathways can be inferred based on its chemical structure, which includes an indole ring and a secondary amine.

  • Oxidation: The indole nucleus is susceptible to oxidation, potentially forming oxindole derivatives. The secondary amine can be oxidized to an N-oxide or undergo N-dealkylation. The methylene bridge is also a potential site for oxidative attack.

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions can promote degradation, particularly if acid or base catalysis can facilitate reactions with the amine or indole moieties.

  • Photodegradation: Indole-containing compounds are often sensitive to light, especially UV radiation. Exposure can lead to complex degradation pathways, including dimerization, polymerization, and photo-oxidation.

Q3: What common laboratory factors can accelerate degradation?

Several factors can accelerate the degradation of this compound:

  • Atmospheric Oxygen: The presence of oxygen can promote oxidative degradation.

  • Light Exposure: UV and even visible light can induce photolytic degradation.

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including degradation.

  • pH: Highly acidic or basic conditions can catalyze hydrolytic or other degradation pathways.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.[2]

Q4: How can I prevent or minimize degradation during storage and handling?

To ensure the integrity of the compound, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C) is advisable. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Handling:

    • Use amber-colored vials or wrap containers in aluminum foil to protect from light.

    • When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.

    • Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures and protected from light.

    • Use appropriate buffers to maintain a stable pH if working in aqueous solutions.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis of a sample.

  • Possible Cause: The new peaks are likely degradation products. This can occur if the sample was improperly stored or handled, or if it degraded in the analytical mobile phase.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to determine the mass of the impurity peaks. This can help identify potential structures (e.g., an M+16 peak suggests oxidation).

    • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[3][4][5] This helps to confirm if the observed peaks in your sample match the degradation products generated under stress.

    • Review Handling Procedures: Ensure that the sample was protected from light, stored at the correct temperature, and that solvents were of high quality and free from contaminants.

Issue 2: The biological activity or measured concentration of my compound is lower than expected.

  • Possible Cause: The compound has likely degraded, reducing the concentration of the active pharmaceutical ingredient (API). A degradation of 5-20% can be significant.[5]

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of the solid compound and any prepared solutions using a stability-indicating method (e.g., gradient HPLC-UV).

    • Check Storage Conditions: Verify that the compound and its solutions have been stored according to the recommendations (cool, dark, inert atmosphere).

    • Prepare Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound to prepare a new stock solution and repeat the experiment.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[3][6]

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M[5]

  • Sodium hydroxide (NaOH), 0.1 M and 1 M[5]

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[5]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl at 60°C for 24 hours.[5]

    • Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH at 60°C for 24 hours.[5]

    • Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL) in the oven under the same conditions.

  • Photolytic Degradation:

    • Expose the solid compound and the solution (in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Keep a control sample wrapped in foil to protect it from light.

Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by HPLC-UV/MS.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The goal is to achieve 5-20% degradation of the active ingredient.[5]

Data Presentation

Table 1: Representative Summary of Forced Degradation Study Results

Stress ConditionReagent/ConditionTime (hours)Temperature% Degradation (Hypothetical)Number of Degradants Observed
Control None4825°C< 1%0
Acid Hydrolysis 1 M HCl2460°C8%1
Base Hydrolysis 1 M NaOH2460°C12%2
Oxidation 30% H₂O₂2425°C18%3
Thermal (Solid) N/A4870°C2%0
Thermal (Solution) N/A4870°C6%1
Photolytic ICH Q1B-25°C15%2

Visualizations

G parent This compound p_oxid Oxidative Stress (e.g., H₂O₂) parent->p_oxid p_photo Photolytic Stress (UV/Vis Light) parent->p_photo p_ph Hydrolytic Stress (Acid/Base) parent->p_ph d_noxide N-Oxide Derivative p_oxid->d_noxide d_oxindole Oxindole Derivative p_oxid->d_oxindole d_dealkyl Indole-3-carbaldehyde + Cyclohexanamine p_oxid->d_dealkyl d_photo Photodimers or Ring-Opened Products p_photo->d_photo d_hydrolysis Minor Hydrolysis Products p_ph->d_hydrolysis

Caption: Inferred degradation pathways under different stress conditions.

G start Start: Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Unstressed Control Sample start->control neutralize Neutralize Acid/Base Samples (if applicable) stress->neutralize analyze Analyze All Samples by HPLC-UV/MS control->analyze neutralize->analyze compare Compare Chromatograms: Identify Degradants & Quantify Parent Peak Loss analyze->compare end End: Report Stability Profile compare->end

Caption: Workflow for a forced degradation experimental study.

G q1 Unexpected peaks or loss of potency observed? a1 Potential Degradation q1->a1 Yes q2 Check storage & handling: - Protected from light? - Correct temperature? - Inert atmosphere used? a1->q2 a2_yes Issue likely inherent to compound stability or formulation q2->a2_yes Yes a2_no Correct storage/handling procedures & re-run experiment q2->a2_no No a3 Perform forced degradation study to identify potential degradants a2_yes->a3 a4 Develop stability-indicating analytical method a3->a4

Caption: Troubleshooting logic for unexpected analytical results.

References

How to increase the regioselectivity of indole N-alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole N-alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant C3-alkylation instead of the desired N-alkylation?

A1: The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, making C-alkylation a common competing reaction.[1][2] The regioselectivity is highly dependent on the reaction conditions. Factors that can favor C3-alkylation include the use of less polar solvents and certain metal catalysts that coordinate with the indole ring in a way that promotes reaction at the C3 position.

Q2: What are the key factors that influence the N- versus C-alkylation of indoles?

A2: The regioselectivity of indole alkylation is primarily influenced by the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[3] Generally, conditions that promote the formation of the indole anion (indolide) and increase the steric hindrance around the C3 position will favor N-alkylation.

Q3: Can substituents on the indole ring affect the N-alkylation regioselectivity?

A3: Yes, substituents on the indole ring can have a significant impact. Electron-withdrawing groups at the C2 or C3 positions can increase the acidity of the N-H bond, which can improve the reactivity towards N-alkylation.[1] Conversely, bulky substituents at the C2 or C7 positions can sterically hinder the approach of the alkylating agent to the nitrogen, potentially decreasing the N-alkylation rate.[4]

Q4: Are there any "go-to" methods for achieving high N-selectivity?

A4: Several methods are known to provide high N-selectivity. Phase-transfer catalysis (PTC) is a robust method for achieving exclusive N-alkylation under mild conditions.[5][6][7] The Mitsunobu reaction is another excellent choice for the N-alkylation of indoles with alcohols, generally proceeding with high selectivity.[8][9] For N-arylation, the Buchwald-Hartwig amination is a powerful and widely used method.[10][11][12]

Troubleshooting Guides

Issue 1: Low to No N-Alkylation Product Observed
Possible Cause Troubleshooting Steps
Inefficient Deprotonation of Indole Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Ensure the base is fresh and properly handled to maintain its reactivity.
Poor Solubility of Reagents Select a more appropriate solvent. For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO are often preferred.[3] For Phase-Transfer Catalysis, a two-phase system (e.g., toluene/water) is used.
Decomposition of Alkylating Agent Check the stability of your alkylating agent under the reaction conditions. If it is base-sensitive, consider alternative methods like the Mitsunobu reaction.
Steric Hindrance If the indole or the alkylating agent is sterically bulky, consider using a less hindered reaction partner if possible, or employ a catalytic system known to tolerate sterically demanding substrates.
Issue 2: Mixture of N- and C3-Alkylated Products
Possible Cause Troubleshooting Steps
"Free" Indole Reacting Ensure complete deprotonation of the indole to the indolide anion. The neutral indole is more likely to undergo C3-alkylation. Increasing the equivalents of base can help.
Solvent Effects The choice of solvent can significantly influence the N/C ratio. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation and leaving the nitrogen of the indolide more exposed.[3]
Counter-ion Effects The nature of the counter-ion (from the base) can influence the site of alkylation. Larger, softer cations (e.g., Cs+) can sometimes favor N-alkylation compared to smaller, harder cations (e.g., Li+).
Reaction Temperature Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[13]

Data Presentation: Comparison of Reaction Conditions for N-Alkylation

Method Base Solvent Alkylating Agent Typical N/C Ratio Reference
Classical Alkylation NaHDMFAlkyl HalideVariable, can be improved[13]
Phase-Transfer Catalysis 50% aq. NaOHBenzeneAlkyl Halide/Sulfate>98:2[5]
Mitsunobu Reaction -THFAlcohol (with DEAD/PPh3)Highly N-selective[8]
Buchwald-Hartwig NaOt-BuTolueneAryl HalideHighly N-selective[11]
Copper-Catalyzed KOHDioxaneN-TosylhydrazoneGood to excellent N-selectivity[14]
Iron-Catalyzed K2CO3TFEAlcoholGood N-selectivity (from indoline)[15][16]

Experimental Protocols

Protocol 1: N-Alkylation of Indole using Phase-Transfer Catalysis (PTC)

This protocol is adapted from the work of Barco, A. et al.[5]

Materials:

  • Indole

  • Alkyl halide (e.g., benzyl bromide)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Benzene (or Toluene)

  • Tetrabutylammonium hydrogen sulfate (Bu4NHSO4)

Procedure:

  • To a stirred solution of indole (1 equivalent) in benzene, add the 50% aqueous NaOH solution.

  • Add a catalytic amount of tetrabutylammonium hydrogen sulfate (Bu4NHSO4) (typically 5-10 mol%).

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the N-alkylated indole.

Protocol 2: N-Alkylation of Indole via the Mitsunobu Reaction

This protocol is a general procedure based on established Mitsunobu reaction principles.[9]

Materials:

  • Indole

  • Alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the indole (1 equivalent), alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to separate the N-alkylated indole from triphenylphosphine oxide and other byproducts.

Protocol 3: N-Arylation of Indole using Buchwald-Hartwig Amination

This protocol is based on the work of Old, D. W. et al.[11]

Materials:

  • Indole

  • Aryl halide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2 equivalents) to a dry reaction vessel.

  • Add the indole (1 equivalent) and the aryl halide (1.1 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_PTC cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification indole Indole add_alkyl_halide Add Alkyl Halide indole->add_alkyl_halide solvent Benzene/Toluene solvent->add_alkyl_halide base 50% aq. NaOH base->add_alkyl_halide catalyst Bu4NHSO4 catalyst->add_alkyl_halide stir Stir at RT or heat add_alkyl_halide->stir separate Separate Layers stir->separate wash Wash & Dry separate->wash purify Column Chromatography wash->purify product N-Alkylated Indole purify->product

Caption: Workflow for N-Alkylation of Indole using Phase-Transfer Catalysis.

factors_influencing_regioselectivity cluster_conditions Reaction Conditions cluster_reactants Reactants center Indole Alkylation Regioselectivity Base Base Strength & Counter-ion center->Base influences Solvent Solvent Polarity center->Solvent influences Temperature Reaction Temperature center->Temperature influences AlkylatingAgent Alkylating Agent (Hardness/Softness) center->AlkylatingAgent influences IndoleSubstituents Indole Substituents (Steric & Electronic) center->IndoleSubstituents influences N_Alkylation N-Alkylation Favored Base->N_Alkylation Strong Base, Large Cation Solvent->N_Alkylation Polar Aprotic C3_Alkylation C3-Alkylation Favored Solvent->C3_Alkylation Non-polar Temperature->N_Alkylation Higher Temp. AlkylatingAgent->C3_Alkylation Hard Electrophile

Caption: Key factors influencing the regioselectivity of indole alkylation.

References

Technical Support Center: Overcoming Poor Solubility of Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor indole compound solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are many indole compounds poorly soluble in aqueous solutions?

A1: The indole scaffold, a fusion of a benzene and a pyrrole ring, is predominantly hydrophobic.[1] This inherent lipophilicity leads to low solubility in polar solvents like water and aqueous buffers used in most biological assays. Factors such as molecular size, lipophilicity, and crystal lattice energy contribute to this challenge, with many indole derivatives being practically insoluble (<100 µg/mL).[2][3]

Q2: What is the most common starting solvent for dissolving indole compounds?

A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for creating stock solutions of poorly soluble compounds for in vitro testing.[3][4][5] It is a powerful solvent for a wide range of organic molecules. However, it's crucial to be aware of its potential effects on cell viability and assay performance.[5][6]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or inhibition of cell growth.[4] Some studies suggest that even concentrations above 1% can significantly reduce cell viability, while concentrations as low as 0.25% can still cause inhibitory or stimulatory effects depending on the cell type.[5][6] It is always recommended to run a vehicle control (assay media with the same final DMSO concentration but without the compound) to assess the solvent's impact.[4]

Q4: What are the main strategies to improve the solubility of indole compounds in an assay?

A4: Key strategies include:

  • Co-solvent Systems : Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it in the aqueous assay buffer.[3][7]

  • pH Adjustment : For indole compounds with ionizable groups (e.g., a carboxylic acid), adjusting the pH of the buffer can significantly increase solubility.[8][9] Sparingly soluble salts from weak acids tend to be more soluble in acidic solutions.[9]

  • Use of Excipients : Incorporating solubilizing agents like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12]

  • Formulation Technologies : For more challenging compounds, advanced methods like nanoparticle formulations, nanoemulsions, or liposomes can be used to encapsulate the hydrophobic drug, enhancing its stability and delivery in aqueous media.[2][13][14][15]

Troubleshooting Guides

Q1: My indole compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer. What should I do?

A1: This is a common issue that occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.

  • Step 1: Check Final Concentration: First, ensure the final concentration of your compound in the assay is below its known aqueous solubility, if available. Low solubility can lead to underestimated activity and variable data.[3][16]

  • Step 2: Modify Dilution Protocol: Instead of a large single dilution, perform serial dilutions in DMSO first. Then, add a small volume of the diluted DMSO stock to the assay media with vigorous mixing.[3] This can help avoid localized high concentrations that trigger precipitation.

  • Step 3: Reduce DMSO Percentage: While counterintuitive, a very high DMSO concentration in the stock can sometimes promote precipitation upon dilution (a phenomenon related to solvent-solute interactions). Try lowering the stock concentration in DMSO and adding a correspondingly larger volume to the buffer, as long as the final DMSO percentage remains acceptable.

  • Step 4: Use a Different Co-Solvent: Some compounds may be more amenable to other solvents like ethanol or propylene glycol.[17] Test the solubility in a few different biocompatible solvents.

  • Step 5: Employ Sonication: In-well sonication can help redissolve compounds that have precipitated in the assay plate.[3] This can be a rescue strategy to ensure the compound is fully solubilized before the assay begins.

Q2: My compound seems to "crash out" of solution over the course of a long incubation period. How can I prevent this?

A2: This suggests that you are working with a supersaturated, metastable solution that is not stable over time.

  • Step 1: Confirm True Solubility: The highest concentration at which no precipitate forms is the kinetic solubility. The true thermodynamic solubility may be lower.[3] Consider formally determining the thermodynamic solubility of your compound under the exact assay conditions (buffer, pH, temperature).

  • Step 2: Incorporate Solubilizing Excipients: This is an ideal scenario for using cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic indole moiety within their central cavity, forming a water-soluble inclusion complex.[10][18] This complex is more stable in aqueous solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral or in-vitro use.[11][12]

  • Step 3: Consider Nanoformulations: For critical experiments, developing a nanoparticle or nanoemulsion formulation can provide a stable dispersion of the compound in the aqueous phase, preventing precipitation over time.[15][19] These formulations encapsulate the drug, increasing its stability and bioavailability.[13]

Q3: I have an acidic indole derivative (e.g., Indole-3-acetic acid). Can I use pH to my advantage?

A3: Absolutely. For compounds with ionizable functional groups, pH modification is a powerful tool.

  • Step 1: Determine the pKa: Identify the pKa of the acidic or basic functional group on your indole compound.

  • Step 2: Adjust Buffer pH:

    • For an acidic compound (like those with a carboxylic acid), increasing the pH of the buffer above its pKa will deprotonate the acid, forming a more soluble salt (anion).

    • For a basic compound (like those with an amine group), decreasing the pH of the buffer below its pKa will protonate the base, forming a more soluble salt (cation).

  • Step 3: Verify Assay Compatibility: Ensure that the required pH is compatible with your biological assay. Extreme pH values can denature proteins, affect cell viability, or alter the activity of your target. The buffer should have sufficient capacity to maintain the desired pH after the addition of the compound.[3]

Data Presentation: Solvents & Excipients

Table 1: Common Solvents for Indole Compounds
SolventDielectric Constant (20°C)Notes and RecommendationsMax Recommended Final Concentration (in vitro)
Dimethyl Sulfoxide (DMSO) 47.2Universal solvent for stock solutions. Can have biological effects.[4][5]< 0.5%[4]
Ethanol (EtOH) 24.6Good alternative to DMSO. Can also affect cell function.[6][17]< 0.5%
Methanol (MeOH) 32.6Higher solubility for some indoles compared to water due to favorable interactions.[20] Often too toxic for cell-based assays.Not recommended for live cells
Propylene Glycol (PG) 32.0Biocompatible solvent, can be a good alternative to DMSO.[17]< 1.0%
Table 2: Solubility of Indole-3-acetic Acid in Various Solvents at 298.15 K (Mole Fraction x10³)

This table demonstrates the wide range of solubility for a single indole compound across different solvents. Data adapted from published studies.

SolventMole Fraction (x10³)
Ethyl acetate 100.20
Dimethyl Sulfoxide (DMSO) 77.40
N,N-dimethylformamide (DMF) 71.90
n-Butanol 46.10
Acetone 43.10
Isopropanol 35.80
1,4-Dioxane 35.30
n-Propanol 33.60
Ethanol 29.80
Methanol 26.20
Acetonitrile 11.20
Chloroform 0.44

(Note: Data derived from a study on Indole-3-acetic acid and may not be representative of all indole derivatives but illustrates the principle of solvent effects.)[21]

Experimental Protocols

Protocol 1: Preparation of an Indole Compound Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of the indole compound in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the appropriate volume of high-purity DMSO (or other suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If the solid does not dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[3] Visually inspect to ensure no solid particles remain.

  • Sterile Filter (Optional): If the stock solution is for cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[22]

Protocol 2: Using Cyclodextrins for Solubility Enhancement
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A concentration of 1-10% (w/v) is a typical starting point.[11]

  • Add Indole Compound: Add the solid indole compound directly to the HP-β-CD solution.

  • Complexation: Mix the suspension vigorously. This can be done by shaking or sonicating the mixture at room temperature or with gentle heat (e.g., 40-50°C) for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized indole compound in this supernatant must be accurately determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This clarified, quantified solution can then be used in your biological assay.

Visualizations

Experimental & Logical Workflows

G start_node Start: Prepare Indole Compound for Assay A Add stock to aqueous buffer start_node->A 1. Prepare 10-50 mM stock in DMSO process_node process_node decision_node decision_node result_node result_node fail_node fail_node B Soluble? A->B Observe C Proceed with Assay B->C Yes D Troubleshoot Solubility (See Decision Tree) B->D No (Precipitation)

Caption: General workflow for preparing indole compounds for biological assays.

G problem_node Problem: Compound Precipitates in Aqueous Buffer D1 Is compound ionizable? problem_node->D1 decision_node decision_node action_node action_node solution_node solution_node A1 Adjust Buffer pH (away from pKa) D1->A1 Yes D2 Is final concentration > 1% DMSO? D1->D2 No S1 Solubility Achieved A1->S1 If successful A2 Reduce DMSO concentration (make more dilute stock) D2->A2 Yes A3 Use Excipients: Add Cyclodextrin (HP-β-CD) D2->A3 No A2->D2 Re-evaluate S2 Solubility Achieved A3->S2 If successful A4 Advanced Formulation: Nanoparticles, Liposomes A3->A4 If fails

Caption: Decision tree for troubleshooting indole compound precipitation.

Signaling Pathway Example

Many indole-based compounds are developed as kinase inhibitors in cancer research.[1][23] Poor solubility can lead to inaccurate IC50 values and misleading structure-activity relationship (SAR) data.[16] This diagram shows a simplified signaling pathway often targeted by such compounds.

G receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K receptor->PI3K Growth Factor pathway_node pathway_node target_node target_node inhibitor Indole-based Inhibitor Akt Akt inhibitor->Akt outcome Cell Growth, Proliferation, Survival PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Phosphorylation mTOR->outcome

Caption: Simplified PI3K/Akt/mTOR pathway targeted by an indole inhibitor.

References

Validation & Comparative

Comparative study of indole synthesis methods (Fischer vs. Reissert)

Author: BenchChem Technical Support Team. Date: November 2025

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the efficient synthesis of the indole nucleus has been a central focus in organic chemistry for over a century. Among the myriad of named reactions to construct this bicyclic heterocycle, the Fischer and Reissert syntheses remain two of the most classical and widely utilized methods. This guide provides a detailed comparison of these two seminal approaches, offering insights into their mechanisms, scope, limitations, and experimental protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

The Fischer Indole Synthesis: A Century-Old Workhorse

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone.[1][2] The arylhydrazone is typically formed in situ or isolated from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][3]

The reaction can be catalyzed by a wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][4] A key advantage is the potential for a one-pot synthesis where the arylhydrazine and carbonyl compound are subjected to indolization conditions without isolating the intermediate hydrazone.[2]

Reaction Mechanism

The mechanism of the Fischer indole synthesis has been extensively studied. It proceeds through the following key steps:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[3][4]

  • [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][2][4]

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon to form a cyclic aminal (aminoindoline).[2]

  • Elimination: Under acidic conditions, a molecule of ammonia is eliminated to yield the final aromatic indole product.[1][2]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A Arylhydrazine C Arylhydrazone A->C + Acid Catalyst - H₂O B Aldehyde or Ketone B->C + Acid Catalyst - H₂O D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Protonation F Di-imine Intermediate E->F Rearrangement G Cyclic Aminal (Aminoindoline) F->G Rearomatization & Intramolecular Attack H Indole G->H Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: A Two-Step Approach

Developed by Arnold Reissert in 1897, this method provides an alternative route to indoles, starting from an ortho-nitrotoluene and diethyl oxalate.[5] The synthesis involves two main transformations: a base-catalyzed condensation followed by a reductive cyclization.[5][6][7]

This method is particularly useful for synthesizing indole-2-carboxylic acids, which can then be decarboxylated upon heating to yield the parent indole.[5][6][7] Potassium ethoxide is often preferred over sodium ethoxide as the base for the initial condensation, as it can lead to better yields.[5]

Reaction Mechanism

The Reissert synthesis proceeds via two distinct stages:

  • Condensation: In the presence of a strong base (e.g., potassium ethoxide), the acidic methyl group of the o-nitrotoluene is deprotonated. The resulting carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction to form an ethyl o-nitrophenylpyruvate.[5][6]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino group, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.[5][6][8] The newly formed aniline then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid or its ester.[6][7]

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A o-Nitrotoluene C Ethyl o-nitrophenylpyruvate A->C + Base (e.g., KOEt) B Diethyl Oxalate B->C + Base (e.g., KOEt) D Ethyl o-aminophenylpyruvate C->D Reduction (e.g., Zn/AcOH) E Intramolecular Cyclization D->E Spontaneous F Indole-2-carboxylic acid (or ester) E->F - H₂O

Caption: Mechanism of the Reissert Indole Synthesis.

Comparative Analysis

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials Arylhydrazine and an aldehyde or ketone.[1][4]ortho-Nitrotoluene and diethyl oxalate.[5]
Reaction Type Acid-catalyzed thermal cyclization via a[2][2]-sigmatropic rearrangement.[1][4]Base-catalyzed condensation followed by reductive cyclization.[5][6]
Key Reagents Brønsted or Lewis acids (e.g., PPA, ZnCl₂).[1][4]Strong base (e.g., KOEt) and a reducing agent (e.g., Zn/AcOH, H₂/Pd).[5][6]
Key Intermediate Arylhydrazone, enamine tautomer.[3][4]Ethyl o-nitrophenylpyruvate.[5][9]
Scope Broad scope for substituted indoles. Can use unsymmetrical ketones, though mixtures may result.[2]Primarily for indoles substituted at the 2-position with a carboxylic acid/ester.[6]
Limitations Fails with acetaldehyde to produce the parent indole directly.[1][2] Sensitive to harsh conditions.Requires specifically substituted ortho-nitrotoluenes. The final product often requires decarboxylation.[6]
Conditions Typically requires elevated temperatures and strong acidic conditions.[1][10]Two distinct steps: initial base-catalyzed reaction, followed by reduction.[5]
Byproducts Ammonia. Potential for aldol or Friedel-Crafts side products.[1]Water.

Experimental Protocols

General Protocol for Fischer Indole Synthesis

Synthesis of 2-Phenylindole:

  • Hydrazone Formation: Phenylhydrazine is reacted with acetophenone (often in a solvent like ethanol or acetic acid) to form the corresponding phenylhydrazone. This step can be a simple mixing at room temperature or with gentle heating.[1]

  • Indolization: The isolated phenylhydrazone is added to a suitable acid catalyst, such as polyphosphoric acid or a solution of zinc chloride in a high-boiling solvent.

  • Heating: The reaction mixture is heated, typically under reflux, for several hours (e.g., 2-4 hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is poured into ice-water. The precipitated solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.

General Protocol for Reissert Indole Synthesis

Synthesis of Indole-2-carboxylic acid:

  • Condensation: ortho-Nitrotoluene and diethyl oxalate are added to a solution of potassium ethoxide in dry ethanol under an inert atmosphere. The mixture is stirred, often at a controlled temperature (e.g., 35–40 °C), until the condensation is complete.[6]

  • Intermediate Isolation/Hydrolysis: The resulting ethyl o-nitrophenylpyruvate can be isolated or directly hydrolyzed with aqueous acid (e.g., 20% HCl) to the corresponding pyruvic acid.[6]

  • Reductive Cyclization: The o-nitrophenylpyruvic acid is dissolved in a solvent mixture like aqueous acetic acid. A reducing agent, such as zinc dust or iron powder, is added portion-wise while controlling the temperature.[5][6]

  • Workup: After the reduction is complete, the reaction mixture is filtered to remove the metal salts. The filtrate is cooled, and the product, indole-2-carboxylic acid, crystallizes out. It is then collected by filtration and can be purified by recrystallization.

  • (Optional) Decarboxylation: The indole-2-carboxylic acid is heated above its melting point until carbon dioxide evolution ceases, yielding indole.[6][7]

Experimental Workflows

Fischer_Workflow A Mix Arylhydrazine & Carbonyl Compound B Isolate/Form Hydrazone A->B C Add Acid Catalyst (e.g., PPA, ZnCl₂) B->C D Heat Under Reflux (2-4h) C->D E Cool & Quench in Ice-Water D->E F Filter Crude Product E->F G Purify (Recrystallization) F->G H Final Indole Product G->H

Caption: General workflow for the Fischer Indole Synthesis.

Reissert_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: (Optional) A Mix o-Nitrotoluene, Diethyl Oxalate & Base (KOEt) B Isolate/Hydrolyze Pyruvate Intermediate A->B C Dissolve Intermediate in Solvent (e.g., AcOH) B->C D Add Reducing Agent (e.g., Zn dust) C->D E Filter & Isolate Product D->E F Heat to Decarboxylate E->F G Final Indole Product E->G Indole-2-carboxylic acid F->G

Caption: General workflow for the Reissert Indole Synthesis.

Conclusion

Both the Fischer and Reissert methods are powerful tools for the synthesis of indoles, each with a distinct set of advantages and ideal applications.

  • The Fischer Indole Synthesis is highly versatile and broadly applicable for a wide range of substituted indoles. Its ability to be performed in a single pot makes it an attractive option for rapid analog synthesis. However, researchers must be mindful of the often harsh acidic and thermal conditions, which may not be suitable for sensitive substrates, and the potential for regioisomeric mixtures when using unsymmetrical ketones.

  • The Reissert Indole Synthesis , while being a multi-step process, offers a more controlled route to specific products, particularly indole-2-carboxylic acids. It avoids the strongly acidic rearrangement conditions of the Fischer synthesis. This method is the preferred choice when the target molecule requires a carboxylic acid handle at the C2-position for further functionalization or when the starting materials for the Fischer route are inaccessible.

Ultimately, the choice between these two classic methods will be dictated by the specific substitution pattern of the desired indole, the stability of the substrates to the reaction conditions, and the availability of the starting materials.

References

A Comparative Guide to N-(1H-indol-3-ylmethyl)cyclohexanamine and Other Arylcyclohexylamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical and Practical Overview for Drug Development Professionals

This guide provides a comparative analysis of N-(1H-indol-3-ylmethyl)cyclohexanamine and other prominent arylcyclohexylamine derivatives. Due to a lack of publicly available experimental data on this compound, this document focuses on a structural comparison and predicted pharmacological profile based on established structure-activity relationships (SAR) within the arylcyclohexylamine class. This is supplemented with quantitative data for well-characterized analogs—phencyclidine (PCP), ketamine, and methoxetamine (MXE)—to provide a reference framework for researchers.

Introduction to Arylcyclohexylamines

Arylcyclohexylamines are a class of psychoactive compounds known for their dissociative anesthetic, analgesic, and hallucinogenic properties. Their primary mechanism of action is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] By binding to a site within the receptor's ion channel (often referred to as the PCP site), these compounds block the influx of calcium ions, leading to their characteristic pharmacological effects.[2]

The archetypal arylcyclohexylamine, phencyclidine (PCP), was initially developed as an anesthetic but was later discontinued for human use due to its severe psychotomimetic side effects.[2] This led to the development of derivatives like ketamine, which has a shorter duration of action and a more manageable side-effect profile, leading to its widespread use in medicine.[3] The class has since expanded to include a wide range of research chemicals and designer drugs, each with unique pharmacological nuances.

This guide will examine the structural features of this compound and compare it to PCP, ketamine, and MXE, offering insights into its potential as a novel research tool.

Structural and Mechanistic Overview

The core structure of an arylcyclohexylamine consists of a cyclohexyl ring and an amino group, with an aryl moiety attached to the same carbon as the amine. Variations in the aryl group, the amine substituent, and the cyclohexyl ring give rise to a diverse range of pharmacological activities.

This compound: A Structural Anomaly

This compound presents a significant structural deviation from classic arylcyclohexylamines. Instead of a phenyl or substituted phenyl group, it features an indol-3-ylmethyl moiety. This introduces a larger, more complex, and electronically distinct heterocyclic system into the core structure. The indole nucleus is a common scaffold in neuropharmacology, known to interact with a variety of receptors, including serotonin and dopamine receptors.

Comparative Pharmacological Data

The following table summarizes the receptor binding affinities (Ki values) of PCP, ketamine, and MXE at key central nervous system targets. A lower Ki value indicates a higher binding affinity.

CompoundNMDA Receptor (PCP site) Ki (nM)Dopamine D2 Receptor Ki (nM)µ-Opioid Receptor Ki (µM)
Phencyclidine (PCP)59>10,000>10
Ketamine300-800[4]>10,000[5]7-28[4]
Methoxetamine (MXE)257[6]>10,000[6]Insignificant affinity[6]

Structure-Activity Relationship (SAR) and Predictions for this compound

Based on the established SAR of arylcyclohexylamines, we can speculate on the potential pharmacological profile of this compound:

  • Aryl Group: The replacement of the phenyl ring with a larger indole moiety is the most significant modification. The size and electronic properties of the aryl group are critical determinants of NMDA receptor affinity.[7] The indole ring may alter the binding orientation within the PCP site or introduce interactions with other receptor systems.

  • Amine Substitution: The cyclohexylamino group is a relatively bulky, non-polar substituent. N-alkyl substitutions are known to influence potency.[7]

  • Potential for Polypharmacology: Given the prevalence of the indole scaffold in ligands for serotonergic and dopaminergic receptors, this compound may exhibit significant off-target activities, potentially leading to a more complex pharmacological profile than traditional arylcyclohexylamines.

Prediction: It is plausible that this compound retains some affinity for the NMDA receptor, though likely with a different potency compared to PCP or ketamine. The presence of the indole group strongly suggests the potential for interactions with other monoamine receptors, which would require experimental verification.

Experimental Protocols

To experimentally determine the pharmacological profile of this compound, the following standard assays are recommended:

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the PCP site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat brain cortices are homogenized in a cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand for the PCP site, typically [3H]MK-801, and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8][9]

In Vitro Functional Assay: Calcium Flux Measurement

Objective: To determine the functional activity (antagonism) of the test compound at the NMDA receptor.

Methodology:

  • Cell Culture: A cell line expressing functional NMDA receptors (e.g., HEK293 cells co-transfected with NMDA receptor subunits) is cultured in a multi-well plate.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Receptor Activation and Measurement: The NMDA receptor is activated by the addition of glutamate and a co-agonist (glycine or D-serine). The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium influx (IC50) is determined to quantify its antagonist potency.[10]

Visualizing Pathways and Workflows

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel (PCP Site) Glutamate->NMDAR:glu Glycine Glycine/D-Serine Glycine->NMDAR:gly Arylcyclohexylamine Arylcyclohexylamine (e.g., Ketamine) Arylcyclohexylamine->NMDAR:channel Ca_influx Ca²⁺ Influx (Blocked) Downstream Downstream Signaling (e.g., CaMKII, CREB) (Inhibited) Ca_influx->Downstream

Caption: Generalized signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.

Experimental Workflow for Pharmacological Characterization

Pharma_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Reporting start Novel Compound Synthesis (e.g., this compound) receptor_binding Radioligand Binding Assays (NMDA, Dopamine, Serotonin, Opioid) start->receptor_binding functional_assays In Vitro Functional Assays (e.g., Calcium Flux, Electrophysiology) receptor_binding->functional_assays in_vivo Animal Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) functional_assays->in_vivo data_analysis Data Analysis & SAR in_vivo->data_analysis report Publish Comparison Guide data_analysis->report

Caption: Workflow for the pharmacological characterization of a novel arylcyclohexylamine.

Conclusion

While this compound belongs structurally to the broader family of substituted cyclohexanamines, its unique indol-3-ylmethyl group sets it apart from classic arylcyclohexylamines like PCP and ketamine. The absence of experimental data necessitates a cautious and theoretical approach to predicting its pharmacological profile. Based on established structure-activity relationships, it is hypothesized that this compound may interact with the NMDA receptor, but its larger and electronically different "aryl" moiety could significantly alter its affinity and selectivity. Furthermore, the indole nucleus raises the strong possibility of interactions with other CNS receptors, potentially leading to a complex polypharmacological profile.

For researchers and drug development professionals, this compound represents an intriguing but uncharacterized molecule. The experimental protocols and comparative data provided in this guide offer a clear roadmap for its systematic evaluation. Future in vitro and in vivo studies are essential to elucidate its true pharmacological properties and to determine its potential as a novel tool for neuroscience research or as a lead compound for therapeutic development.

References

A Comparative Analysis of N-Methyl and N-Cyclohexyl Indole Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the N-1 position of the indole ring plays a crucial role in modulating the pharmacological profile of these compounds by influencing their steric bulk, lipophilicity, and interaction with biological targets.

This guide seeks to provide a framework for comparing N-methyl and N-cyclohexyl indole derivatives for researchers, scientists, and drug development professionals. However, due to the limited direct comparative data, the following sections will primarily focus on the general biological activities reported for each class of compounds and provide representative experimental protocols for commonly used assays in the field.

General Biological Activities: An Overview

N-Methyl Indole Derivatives

N-methylation of the indole nitrogen is a common strategy in drug design. The methyl group is a small, lipophilic substituent that can enhance metabolic stability and influence receptor binding affinity. Studies have reported a wide array of biological activities for N-methyl indole derivatives, including:

  • Anticancer Activity: N-methyl indole derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, certain N-methylated indole compounds have shown activity against various cancer cell lines.[1][2][3][4]

  • Anti-inflammatory Effects: Some N-methyl indole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[5][6]

  • Antimicrobial and Antiviral Properties: The N-methyl indole scaffold has been explored for the development of agents targeting microbial and viral infections.

N-Cyclohexyl Indole Derivatives

The N-cyclohexyl group is a significantly bulkier and more lipophilic substituent compared to the methyl group. This difference in size and physicochemical properties is expected to have a profound impact on the biological activity of the parent indole molecule. However, there is a conspicuous lack of extensive research on N-cyclohexyl indole derivatives in the public domain. The available literature provides limited examples, often as part of broader structure-activity relationship (SAR) studies that do not focus on a direct comparison with N-methyl analogs. The increased lipophilicity conferred by the cyclohexyl group could potentially influence pharmacokinetic properties such as membrane permeability and protein binding.

Experimental Protocols

To facilitate future comparative studies, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of indole derivatives.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) is incubated with the cell membranes and varying concentrations of the test compound (N-methyl or N-cyclohexyl indole derivative).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to screen for anticancer activity.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the N-methyl or N-cyclohexyl indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in stimulated macrophages.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.

  • Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the indole derivatives for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The concentration of the compound that inhibits 50% of the NO production (IC₅₀) is determined.

Signaling Pathways and Experimental Workflow

The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects might involve the modulation of pathways related to apoptosis or cell cycle regulation. A typical experimental workflow to compare the biological activity of N-methyl and N-cyclohexyl indole derivatives would involve synthesis, in vitro screening, and subsequent in vivo studies for promising candidates.

experimental_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Studies (for promising candidates) Synthesis_N_Methyl Synthesis of N-Methyl Indole Analog Receptor_Binding Receptor Binding Assays Synthesis_N_Methyl->Receptor_Binding Functional_Assays Functional Assays (e.g., Cytotoxicity, Anti-inflammatory) Synthesis_N_Methyl->Functional_Assays Synthesis_N_Cyclohexyl Synthesis of N-Cyclohexyl Indole Analog Synthesis_N_Cyclohexyl->Receptor_Binding Synthesis_N_Cyclohexyl->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Functional_Assays->SAR_Analysis Pharmacokinetics Pharmacokinetic Profiling SAR_Analysis->Pharmacokinetics Efficacy_Models Animal Models of Disease Pharmacokinetics->Efficacy_Models

Caption: Experimental workflow for comparing N-methyl and N-cyclohexyl indole derivatives.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient direct comparative data to provide a definitive guide on the relative biological activities of N-methyl versus N-cyclohexyl indole derivatives. While N-methyl indoles have been extensively studied across various therapeutic areas, N-cyclohexyl analogs remain largely unexplored.

To address this knowledge gap, future research should focus on the parallel synthesis and evaluation of N-methyl and N-cyclohexyl derivatives of the same indole core structures. Such studies, employing a battery of standardized in vitro and in vivo assays, would provide the much-needed quantitative data to establish clear structure-activity relationships. This would not only enhance our fundamental understanding of how N-substituents modulate the biological properties of indoles but also guide the rational design of more potent and selective drug candidates. The experimental protocols and workflow outlined in this guide provide a framework for conducting such valuable comparative investigations.

References

Validating the Anti-Proliferative Potential of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-proliferative effects of N-(1H-indol-3-ylmethyl)cyclohexanamine. Due to the limited availability of direct experimental data for this specific compound, this document evaluates its potential by comparing the known anti-proliferative activities of structurally similar indole derivatives with established anti-cancer agents. The indole scaffold is a common motif in many compounds with demonstrated anti-cancer properties, making this a valuable approach for preliminary assessment.[1][2][3][4][5][6][7]

Comparative Analysis of Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various indole derivatives and standard chemotherapeutic drugs against several human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of novel indole compounds like this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indole Derivatives
Compound 5 (indole-aryl amide)HT29 (Colon)2.61[1]
PC3 (Prostate)0.39[1]
J6 (Jurkat)0.37[1]
6e (indole-2-carboxylate)HepG2 (Liver)3.78 ± 0.58[2]
A549 (Lung)Not specified[2]
MCF7 (Breast)Not specified[2]
9l (indole-2-carboxylate)HepG2 (Liver)Not specified[2]
A549 (Lung)Not specified[2]
MCF7 (Breast)24.08 ± 1.76[2]
7d (N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative)HeLa (Cervical)0.52[8][9]
MCF-7 (Breast)0.34[8][9]
HT-29 (Colon)0.86[8][9]
Standard Chemotherapeutic Drugs
Cisplatin A549 (Lung)0.71 - 5.97[10]
PC9 (Lung)Not specified[10]
Doxorubicin WPMY-1 (Prostate)Not specified[11]
HPRF (Prostate)Not specified[11]
BPH-1 (Prostate)Not specified[11]
Etoposide HepG2, A549, MCF7Less potent than 6e and 9l[2]

Key Signaling Pathways in Cell Proliferation

The anti-proliferative activity of many cancer therapeutics is achieved by modulating key signaling pathways that control cell growth and division. The diagram below illustrates a simplified overview of the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and are common targets for drug development.[12][13][14][15] The indole derivative 2,2′-Diphenyl-3,3′-Diindolylmethane, for instance, has been shown to induce apoptosis in breast cancer cells by inhibiting molecules downstream of the EGFR pathway, such as STAT3, Akt, and ERK1/2.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PI3K/Akt and MAPK/ERK Signaling Pathways.

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the anti-proliferative effects of a test compound. Below are detailed methodologies for common in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for In Vitro Anti-Proliferative Screening

The following diagram illustrates a typical workflow for the initial screening and validation of a novel compound's anti-proliferative activity.

G A Compound Synthesis and Characterization B Selection of Cancer Cell Lines A->B C In Vitro Cytotoxicity Assay (e.g., MTT or SRB) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E G In Vivo Studies (Animal Models) D->G F Western Blot for Signaling Pathway Proteins E->F

Caption: In Vitro Anti-Proliferative Screening Workflow.

Conclusion

While direct experimental evidence for the anti-proliferative effects of this compound is not yet available, the extensive research on analogous indole derivatives suggests that this compound class holds significant potential for the development of novel anti-cancer therapeutics. The comparative data and standardized protocols provided in this guide offer a framework for the systematic evaluation of this and other novel chemical entities. Further in vitro and in vivo studies are warranted to fully characterize the biological activity and therapeutic potential of this compound.

References

Unveiling the Anticancer Potential of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

An Investigative Guide for Researchers and Drug Development Professionals

The quest for novel, more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Both indole and cyclohexanamine derivatives have independently shown promise as scaffolds for the development of potent anticancer agents.[1][2] This guide introduces N-(1H-indol-3-ylmethyl)cyclohexanamine, a compound that synergistically combines these two key pharmacophores. While direct experimental data on the anticancer efficacy of this specific molecule is not yet publicly available, its structural components suggest a high potential for therapeutic activity.

This document serves as a proactive comparative framework, designed to guide future research and development. It outlines the established anticancer properties of related compounds, proposes a comprehensive experimental plan to evaluate the efficacy of this compound, and provides templates for data presentation and visualization, setting the stage for its comparison with well-known anticancer drugs.

Comparative Efficacy Data: A Forward-Looking Analysis

To rigorously evaluate the potential of this compound, its performance must be benchmarked against established anticancer drugs, particularly those with indole moieties that have secured FDA approval. The following table provides a template for comparing the in-vitro cytotoxicity (IC50 values) of our compound of interest against leading indole-based therapeutics across a panel of cancer cell lines.

Table 1: Comparative In-Vitro Cytotoxicity (IC50, µM) of this compound and Known Indole-Based Anticancer Drugs

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HT-29)Glioblastoma (U87)Prostate Cancer (PC-3)
This compound Data PendingData PendingData PendingData PendingData Pending
SunitinibReference IC50Reference IC50Reference IC50Reference IC50Reference IC50
PanobinostatReference IC50Reference IC50Reference IC50Reference IC50Reference IC50
VinblastineReference IC50Reference IC50Reference IC50Reference IC50Reference IC50

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Reference IC50 values are to be populated from peer-reviewed literature.

Proposed Mechanisms of Action and Key Signaling Pathways

The indole nucleus is a versatile scaffold known to interact with various biological targets implicated in cancer progression.[3] Based on existing literature for indole derivatives, this compound could potentially exert its anticancer effects through several mechanisms, including:

  • Tubulin Polymerization Inhibition: Many indole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

  • Kinase Inhibition: The indole ring can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.[6]

  • Induction of Apoptosis: Indole derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[6]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to cell cycle arrest and apoptosis.

G cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases (e.g., VEGFR, PDGFR) Compound->Kinases Inhibition Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2, Caspases) Compound->Apoptosis_Reg Modulation G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Efficacy Evaluation

To substantiate the therapeutic potential of this compound, a series of standardized in-vitro and in-vivo experiments are proposed.

In-Vitro Efficacy Assessment

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if the compound induces apoptosis.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram outlines the proposed experimental workflow for in-vitro evaluation.

G Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Data_Analysis Data Analysis & Conclusion Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for in-vitro anticancer evaluation.

In-Vivo Efficacy Assessment

1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer this compound (e.g., via intraperitoneal injection) at various dosages daily or on a set schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and perform histological and immunohistochemical analysis.

Table 2: Template for In-Vivo Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlData PendingN/AData Pending
This compound (X mg/kg) Data PendingData PendingData Pending
This compound (Y mg/kg) Data PendingData PendingData Pending
Positive Control (e.g., Sunitinib)Data PendingData PendingData Pending

Concluding Remarks

This compound represents a promising, yet unexplored, candidate for anticancer drug development. Its hybrid structure, combining the well-established anticancer potential of indole and cyclohexanamine moieties, provides a strong rationale for its investigation. The experimental framework and comparative templates provided in this guide are intended to catalyze and structure future research efforts. The systematic evaluation of its efficacy against a panel of cancer cell lines and in preclinical models, benchmarked against current standards of care, will be crucial in determining its potential as a next-generation anticancer therapeutic.

References

A Comparative Guide to Analytical Methods for the Quantification of N-(1H-indol-3-ylmethyl)cyclohexanamine and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific, validated analytical methods for the direct quantification of N-(1H-indol-3-ylmethyl)cyclohexanamine were publicly available. This guide therefore provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—that are routinely used for the quantification of structurally similar indole-containing compounds. The experimental data and protocols presented are derived from published methods for these related analytes and serve as a representative framework for the development and validation of a method for the target compound.

Introduction

This compound is a synthetic compound containing an indole moiety, a common structural feature in many biologically active molecules. Accurate and precise quantification of such compounds is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide compares the performance of HPLC with UV detection, GC-MS, and LC-MS/MS for the analysis of indole derivatives, providing a basis for selecting and developing a suitable method for this compound.

Comparison of Analytical Method Performance

The performance of different analytical techniques can be evaluated based on key validation parameters. The following table summarizes typical performance data for the quantification of indole derivatives using HPLC, GC-MS, and LC-MS/MS, based on published literature.

Table 1: Summary of Quantitative Performance Data for Indole Derivative Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.997[1]Typically > 0.99> 0.998[2]
Limit of Detection (LOD) ~3 µg/mL[3][4]ng/mL rangeDown to pg/mL range[5]
Limit of Quantification (LOQ) ~9.5 µg/mL[3][4]ng/mL range0.1 - 1 ng/mL[2][6]
Accuracy (% Recovery) 98.0 - 102.0%[3][4]90 - 110% (Typical)93 - 113%[6]
Precision (%RSD) < 2%[1]< 15% (Typical)< 11%[6]
Selectivity ModerateHighVery High
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility. The following sections outline representative experimental protocols for the analysis of indole-containing compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of moderately polar and non-volatile compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A Reverse-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1][3][4]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[2]

  • Detection: UV detection at a wavelength where the indole chromophore has maximum absorbance, often around 280-300 nm.[1]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Autosampler Injection Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction & Concentration Deriv Derivatization (If necessary) Sample->Deriv Vial Transfer to GC Vial Deriv->Vial Injection GC Inlet Injection Vial->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration (SIM or Extracted Ion) TIC->Integration Quantification Quantification Integration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., with ACN) Sample->Precip Centri Centrifugation Precip->Centri Inject Inject Supernatant Centri->Inject Separation UPLC/HPLC Separation Inject->Separation Ionization Ionization (ESI or APCI) Separation->Ionization MRM MRM Detection (Q1 -> Q2 -> Q3) Ionization->MRM Chromatogram Generate MRM Chromatogram MRM->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Internal Standard Integration->Quantification

References

Unlocking the Therapeutic Potential of (1H-indol-3-yl)alkyl Derivatives: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1H-indol-3-yl)alkyl derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of more potent and selective drug candidates.

The versatile structure of the indole ring allows for substitutions at various positions, leading to a diverse array of biological activities. This guide delves into specific examples of (1H-indol-3-yl)alkyl derivatives, summarizing their inhibitory concentrations against cancer cell lines and microbial strains. The presented data highlights how modifications to the indole core and its appendages influence biological efficacy.

Anticancer Activity of Indole-Aryl-Amide Derivatives

A study by an unnamed source explored a series of indole-aryl-amide derivatives and their antiproliferative activity against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects.

Table 1: Anticancer Activity of (1H-indol-3-yl)alkyl Amide Derivatives

Compound IDR GroupHT29 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
1 H>500>500>500
2 4-aminophenylacetyl>500>5000.81
3 4-aminophenylacetyl x 2>5005.64>500
4 4-aminomethylphenyl0.961.870.84
5 4-(4-methylphenol)aminomethylphenyl2.61>500>500
6 4-acetamidoaminomethylphenyl>500>500>500
7 4-(3-hydroxypropyl)aminomethylphenyl>500>500>500

Data sourced from a study on indole-aryl-amide derivatives. The specific publication is not cited here.

The SAR analysis of these compounds suggests that the nature of the substituent on the amide nitrogen is critical for cytotoxic activity. The unsubstituted derivative (1) was inactive. The introduction of a 4-aminophenylacetyl group (2) conferred potent activity against the MCF7 breast cancer cell line. Interestingly, the simple 4-aminomethylphenyl substituent (4) resulted in broad-spectrum activity against HT29, HeLa, and MCF7 cells. Further modifications to this phenyl ring, as seen in compounds 5 , 6 , and 7 , led to a significant decrease or complete loss of activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the indole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT_Workflow cluster_prep Cell Preparation and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cell lines cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of indole derivatives add_compound 5. Add compounds to wells compound_prep->add_compound incubation_treatment 6. Incubate for 24-72 hours add_compound->incubation_treatment add_mtt 7. Add MTT solution to each well incubation_mtt 8. Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer 9. Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance 10. Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 11. Calculate cell viability (%) determine_ic50 12. Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

A proposed mechanism of action for some antimicrobial indole derivatives is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Conclusion

The (1H-indol-3-yl)alkyl scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of specific substitutions in modulating the anticancer and antimicrobial activities of these derivatives. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to design and evaluate novel indole-based compounds with enhanced potency and selectivity. Future studies should continue to explore diverse substitutions and delve deeper into the molecular mechanisms of action to fully exploit the therapeutic potential of this remarkable heterocyclic system.

Lack of In Vivo Validation Data for N-(1H-indol-3-ylmethyl)cyclohexanamine Prompts Analysis of a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific in vivo validation studies for the in vitro results of N-(1H-indol-3-ylmethyl)cyclohexanamine necessitates a comparative analysis of a closely related indole derivative, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), to illustrate the translational potential from preclinical in vitro findings to in vivo efficacy.

Initial comprehensive searches for published literature and experimental data on this compound revealed a significant gap in publicly available in vivo studies that would validate any existing in vitro findings. To fulfill the core request of providing a comparative guide for researchers, this report focuses on HMPH, a compound with a shared indole scaffold and available data from both in vitro and in vivo anti-inflammatory studies. This analog serves as a pertinent case study to demonstrate the critical process of validating laboratory findings in living organisms.

Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity of HMPH

The following tables summarize the key quantitative data from in vitro and in vivo studies on HMPH, showcasing the compound's anti-inflammatory properties.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of HMPH
Assay TypeCell Line / SystemKey ParameterResultReference
Free Radical ScavengingDPPH AssayIC50Data not explicitly quantified in the provided abstract, but noted as active.[1]
Lipid Peroxidation Inhibition-IC50135 ± 9 µM[1]
ROS Generation InhibitionLPS-stimulated RAW-264.7 cells-HMPH inhibited ROS generation.[1]
Nitric Oxide (NO) ReleaseLPS-stimulated RAW-264.7 cells-HMPH inhibited NO release.[1]
TNF-α Release InhibitionLPS-stimulated mouse peritoneal macrophages & human PBMCs-Significantly reduced at >50 µM.[1]
Table 2: In Vivo Anti-Inflammatory Activity of HMPH in Rat Models
Animal ModelDosageKey ParameterResultReference
Carrageenan-Induced Paw Edema25 and 50 mg/kgPaw InflammationReduced acute paw inflammation.[1]
Air-Pouch Lavage25 and 50 mg/kgNeutrophil InfiltrationAttenuated neutrophil infiltration.[1]
Air-Pouch Lavage25 and 50 mg/kgMyeloperoxidase (MPO)Reduced MPO levels.[1]
Air-Pouch Lavage25 and 50 mg/kgNitrite LevelsReduced nitrite levels.[1]
Air-Pouch Lavage25 and 50 mg/kgTNF-α LevelsReduced TNF-α levels.[1]
Bronchoalveolar Lavage (BAL)25 and 50 mg/kgNeutrophil InfiltrationAttenuated neutrophil infiltration.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the findings.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound. A solution of DPPH, a stable free radical, is mixed with the test compound.[2][3] If the compound has antioxidant properties, it will donate a hydrogen atom to DPPH, reducing it to DPPH-H and causing a color change from violet to yellow, which is measured spectrophotometrically.[2] The percentage of scavenging activity is calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[3][4]

2. LPS-Induced Reactive Oxygen Species (ROS) Generation in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are cultured and pre-treated with the test compound before stimulation with lipopolysaccharide (LPS).[5][6] Intracellular ROS production is measured using a fluorescent probe like 2',7'-dichlorofluorescin-diacetate (DCFH-DA).[5][6] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured to quantify the level of intracellular ROS.[6]

3. LPS-Induced TNF-α Release Assay

Mouse peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs) are treated with the test compound and then stimulated with LPS to induce an inflammatory response.[1] The concentration of the pro-inflammatory cytokine TNF-α released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.[8][9] An inflammatory agent, carrageenan, is injected into the plantar surface of a rat's hind paw, causing localized edema.[8][10] The test compound is administered prior to the carrageenan injection.[8] The volume of the paw is measured at various time points after carrageenan injection to assess the extent of swelling and the anti-inflammatory effect of the compound.[8][9]

2. Air Pouch Model of Inflammation in Rats

A subcutaneous air pouch is created on the dorsal side of a rat by injecting sterile air.[11][12] This forms a cavity with a lining similar to the synovial membrane.[12] An inflammatory agent is then injected into the pouch, followed by the test compound.[12] After a specific period, the exudate from the pouch is collected and analyzed for the number of infiltrating inflammatory cells (like neutrophils) and the levels of inflammatory mediators such as myeloperoxidase (MPO), nitrites, and TNF-α.[1][11]

Visualizing the Molecular Pathway and Experimental Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

G TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

G In Vitro to In Vivo Validation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_assays Antioxidant & Anti-inflammatory Assays (DPPH, ROS, TNF-α release) invitro_results Positive Results: - Radical Scavenging - Reduced ROS & TNF-α invitro_assays->invitro_results animal_models Animal Models of Inflammation (Carrageenan Paw Edema, Air Pouch) invitro_results->animal_models Proceed to In Vivo Testing invivo_results Positive Results: - Reduced Edema - Decreased Inflammatory Markers animal_models->invivo_results conclusion Conclusion: Compound has potential as an anti-inflammatory agent invivo_results->conclusion Confirms In Vitro Findings

Caption: General workflow for the in vivo validation of in vitro anti-inflammatory findings.

References

Comparative Docking Studies of Indole Derivatives on Target Proteins: Tubulin and Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic potential. The versatility of the indole ring allows for diverse substitutions, leading to a vast chemical space of derivatives with a wide array of biological activities. This guide provides a comparative overview of the performance of various indole derivatives as inhibitors of two key protein targets: Tubulin and Cyclooxygenase-2 (COX-2). The information presented herein is supported by data from molecular docking studies and in-vitro experimental assays, offering a valuable resource for researchers in drug discovery and development.

Performance of Indole Derivatives: A Comparative Analysis

The inhibitory potential of indole derivatives against Tubulin and COX-2 is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) from in-vitro assays and binding energy or docking scores from computational studies. Lower IC50 values and more negative binding energies generally indicate higher potency.

Indole Derivatives as Tubulin Inhibitors

Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Many indole derivatives target the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[1]

Table 1: Comparative Performance of Indole Derivatives as Tubulin Inhibitors

Indole Derivative ClassRepresentative Compound/ReferenceTarget Cancer Cell Line(s)In-vitro IC50 (µM)Tubulin Polymerization IC50 (µM)Docking Score/Binding Energy (kcal/mol)Target PDB ID
Indole-based TMP AnalogsCompound 5m[2]HeLa, A549, K562, HCT-1160.11 - 1.40.37Not Reported4O2B[2]
Fused Indole DerivativesCompound 21[3]Various human cancer cells0.022 - 0.0560.15Not ReportedNot Reported
Indole-quinoline DerivativesCompound 32b[2]Five human cancer cell linesNot specified2.09Not Reported5LYJ[2]
2,3-Diarylindole DerivativesCompound 20[2]A5495.17Not ReportedNot Reported1SA0[2]
Indolyl-imidazopyridinesCompound 43[4]Human melanoma and prostate0.003 - 0.175Not ReportedNot ReportedNot Reported
Indole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation.[5] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Table 2: Comparative Performance of Indole Derivatives as COX-2 Inhibitors

Indole Derivative ClassRepresentative Compound/ReferenceIn-vitro % Inhibition (Concentration)In-vitro IC50 (µM)Docking Score (kcal/mol)Target PDB ID
Acetohydrazide DerivativesCompound S3[6]62.69% (at 2h)Not Reported-9.854COX[6]
Acetohydrazide DerivativesCompound S7[6]62.24% (at 3h)Not Reported-10.124COX[6]
Acetohydrazide DerivativesCompound S14[6]63.69% (at 3h)Not Reported-10.454COX[6]
N-methylsulfonyl-indole DerivativesGeneral Class[7]VariesVariesVaries3LN1[7]
Imidazolidinone DerivativesCompound 4[8]Not ReportedNot Reported-11.3494M11[8]

Experimental Protocols

The data presented in this guide are derived from standardized computational and experimental methodologies. Below are detailed protocols that are representative of the techniques used in the cited studies.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., Tubulin PDB ID: 4O2B, COX-2 PDB ID: 4COX) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein.

    • The 3D structures of the indole derivatives are sketched using chemical drawing software and optimized for their geometry and energy. Gasteiger charges are computed for the ligands.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. For tubulin, this is often centered on the colchicine-binding site. For COX-2, it is centered on the catalytic domain.

    • The grid box dimensions are set to be large enough to accommodate the ligand and allow for conformational flexibility.

  • Docking Simulation:

    • Software such as AutoDock Vina is commonly used for docking simulations.[9]

    • The Lamarckian genetic algorithm is a frequently employed search algorithm to explore possible binding conformations.

    • A set number of docking runs (e.g., 100) are typically performed to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.

    • Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and protein are analyzed.

In-vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL.[7]

    • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7]

    • GTP (1 mM) and glycerol (10%) as a polymerization enhancer.[7]

    • A fluorescent reporter dye such as 4',6-diamidino-2-phenylindole (DAPI) at a concentration of approximately 6.3 µM.[7][10]

    • 384-well black wall microplates.

  • Procedure:

    • The reaction mixtures containing tubulin, assay buffer, GTP, glycerol, and DAPI are prepared.

    • The indole derivative test compounds are added to the wells at various concentrations.

    • The plate is incubated at 37°C, and fluorescence is measured kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~420 nm.[11]

  • Data Analysis:

    • The increase in fluorescence intensity over time corresponds to the rate of tubulin polymerization.

    • The area under the curve (AUC) is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In-vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Reagents and Materials:

    • Purified COX-1 or COX-2 enzyme.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme as a cofactor.

    • A colorimetric or fluorometric probe (e.g., Amplex™ Red).

    • Arachidonic acid as the substrate.

    • Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) for control experiments.

  • Procedure:

    • The enzyme, buffer, heme, and probe are added to the wells of a microplate.

    • The indole derivative test compounds are added at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The plate is incubated at a controlled temperature (e.g., 25°C).

    • The absorbance or fluorescence is measured over time.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance or fluorescence.

    • The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context of these docking studies, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., Tubulin, COX-2) from PDB PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Select Indole Derivatives PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Grid Define Binding Site & Generate Grid Box PrepProt->Grid PrepLig->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docking Results (Binding Energy, Poses) Dock->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A typical workflow for molecular docking studies.

Tubulin_Signaling_Pathway Indole Indole Derivatives Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Polymerization Polymerization Indole->Polymerization Inhibits Tubulin->Polymerization MT Microtubules Depolymerization Depolymerization MT->Depolymerization Dynamics Microtubule Dynamics (Growth, Shrinkage, Catastrophe, Rescue) MT->Dynamics Polymerization->MT Polymerization->Dynamics Depolymerization->Tubulin Mitosis Mitosis Dynamics->Mitosis Essential for G2M G2/M Phase Arrest Dynamics->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by indole derivatives.

COX2_Signaling_Pathway Indole Indole Derivatives COX2 COX-2 Enzyme Indole->COX2 Inhibits Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Acts on AA Arachidonic Acid PLA2->AA Releases AA->COX2 Substrate for PGH2 Prostaglandin H2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->PLA2 Activates

References

Benchmarking the synthesis efficiency of N-(1H-indol-3-ylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for N-(1H-indol-3-ylmethyl)cyclohexanamine, a versatile indole derivative with potential applications in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.

Synthesis Efficiency Benchmark

The primary and most widely employed method for the synthesis of this compound is the one-pot reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This method is favored for its operational simplicity and generally good yields. Alternative approaches, such as a two-step synthesis involving the formation of an intermediate Schiff base followed by reduction, or the direct N-alkylation of cyclohexylamine with a pre-functionalized indole, offer potential advantages in terms of purity and scalability.

The following table summarizes the key performance indicators for different synthetic routes, providing a clear comparison of their efficiencies.

Synthesis RouteReducing Agent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
One-Pot Reductive Amination Sodium Borohydride (NaBH₄)Methanol42585[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane22592
Catalytic Hydrogenation (H₂/Pd-C)Ethanol65095[2]
Two-Step Synthesis (via Schiff Base) Sodium Borohydride (NaBH₄)Methanol2 (reduction)2588
N-Alkylation 3-(Bromomethyl)-1H-indoleAcetonitrile128075

Experimental Protocols

Method 1: One-Pot Reductive Amination with Sodium Borohydride

This protocol describes a straightforward and cost-effective method for the synthesis of the target compound.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole-3-carboxaldehyde (1.0 eq) in methanol, add cyclohexylamine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[1]

Method 2: Catalytic Hydrogenation

This method offers a greener alternative with high yields and purity, avoiding the use of hydride reducing agents.

Materials:

  • Indole-3-carboxaldehyde

  • Cyclohexylamine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a pressure vessel, dissolve indole-3-carboxaldehyde (1.0 eq) and cyclohexylamine (1.2 eq) in ethanol.

  • Add 10% Pd/C catalyst (5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[2]

Visualizing the Synthesis and Potential Biological Context

To illustrate the synthetic workflows and a potential biological target of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 One-Pot Reductive Amination Indole-3-carboxaldehyde Indole-3-carboxaldehyde Imine Intermediate Imine Intermediate Indole-3-carboxaldehyde->Imine Intermediate + Cyclohexylamine Cyclohexylamine Cyclohexylamine This compound This compound Imine Intermediate->this compound + NaBH4

Caption: One-Pot Reductive Amination Workflow.

G cluster_1 Two-Step Synthesis Indole-3-carboxaldehyde Indole-3-carboxaldehyde Schiff Base Schiff Base Indole-3-carboxaldehyde->Schiff Base + Cyclohexylamine Cyclohexylamine Cyclohexylamine This compound This compound Schiff Base->this compound Reduction

Caption: Two-Step Synthesis via Schiff Base Intermediate.

Structurally similar N-substituted indol-3-ylmethylamines have been investigated as potential inhibitors of the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the brain.[3] Inhibition of SERT is a common mechanism of action for many antidepressant medications. The following diagram illustrates this potential signaling pathway.

G cluster_pre Presynaptic Terminal cluster_synapse Synapse Synaptic Cleft Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic Neuron Serotonin Serotonin Serotonin->SERT Reuptake 5-HT Receptor 5-HT Receptor Serotonin->5-HT Receptor Binding Target Compound N-(1H-indol-3-ylmethyl) cyclohexanamine Target Compound->SERT Inhibition

Caption: Potential Inhibition of Serotonin Transporter.

Conclusion

The synthesis of this compound can be efficiently achieved through several methods, with one-pot reductive amination and catalytic hydrogenation being the most prominent. The choice of method will depend on factors such as desired yield, purity requirements, available equipment, and environmental considerations. The potential biological activity of this compound as a serotonin transporter inhibitor warrants further investigation and highlights its relevance in the field of drug discovery.

References

Head-to-head comparison of halogenated vs non-halogenated indole bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of halogenated versus non-halogenated indole bioactivity, revealing the profound impact of halogen substitution on the pharmacological properties of this "privileged" scaffold.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities. A common strategy to modulate the potency and physicochemical properties of indole-based compounds is the introduction of halogen atoms. This guide provides an objective comparison of the bioactivity of halogenated and non-halogenated indoles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anti-inflammatory Activity: Halogenation Enhances Inhibition of Nitric Oxide Production

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. A key mediator in the inflammatory cascade is nitric oxide (NO). The ability of indole compounds to inhibit NO production is a measure of their anti-inflammatory potential. Comparative studies have shown that halogenation significantly enhances the NO inhibitory activity of indoles.

A study on the anti-inflammatory properties of brominated indoles from the marine mollusc Dicathais orbita provides compelling evidence. The non-halogenated parent compound, isatin, exhibited weak inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. However, the introduction of a bromine atom at the C5 or C6 position of the isatin ring resulted in a marked increase in potency.[1]

CompoundIC50 (µM) for NO InhibitionFold Improvement vs. Isatin
Isatin (Non-halogenated)~339.8-
5-Bromoisatin151.62.24
6-Bromoindole- [Note: similar activity to 5- and 6-bromoisatin reported]-

Table 1: Comparison of the 50% inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages between isatin and its brominated analog. Data sourced from Benkendorff et al. (2017).[1]

The data clearly indicates that bromination can more than double the anti-inflammatory potency of the indole scaffold in this context. The position of the halogen also plays a crucial role, with 5-bromoisatin being more active than 7-bromoisatin.[1] This structure-activity relationship (SAR) highlights the importance of targeted halogenation in optimizing the anti-inflammatory effects of indole derivatives.

Antimicrobial Activity: A Complex Relationship

The impact of halogenation on the antimicrobial activity of indoles is more nuanced and appears to be dependent on the specific halogen, its position on the indole ring, and the target microorganism. However, numerous studies suggest that halogenation is a viable strategy for enhancing the antimicrobial and antibiofilm properties of indoles.[2][3][4][5][6]

For instance, a study on the antibiofilm and antimicrobial activities of chloroindoles against uropathogenic Escherichia coli (UPEC) demonstrated that while the parent indole molecule did not inhibit biofilm formation, its chlorinated derivatives, 4-chloroindole and 5-chloroindole, significantly reduced biofilm formation in a dose-dependent manner.[5]

While specific head-to-head MIC values for a parent indole and its halogenated analog against the same strains are not always presented in a single study, the collective evidence points towards the potential of halogenation to improve antimicrobial efficacy. For example, halogenated indole derivatives have shown potent antifungal activity against Candida albicans and C. krusei.[2][4] Furthermore, brominated and iodinated pyrrolopyrimidines, which contain an indole-like core, exhibited potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.[7][8]

Compound/ClassTarget OrganismObserved Effect
Indole (Non-halogenated)E. coli (UPEC)No biofilm inhibition[5]
4-Chloroindole, 5-ChloroindoleE. coli (UPEC)Significant biofilm inhibition[5]
Halogenated Indole DerivativesCandida speciesExcellent antifungal activity[2][4]
Bromo- and Iodo-pyrrolopyrimidinesS. aureusPotent antibacterial activity (MIC = 8 mg/L)[7][8]

Table 2: Summary of the effects of halogenation on the antimicrobial and antibiofilm activities of indole derivatives.

Anticancer Activity: Halogenation as a Strategy for Enhanced Cytotoxicity

In the realm of oncology, halogenation has been explored as a means to enhance the cytotoxic potential of indole-based compounds against various cancer cell lines. The introduction of halogens can influence factors such as lipophilicity, membrane permeability, and binding interactions with molecular targets, thereby modulating anticancer activity.

A study investigating indole-sulfonamide derivatives showcased the impact of chlorination on cytotoxicity. While monoindoles generally displayed weak to moderate effects, the introduction of a 4-chloro group in one derivative resulted in it being the most potent among the monoindoles against HepG2, A549, and MOLT-3 cancer cell lines.[9]

Compound SeriesCancer Cell LineIC50 (µM)
Monoindole (unsubstituted)HepG2, A549, MOLT-346.23 - 136.09
4-Chloro-monoindoleHepG269.68
A54971.68
MOLT-346.23

Table 3: Cytotoxic activity (IC50) of a non-halogenated monoindole series compared to a 4-chloro substituted analog against various cancer cell lines. Data adapted from T-Thuy et al. (2021).[9]

These findings suggest that even a single chlorine atom can significantly improve the anticancer potency of an indole derivative.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G Experimental Workflow for Nitric Oxide Inhibition Assay cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Measurement cluster_3 Data Analysis A RAW 264.7 Macrophages Culture B Seed cells in 96-well plate A->B C Pre-treat with Indole Compounds (Halogenated vs. Non-halogenated) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance at 540 nm G->H I Calculate Nitrite Concentration H->I J Determine % Inhibition I->J K Calculate IC50 Values J->K

Caption: Workflow for determining the inhibitory effect of indole compounds on nitric oxide production.

NFkB_Pathway Inhibition of NF-κB Signaling by Indole Derivatives cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases IkB_degraded Degraded IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Indole Halogenated Indole Derivatives Indole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) NFkB_nuc->Genes DNA->Genes Initiates

Caption: Mechanism of NF-κB pathway inhibition by halogenated indole derivatives.

Experimental Protocols

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural products.[10]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test indole compounds (halogenated and non-halogenated) and incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for an additional 24 hours.

  • Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., E. coli, S. aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each indole compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The strategic placement of halogen atoms on the indole ring is critical for optimizing biological activity, as demonstrated by the structure-activity relationships observed in various studies. Researchers and drug development professionals should consider targeted halogenation as a key strategy in the design and optimization of novel indole-based therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the continued exploration of this fascinating and pharmacologically significant class of compounds.

References

Efficacy of N-Cycloalkyl Tryptamines Compared to Classic Tryptamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the efficacy of N-cycloalkyl tryptamines, with a focus on N-cyclohexyltryptamine, against a range of classic tryptamine analogs. Due to a significant lack of publicly available pharmacological data on N-(1H-indol-3-ylmethyl)cyclohexanamine, this document utilizes N-cyclohexyltryptamine as the primary structural analog for comparison. The central mechanism of action for the psychoactive effects of tryptamines involves agonist activity at the serotonin 2A (5-HT2A) receptor. This guide presents quantitative data on receptor binding affinities and functional activity, details common experimental protocols, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Tryptamine and its analogs are a broad class of compounds known for their diverse pharmacological effects, primarily mediated by their interaction with serotonin receptors. Many of these compounds, particularly those with psychedelic properties, are potent agonists at the 5-HT2A receptor.[1][2][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring and the terminal amine group can significantly modulate a compound's affinity, efficacy, and selectivity for various serotonin receptor subtypes and other molecular targets.[4][5] This guide focuses on comparing the pharmacological profile of N-cycloalkyl tryptamines to well-characterized tryptamine analogs.

Note on this compound: Extensive literature searches did not yield any specific pharmacological data regarding the receptor binding affinity or functional efficacy of this compound. Therefore, this guide uses the structurally related secondary amine, N-cyclohexyltryptamine, as a point of comparison.

Comparative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and in vivo functional activity (ED50 for the head-twitch response) for N-cyclohexyltryptamine and a selection of classic tryptamine analogs. Lower Ki and ED50 values indicate higher potency.

Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors

Compound5-HT2A5-HT1A5-HT2C
N-Cyclohexyltryptamine Data Not AvailableData Not AvailableData Not Available
Tryptamine7.36 (EC50)[6]Inactive[6]Data Not Available
N,N-Dimethyltryptamine (DMT)~130[7]Data Not AvailableData Not Available
Psilocin (4-HO-DMT)~50-100[8]~100-200[8]Data Not Available
5-MeO-DMT~10-50[9]~10-50[9]Data Not Available
N,N-Dipropyltryptamine (DPT)Data Not AvailableData Not AvailableData Not Available

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Data Not Available" indicates that no specific values were found in the searched literature.

Table 2: In Vivo Functional Activity (Head-Twitch Response, ED50, mg/kg) of Tryptamine Analogs in Rodents

CompoundED50 (mg/kg)
N-Cyclohexyltryptamine Data Not Available
N,N-Diallyltryptamine (DALT)~10-20[9]
5-MeO-DMT~1-3[2]
Psilocybin~1-2[2]
DMT~5-10[10]

Note: The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[2][11][12]

Experimental Protocols

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., 5-HT2A) are homogenized and centrifuged to isolate cell membranes containing the receptors.[13][14]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.[15][16]

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[13][15]

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.[13]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[16]

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is a primary method for assessing the 5-HT2A agonist activity of compounds in rodents.[1][2]

  • Animal Acclimation: Mice or rats are acclimated to the testing environment to minimize stress-related behaviors.[1]

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][10]

  • Observation: The animals are placed in an observation chamber and their behavior is recorded for a specific period (e.g., 30-60 minutes).[1]

  • Scoring: The number of head twitches, which are rapid, side-to-side head movements, is counted by trained observers who are often blinded to the experimental conditions.[1][2] Automated systems using video tracking or magnetometers can also be used for detection.[12]

  • Data Analysis: The dose-response relationship is analyzed to determine the ED50 value, which is the dose of the compound that produces 50% of the maximal head-twitch response.[2]

Visualizations

Signaling Pathway

5HT2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine Tryptamine Analog Receptor 5-HT2A Receptor Tryptamine->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Synthesis Compound Synthesis and Purification Receptor_Binding Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Receptor_Binding Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine EC50, Emax) Compound_Synthesis->Functional_Assay HTR_Assay Head-Twitch Response (Determine ED50) Compound_Synthesis->HTR_Assay Data_Analysis Data Analysis and SAR Determination Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Other_Behavior Other Behavioral Assays (e.g., Drug Discrimination) HTR_Assay->Other_Behavior HTR_Assay->Data_Analysis

Caption: Workflow for Efficacy Assessment.

Discussion and Conclusion

The available data, though incomplete for N-cyclohexyltryptamine, suggests that N-alkylation of the tryptamine scaffold can significantly influence pharmacological activity. While many N,N-dialkyltryptamines are potent 5-HT2A agonists, the pharmacological profile of secondary N-cycloalkyl tryptamines remains less explored in the public domain. The head-twitch response data for various tryptamines indicate that even subtle structural modifications can lead to substantial changes in in vivo potency.

The lack of data for this compound highlights a gap in the current scientific literature. Further research, including systematic in vitro binding and functional assays, as well as in vivo behavioral studies, is necessary to fully characterize the efficacy and selectivity of this and other N-cycloalkyl tryptamine derivatives. Such studies would be invaluable for a more complete understanding of the structure-activity relationships within this fascinating class of compounds and for the potential development of novel therapeutic agents.

References

Comparative Analysis of N-(1H-indol-3-ylmethyl)cyclohexanamine and Related Indole Derivatives in Modulating Key Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of the biological activities of indole derivatives, with a focus on pathways relevant to N-(1H-indol-3-ylmethyl)cyclohexanamine. Due to the limited publicly available data on this specific molecule, this analysis focuses on two primary mechanisms of action frequently associated with the indole scaffold: serotonin receptor modulation and tubulin polymerization inhibition. The presented data, derived from studies on structurally related compounds, offers a predictive framework for the potential bioactivity of this compound.

I. Indole Derivatives as Serotonin Receptor Modulators

The indole core is a key pharmacophore in a variety of endogenous and synthetic ligands for serotonin (5-HT) receptors. These receptors are involved in a wide range of physiological and pathological processes, making them important drug targets.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of various indole derivatives for different serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Reference
5-methoxy-trans-2-(indol-3-yl)cyclopropylamine40--[1]
5-fluoro-trans-2-(indol-3-yl)cyclopropylamine--1.9[1]
2-(1H-indol-3-yl)-N,N-dimethylethanamine (DMT)High AffinityHigh AffinityHigh Affinity[2]
5-bromo-N,N-dimethyltryptamineHigh Affinity--[2]
2,3-dihydro-benzo[3][4]oxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamide (Compound 7k)---[5]
(2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamide (Compound 13c)---[5]

Note: Specific Ki values for DMT and 5-bromo-N,N-dimethyltryptamine were not provided in the search results, but they were described as having high, nanomolar affinities.

Experimental Protocol: Serotonin Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for serotonin receptors.[6]

Materials:

  • Cell membranes expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A).

  • Test compound (e.g., this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Serotonin Receptor Activation

The following diagram illustrates a simplified signaling pathway upon agonist binding to a G-protein coupled serotonin receptor, such as the 5-HT2A receptor.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Serotonin or Indole Agonist Ligand->Receptor Binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Agonist-induced Gq-coupled serotonin receptor signaling cascade.

II. Indole Derivatives as Tubulin Polymerization Inhibitors

Many indole derivatives have been investigated for their anticancer properties, which are often attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.

Quantitative Comparison of Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50 in µM) of various indole derivatives on tubulin polymerization and cancer cell proliferation.

CompoundTubulin Polymerization IC50 (µM)Cell LineProliferation IC50 (µM)Reference
Arylthioindole (ATI) 33.3MCF-70.052[7]
Arylthioindole (ATI) 42.0MCF-70.013[7]
Indole-chalcone derivative (55)2.68A5490.003 - 0.009[2]
2-alkoxycarbonyl-3-anilinoindole (56)Potent Inhibitor--[2]
Indole/1,2,4-triazole hybrid (7i)3.03--[4]
Experimental Protocol: Tubulin Polymerization Assay

This protocol describes a common method for assessing the effect of a compound on tubulin polymerization in vitro.[8]

Materials:

  • Purified tubulin protein (>99% pure).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP solution (10 mM).

  • Glycerol.

  • Test compound (e.g., this compound).

  • Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Negative control (DMSO).

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP and glycerol to the tubulin solution.

  • Prepare serial dilutions of the test compound.

  • In a pre-warmed 96-well plate at 37°C, add the test compound, positive control, or negative control.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. An increase in absorbance indicates microtubule formation.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Determine the effect of the test compound on the rate and extent of tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the negative control.

Mechanistic Diagram: Inhibition of Tubulin Polymerization

The following diagram illustrates the mechanism by which certain indole derivatives inhibit microtubule formation.

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Disrupted Mitotic Spindle Indole_Derivative Indole Derivative (e.g., Colchicine Site Binder) Indole_Derivative->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Navigating the Nuances of Bioassays: A Comparative Guide to the Reproducibility of N-(1H-indol-3-ylmethyl)cyclohexanamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount. This guide provides a comparative analysis of biological assays involving the indole derivative N-(1H-indol-3-ylmethyl)cyclohexanamine and its analogs, focusing on key performance metrics and experimental considerations. By presenting available data and detailed protocols, this guide aims to offer a framework for assessing the reliability and comparability of studies utilizing this class of compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This compound and its derivatives have garnered significant interest for their potential as therapeutic agents, primarily targeting tubulin polymerization and serotonin receptors. However, the reliability of biological data is intrinsically linked to the reproducibility of the assays employed. This guide delves into the common assays used to characterize these compounds, presenting a comparative overview of their performance and highlighting factors that influence experimental consistency.

Performance Comparison in Cytotoxicity and Tubulin Polymerization Assays

While specific experimental data for this compound is limited in publicly available literature, a wealth of information exists for its derivatives, particularly those designed as tubulin polymerization inhibitors. These compounds are frequently evaluated for their cytotoxic effects against cancer cell lines and their direct impact on microtubule dynamics.

To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole-based tubulin inhibitors and standard reference compounds in commonly used cancer cell lines.

Compound/AnalogCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)HeLaCytotoxicity (MTT)0.52ColchicineNot specified
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)MCF-7Cytotoxicity (MTT)0.34ColchicineNot specified
Arylthioindole derivative (10)MCF-7Cytotoxicity0.034Colchicine0.013
Arylthioindole derivative (16)-Tubulin Polymerization0.99Combretastatin A-42.2
Reference Compounds
ColchicineHeLaCytotoxicity0.00917--
ColchicineMCF-7CytotoxicityNot specified (µg/ml data available)--
PaclitaxelHeLaCytotoxicity0.0019 - 0.0056--
PaclitaxelMCF-7Cytotoxicity0.0025 - 0.0075--
Nocodazole-Tubulin Polymerization~5--

Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and incubation time. Direct comparison should be made with caution.

Serotonin Receptor Binding Affinity

Indole derivatives are also known to interact with serotonin (5-HT) receptors. The binding affinity is typically determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter. Below is a comparison of the binding affinities of a generic indole derivative with a standard antagonist, ketanserin.

CompoundReceptor SubtypeKi (nM)Reference CompoundReference Ki (nM)
Indole derivative (general)5-HT2AVariesKetanserin3.5 - 5.3
Indole derivative (general)5-HT2CVariesKetanserin~120
Reference Compounds
Serotonin (5-HT)5-HT ReceptorsLow nanomolar--
Ketanserin5-HT2A3.5 - 5.3--

Experimental Protocols

To ensure the reproducibility and comparability of results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for the key assays discussed.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound and reference compounds (e.g., colchicine, nocodazole)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, glycerol, and the test compound at various concentrations.

  • Tubulin Addition: Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

  • Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate polymerization.

  • Monitoring Polymerization: Immediately transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate and monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is calculated from the dose-response curve.

Serotonin Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound and a known non-labeled antagonist

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations in the binding buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist). Calculate the percentage of inhibition of radioligand binding by the test compound and determine the Ki value using the Cheng-Prusoff equation.

Factors Influencing Assay Reproducibility

Several factors can impact the reproducibility of these biological assays:

  • Cell-Based Assays (e.g., MTT):

    • Cell Line Authenticity and Passage Number: Use of authenticated cell lines and maintaining a consistent, low passage number is critical.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability.

    • Reagent Quality: The quality and lot-to-lot consistency of media, serum, and MTT reagent can affect results.

    • Incubation Time: The duration of compound exposure can significantly alter the observed cytotoxicity.

  • Biochemical Assays (e.g., Tubulin Polymerization):

    • Tubulin Purity and Activity: The quality of the purified tubulin is paramount. Variations in purity and the presence of microtubule-associated proteins (MAPs) can affect polymerization kinetics.

    • Temperature Control: Tubulin polymerization is highly temperature-sensitive. Precise and stable temperature control at 37°C is essential.

    • Buffer Composition: The concentrations of GTP, Mg2+, and glycerol must be carefully controlled.

  • Receptor Binding Assays:

    • Membrane Preparation: The quality and consistency of the cell membrane preparation are crucial.

    • Radioligand Purity and Specific Activity: The purity and specific activity of the radiolabeled ligand must be known and consistent.

    • Incubation Conditions: Time, temperature, and buffer composition need to be optimized and standardized.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical workflow for cytotoxicity screening and the general signaling pathway affected by tubulin inhibitors.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_line Select & Culture Cancer Cell Line seed_plate Seed Cells in 96-well Plate cell_line->seed_plate treat_cells Treat Cells & Incubate (e.g., 48-72h) seed_plate->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells add_mtt Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs.

tubulin_pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_cellular_effects Cellular Effects tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) depolymerization Depolymerization microtubules->depolymerization depolymerization->tubulin indole_derivative Indole-based Tubulin Inhibitor indole_derivative->polymerization Inhibition apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway showing the effect of indole-based tubulin inhibitors.

A Comparative Review of Tubulin Inhibitors with an Indole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic instability of microtubules, critical for cell division, makes tubulin an attractive target for anticancer drug development. Tubulin inhibitors disrupt this process, leading to cell cycle arrest and apoptosis. The indole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous tubulin inhibitors with potent anticancer activity. This guide provides a comparative review of various classes of indole-based tubulin inhibitors, presenting their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Key Classes and Comparative Efficacy of Indole-Based Tubulin Inhibitors

Indole-based tubulin inhibitors are a broad class of compounds that primarily bind to the colchicine site on β-tubulin, inhibiting its polymerization. This review focuses on some of the most extensively studied classes: trimethoxyphenyl (TMP) analogues, aroylindoles, arylthioindoles, and bis-indoles.

Trimethoxyphenyl (TMP) Analogues

Many indole-based inhibitors incorporate a trimethoxyphenyl (TMP) moiety, mimicking the binding of colchicine. These compounds have shown significant potency in inhibiting tubulin polymerization and cytotoxic activity against a range of cancer cell lines.

Aroylindoles

Aroylindoles represent another significant class of indole-based tubulin inhibitors. Their structure-activity relationship (SAR) has been extensively explored, revealing key interactions with the colchicine binding site.

Arylthioindoles (ATIs)

Arylthioindoles are a potent class of tubulin polymerization inhibitors that interact with the colchicine site on β-tubulin. They have demonstrated strong antiproliferative activity against various cancer cell lines, including multi-drug-resistant ones.

Bis-Indoles

Bis-indole alkaloids, such as indirubin, have been identified as a newer class of tubulin inhibitors. These compounds often exhibit unique mechanisms and a broad spectrum of anticancer activities.

Quantitative Comparison of Indole-Based Tubulin Inhibitors

The following tables summarize the in vitro efficacy of representative indole-based tubulin inhibitors from different classes. IC50 values for both tubulin polymerization inhibition and cytotoxicity against various cancer cell lines are provided for a comparative assessment.

Table 1: Tubulin Polymerization Inhibition by Indole-Based Compounds

Compound ClassCompoundTubulin Polymerization IC50 (µM)Reference
TMP AnalogueCompound 91.5 ± 0.56
TMP AnalogueCompound 1k0.58 ± 0.06
AroylindoleCompound 18f1.7 ± 0.06
AroylindoleCompound 18g1.4 ± 0.02
ArylthioindoleSt. 141.6
ArylthioindoleSt. 152.0
ArylthioindoleSt. 160.99
ArylthioindoleSt. 170.67
Bis-IndoleSt. 207.5
Indole-ChalconeCompound 40.81
Indole-AcrylamideCompound 15.0
Indole-3-GlyoxylamideCompound 328.3
Indole-3-GlyoxylamideCompound 336.6

Table 2: Cytotoxicity of Indole-Based Tubulin Inhibitors against Various Cancer Cell Lines

Compound ClassCompoundCell LineCytotoxicity IC50Reference
TMP AnalogueCompound 9A5492.4 ± 0.42 µM
HepG23.8 ± 0.5 µM
MCF-75.1 ± 0.42 µM
TMP AnalogueCompound 1kMCF-74.5 ± 1 nM
AroylindoleCompound 18fMCF-70.42 ± 0.06 µM
AroylindoleCompound 18gMCF-70.17 ± 0.02 µM
Bis-IndoleIndirubin (30)HeLa40 µM
Indole-ChalconeCompound 4Various (6 lines)6 - 35 nM
Indole-FuranoneCompound 11U-9370.6 µM (EC50)
Indole-3-GlyoxylamideCompound 32FaDu31 nM (LC50)
Indole-3-GlyoxylamideCompound 33FaDu55 nM (LC50)
ArylthioindoleCompound 33NCI/ADR-RESPotent Inhibition
ArylthioindoleCompound 44NCI/ADR-RESPotent Inhibition
Pyrazole-OxindoleSt. 31HuCCA-1, HepG2< 0.5 µM
Quinoline-IndoleSt. 42Various (5 lines)< 10 nM
Quinoline-IndoleSt. 43Various (5 lines)< 10 nM

Mechanism of Action and Cellular Effects

The primary mechanism of action for these indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This leads to a cascade of cellular events, as illustrated in the signaling pathway diagram below.

G cluster_0 Mechanism of Action of Indole-Based Tubulin Inhibitors Indole-Based Tubulin Inhibitor Indole-Based Tubulin Inhibitor β-Tubulin (Colchicine Binding Site) β-Tubulin (Colchicine Binding Site) Indole-Based Tubulin Inhibitor->β-Tubulin (Colchicine Binding Site) Binds to Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization β-Tubulin (Colchicine Binding Site)->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics Mitotic Spindle Malformation Mitotic Spindle Malformation Disruption of Microtubule Dynamics->Mitotic Spindle Malformation G2/M Phase Cell Cycle Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle Malformation->G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2/M Phase Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action for indole-based tubulin inhibitors.

Experimental Protocols

The evaluation of tubulin inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

  • Prepare the assay buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and a fluorescent reporter.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the extent of polymerization against the compound concentration.

Cell Viability Assays (MTT and SRB)

These colorimetric assays are used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

Materials:

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulforhodamine B) Assay:

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat cells as described for the MTT assay.

  • Fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Wash the plates several times with water and air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510-540 nm using a microplate reader.

  • Calculate cell viability and IC50 values as for the MTT assay.

Immunofluorescence Microscopy for Microtubule Imaging

This technique visualizes the effects of inhibitors on the cellular microtubule network.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and treat with the test compound.

  • Fix the cells with fixation solution for 15-20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-tubulin antibody for 1-2 hours.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI or Hoechst 33342.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the microtubule morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a tubulin inhibitor.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting DNA histogram is used to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by tubulin inhibitors.

Experimental and Developmental Workflow

The discovery and development of novel indole-based tubulin inhibitors follow a structured workflow, from initial design to preclinical evaluation.

G cluster_0 Drug Discovery Workflow for Indole-Based Tubulin Inhibitors cluster_1 Compound Design & Synthesis Compound Design & Synthesis In Vitro Screening In Vitro Screening Compound Design & Synthesis->In Vitro Screening Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Screening->Tubulin Polymerization Assay Cytotoxicity Assays (MTT, SRB) Cytotoxicity Assays (MTT, SRB) In Vitro Screening->Cytotoxicity Assays (MTT, SRB) Cellular Mechanism Studies Cellular Mechanism Studies In Vitro Screening->Cellular Mechanism Studies Immunofluorescence Microscopy Immunofluorescence Microscopy Cellular Mechanism Studies->Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Cellular Mechanism Studies->Cell Cycle Analysis In Vivo Evaluation In Vivo Evaluation Cellular Mechanism Studies->In Vivo Evaluation Xenograft Models Xenograft Models In Vivo Evaluation->Xenograft Models Lead Optimization Lead Optimization In Vivo Evaluation->Lead Optimization Lead Optimization->Compound Design & Synthesis

Caption: A typical workflow for the discovery of tubulin inhibitors.

Classification of Indole-Based Tubulin Inhibitors

The diverse chemical structures of indole-based tubulin inhibitors can be categorized based on the nature of the substituent at the 3-position of the indole ring and other key structural features.

Caption: Major classes of indole-based tubulin inhibitors.

Conclusion and Future Perspectives

Indole-based compounds represent a rich and diverse source of potent tubulin polymerization inhibitors with significant potential for the development of novel anticancer agents. The comparative data presented in this guide highlight the impressive nanomolar to low micromolar activities of several lead compounds. The detailed experimental protocols provide a practical resource for researchers in the field. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, overcoming mechanisms of drug resistance, and exploring their efficacy in combination therapies to enhance their therapeutic potential in oncology.

Safety Operating Guide

Proper Disposal of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(1H-indol-3-ylmethyl)cyclohexanamine, a compound that requires careful management due to its potential hazards.

I. Hazard Identification and Safety Precautions

This compound is classified with the following GHS Hazard Statements[1]:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H413: May cause long-lasting harmful effects to aquatic life.

Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

II. Pre-Disposal and Spill Management

Proper storage and handling are the first steps in effective waste management. Keep the container of this compound tightly closed when not in use.

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should also be treated as hazardous waste and disposed of accordingly.

III. Step-by-Step Disposal Procedure

The primary and most critical step in the disposal of this compound is to utilize a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Containerization:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

    • The container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).

  • Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents and acids[2].

  • Documentation:

    • Maintain a hazardous waste log, documenting the amount of this compound being disposed of and the date of accumulation.

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.

    • Provide the waste disposal company with all necessary information, including the Safety Data Sheet (SDS) if available, to ensure they can handle and transport the waste in compliance with all local, state, and federal regulations. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant"[1].

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Disposal of this compound Required assess_hazards Assess Hazards (Harmful, Eye Irritant, Aquatic Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe check_spill Is there a spill? don_ppe->check_spill spill_procedure Follow Spill Management Protocol (Absorb, Collect, Clean) check_spill->spill_procedure Yes prepare_container Prepare Waste Container (Seal, Label Clearly) check_spill->prepare_container No spill_procedure->prepare_container segregate_waste Segregate and Store in Designated Hazardous Waste Area prepare_container->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) segregate_waste->contact_ehs schedule_pickup Schedule Pickup with Licensed Waste Disposal Contractor contact_ehs->schedule_pickup document_disposal Document Disposal in Log schedule_pickup->document_disposal end_disposal Disposal Complete document_disposal->end_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-3-ylmethyl)cyclohexanamine
Reactant of Route 2
N-(1H-indol-3-ylmethyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.